molecular formula C14H15NO B3098076 (1r,2r)-2-Amino-1,2-diphenylethanol CAS No. 13286-63-0

(1r,2r)-2-Amino-1,2-diphenylethanol

Cat. No.: B3098076
CAS No.: 13286-63-0
M. Wt: 213.27 g/mol
InChI Key: GEJJWYZZKKKSEV-ZIAGYGMSSA-N
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Description

(1r,2r)-2-Amino-1,2-diphenylethanol is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-amino-1,2-diphenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJWYZZKKKSEV-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282869
Record name (αR,βR)-β-Amino-α-phenylbenzeneethanol
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Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88082-66-0
Record name (αR,βR)-β-Amino-α-phenylbenzeneethanol
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Record name (αR,βR)-β-Amino-α-phenylbenzeneethanol
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Record name (R,R)-(+)-2-Amino-1,2-diphenylethanol
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Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic protocols for obtaining (1R,2R)-2-amino-1,2-diphenylethanol, a crucial chiral building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for achieving high stereoselectivity.

Introduction: The Significance of this compound

Chiral vicinal amino alcohols are a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] The specific three-dimensional arrangement of the amino and hydroxyl groups is often paramount for their biological activity and efficacy in asymmetric transformations.[1] this compound, with its defined absolute stereochemistry, serves as a valuable synthon for the synthesis of complex molecules. Its applications range from being a key intermediate in the synthesis of pharmaceuticals to acting as a chiral auxiliary or ligand in asymmetric catalysis.[3][4][5]

The primary challenge in the synthesis of this compound lies in the precise control of two adjacent stereocenters to achieve the desired (1R,2R) configuration. This guide will explore a robust and widely employed strategy commencing from the readily available precursor, benzoin, and proceeding through a diastereoselective reduction of the corresponding α-amino ketone.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule reveals a key α-amino ketone intermediate. This intermediate can be accessed from benzoin, which itself is synthesized via the benzoin condensation of benzaldehyde. The stereochemistry of the final product is established during the diastereoselective reduction of the α-amino ketone.

G target This compound intermediate1 N-protected (1R,2R)-α-amino ketone target->intermediate1 Diastereoselective Reduction intermediate2 Benzoin intermediate1->intermediate2 Amination & Protection starting_material Benzaldehyde intermediate2->starting_material Benzoin Condensation

Caption: Retrosynthetic analysis of this compound.

This strategic approach allows for the construction of the carbon skeleton followed by the stereocontrolled introduction of the amine and alcohol functionalities.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Synthesis of Benzoin (α-Hydroxyketone Precursor)

The benzoin condensation is a classic carbon-carbon bond-forming reaction that dimerizes two molecules of an aromatic aldehyde.[6] While traditionally catalyzed by cyanide, safer alternatives utilizing thiamine (Vitamin B1) have been developed.[6]

Protocol: Thiamine-Catalyzed Benzoin Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiamine hydrochloride (0.1 equivalents) in water.

  • Basification: Add a solution of sodium hydroxide (e.g., 2 M) dropwise until the solution becomes basic (pH ~8-9), facilitating the formation of the active thiazolium ylide catalyst.

  • Reagent Addition: Add benzaldehyde (1.0 equivalent) and ethanol to the reaction mixture. The ethanol serves as a co-solvent to ensure miscibility.

  • Reaction Execution: Heat the mixture to reflux (approximately 60-70 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture in an ice bath to induce crystallization of the benzoin product.

  • Purification: Collect the crude benzoin by vacuum filtration, wash with cold water and a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol.

Parameter Value Reference
Starting Material Benzaldehyde[6]
Catalyst Thiamine Hydrochloride[6]
Base Sodium Hydroxide[6]
Solvent Water/Ethanol[6]
Typical Yield 70-90%[6]
Synthesis of the α-Amino Ketone Intermediate

The next crucial step involves the conversion of the α-hydroxy ketone (benzoin) to a protected α-amino ketone. This is typically achieved via an oxidation-amination sequence or through direct amination of an activated precursor. A common approach involves the formation of an α-keto oxime followed by reduction.

Protocol: From Benzoin to N-Boc-Protected α-Amino Ketone

  • Oxidation to Benzil: Benzoin is first oxidized to benzil (the corresponding α-diketone) using a suitable oxidizing agent such as copper(II) acetate in acetic acid or nitric acid.

  • Monoxime Formation: Benzil is then selectively converted to benzil monoxime by reaction with hydroxylamine hydrochloride in the presence of a base like pyridine.

  • Reduction to Amino Alcohol: The benzil monoxime is then reduced to the corresponding amino alcohol. A variety of reducing agents can be employed, and the stereochemical outcome is highly dependent on the chosen reagent and conditions. For the synthesis of the syn amino alcohol, a directing group on the nitrogen is often beneficial.

  • Protection of the Amine: To facilitate purification and prevent side reactions in the subsequent reduction step, the amino group is protected, for instance, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

A more direct approach involves the diastereoselective reductive amination of benzoin.

Diastereoselective Reduction to this compound

The final and most critical step is the diastereoselective reduction of the α-amino ketone to establish the desired (1R,2R) stereochemistry. The choice of reducing agent and the nature of the nitrogen protecting group are paramount for achieving high diastereoselectivity.[7][8][9]

Reduction of N-tert-butoxycarbonyl (Boc)-protected α-amino ketones with bulky hydride reagents such as lithium triethylborohydride (LiEt₃BH or "Super-Hydride®") or lithium tri-sec-butylborohydride (L-Selectride®) typically favors the formation of the syn-amino alcohol.[8][9]

Protocol: Diastereoselective Reduction of N-Boc-2-amino-1,2-diphenylethanone

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve the N-Boc-protected α-amino ketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Reducing Agent Addition: Add a solution of L-Selectride® (1.0 M in THF, 1.2-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. The bulky nature of the hydride reagent directs the hydride attack from the less sterically hindered face of the ketone.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for several hours. Monitor the progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane complexes. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the final this compound.

Parameter Value Reference
Substrate N-Boc-2-amino-1,2-diphenylethanone[8][9]
Reducing Agent L-Selectride® or LiEt₃BH[8][9]
Solvent Anhydrous THF[8][9]
Temperature -78 °C[8][9]
Diastereoselectivity High for syn product[7][8]

Alternative Synthetic Strategies

While the diastereoselective reduction of α-amino ketones is a robust method, other powerful techniques exist for the synthesis of chiral vicinal amino alcohols.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into enantiomerically enriched vicinal amino alcohols.[10][11][12][13] For the synthesis of this compound, trans-stilbene would be the starting material.

G starting_material trans-Stilbene product (1R,2R)-N-Protected-2-amino-1,2-diphenylethanol starting_material->product Sharpless Asymmetric Aminohydroxylation reagents OsO₄ (cat.) Chiral Ligand (e.g., (DHQ)₂PHAL) Nitrogen Source (e.g., TsN(Cl)Na)

Caption: Sharpless Asymmetric Aminohydroxylation of trans-stilbene.

This method offers the advantage of directly setting both stereocenters in a single, highly enantioselective step. The regioselectivity and enantioselectivity are controlled by the choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) and the nitrogen source.[13]

Conclusion

The synthesis of enantiomerically pure this compound is a critical endeavor for various applications in the chemical and pharmaceutical industries. The diastereoselective reduction of an N-protected α-amino ketone derived from benzoin represents a reliable and scalable approach. The choice of a bulky reducing agent is key to achieving high syn selectivity. For alternative and highly efficient routes, the Sharpless Asymmetric Aminohydroxylation of trans-stilbene provides a direct and elegant solution. A thorough understanding of the underlying principles of stereocontrol is essential for the successful execution of these synthetic protocols.

References

An In-Depth Technical Guide to (1R,2R)-2-Amino-1,2-diphenylethanol: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Stereochemistry in Asymmetric Synthesis

In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries and ligands serve as the cornerstone for achieving high enantioselectivity. Among the vast arsenal of chiral building blocks, vicinal amino alcohols are of particular importance due to their bidentate nature and rigid conformational scaffolds. This guide focuses on the chemical properties and applications of a specific, yet less commonly documented stereoisomer: (1R,2R)-2-amino-1,2-diphenylethanol .

This compound belongs to the family of 2-amino-1,2-diphenylethanols, which exist as two diastereomeric pairs: erythro and threo. The (1R,2R) and (1S,2S) enantiomers constitute the threo pair, while the (1R,2S) and (1S,2R) enantiomers make up the more commonly utilized erythro pair. The distinct spatial orientation of the amino and hydroxyl groups in the threo configuration, as compared to its erythro counterpart, offers a unique stereochemical environment, influencing its role in directing the formation of new chiral centers.

The absolute configuration of threo-2-amino-1,2-diphenylethanol was definitively established and, in part, corrected by Lyle and Lacroix in 1976, assigning the dextrorotatory (+) enantiomer as (1R,2R).[1] This guide aims to provide a detailed overview of this specific stereoisomer for researchers, scientists, and drug development professionals seeking to leverage its unique properties.

Core Physicochemical and Spectroscopic Properties

Precise characterization is fundamental to the application of any chiral compound. The known properties of (1R,2R)-(+)-2-amino-1,2-diphenylethanol are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13286-63-0Manchester Organics
Molecular Formula C₁₄H₁₅NOPubChem
Molecular Weight 213.28 g/mol PubChem
Appearance White to light-yellow powderStrem
Stereochemistry threo[1]
Optical Rotation Dextrorotatory (+)[1]

Note: Specific values for melting point and optical rotation for the (1R,2R) isomer are not widely reported in readily available literature, in contrast to its more common (1R,2S) diastereomer which typically melts at 142-144 °C.[2]

Spectroscopic Profile

While extensive spectral data for the (1R,2R) isomer is not broadly published, general features can be inferred from its structure and comparison with its diastereomers.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the two methine protons (CH-O and CH-N). The coupling constant between these two protons (³JHH) is a key diagnostic feature to distinguish between threo and erythro isomers. In threo isomers, this coupling constant is typically smaller than in erythro isomers due to the gauche relationship of the protons in the most stable conformation. The spectrum will also feature complex multiplets for the two phenyl groups and broad signals for the amine (NH₂) and hydroxyl (OH) protons, which are exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will display signals for the two distinct methine carbons and four aromatic carbon signals (two substituted, two unsubstituted) for each of the non-equivalent phenyl rings.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic rings will appear just above 3000 cm⁻¹, and strong C=C stretching bands for the aromatic rings will be present in the 1450-1600 cm⁻¹ region. A characteristic C-O stretching band for the alcohol will also be prominent around 1050-1150 cm⁻¹.

Synthesis and Resolution

The preparation of enantiomerically pure this compound relies on the synthesis of the racemic threo diastereomer followed by chiral resolution.

Synthesis of Racemic threo-2-Amino-1,2-diphenylethanol

A common route to vicinal amino alcohols is the reduction of α-amino ketones or the corresponding oximes. For the threo diastereomer, specific reaction conditions are required to control the diastereoselectivity of the reduction.

G cluster_synthesis Synthesis of Racemic threo-Amino Alcohol benzoin Benzoin oxime Benzoin Oxime benzoin->oxime NH₂OH·HCl rac_threo Racemic threo-2-Amino- 1,2-diphenylethanol oxime->rac_threo Reduction (e.g., Na/Hg, H₂/Pd-C)

Figure 1. General synthetic workflow for racemic threo-2-amino-1,2-diphenylethanol.

Protocol: Synthesis of Racemic threo-Amino Alcohol from Benzoin This is a generalized protocol based on common synthetic methods.

  • Oxime Formation: Benzoin is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol with a base (e.g., sodium acetate) to form benzoin oxime.

  • Diastereoselective Reduction: The benzoin oxime is then reduced. The choice of reducing agent and conditions is critical for achieving threo selectivity. For instance, catalytic hydrogenation over palladium on charcoal can yield the erythro isomer, while other methods like reduction with sodium amalgam have been reported to favor the threo product.[3] The reaction mixture is worked up to isolate the racemic threo-2-amino-1,2-diphenylethanol.

Optical Resolution

Once the racemic threo mixture is obtained, it must be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

G cluster_resolution Optical Resolution Workflow racemate Racemic (±)-threo-2-Amino- 1,2-diphenylethanol diastereomeric_salts Diastereomeric Salt Mixture ((1R,2R)-Amine·Acid, (1S,2S)-Amine·Acid) racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., d-tartaric acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation salt_1 Isolated Diastereomeric Salt ((1R,2R)-Amine·Acid) separation->salt_1 liberation Basification (e.g., NaOH aq.) salt_1->liberation product (1R,2R)-(+)-2-Amino- 1,2-diphenylethanol liberation->product

Figure 2. Workflow for the optical resolution of the racemic threo-amino alcohol.

Protocol: Optical Resolution using a Chiral Acid This is a generalized protocol.

  • Salt Formation: The racemic threo-amino alcohol is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, is added.

  • Fractional Crystallization: The solution is allowed to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially. The crystals are collected by filtration. This process may need to be repeated to achieve high diastereomeric purity.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically pure amino alcohol.

  • Extraction and Isolation: The free amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the pure (1R,2R)-(+)-2-amino-1,2-diphenylethanol.

Applications in Asymmetric Synthesis

The primary utility of chiral amino alcohols like this compound is as a chiral auxiliary or as a precursor to chiral ligands and catalysts.[4] The threo configuration provides a different steric environment compared to the more common erythro diastereomers, which can lead to different levels or even opposite senses of stereoinduction in certain reactions.

Use as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. While specific applications of the (1R,2R)-threo isomer are less documented than its erythro counterpart, the general principle involves the formation of a chiral derivative, such as an oxazolidinone or an amide, which then biases the approach of a reagent to one face of the molecule.

Precursor to Chiral Ligands

This compound is a valuable precursor for the synthesis of more complex chiral ligands used in transition-metal catalysis. A prominent example is the synthesis of chiral oxazoline ligands.

G cluster_ligand Synthesis of a Chiral Oxazoline Ligand amino_alcohol (1R,2R)-2-Amino- 1,2-diphenylethanol oxazoline Chiral Pyridine-Oxazoline (PyOx) Ligand amino_alcohol->oxazoline Lewis Acid (e.g., ZnCl₂) Heat nitrile Functionalized Nitrile (e.g., 2-cyanopyridine) nitrile->oxazoline

Figure 3. Synthesis of a chiral oxazoline ligand from this compound.

The resulting oxazoline ligands can coordinate with metals like palladium, copper, or iridium to create highly effective catalysts for a variety of asymmetric transformations, including allylic alkylations, hydrosilylations, and cycloadditions. The rigid backbone and the specific threo stereochemistry of the starting amino alcohol are crucial for creating a well-defined chiral pocket around the metal center, which is the basis for enantioselective catalysis.

Conclusion and Future Outlook

This compound is a valuable, albeit less-explored, chiral building block in the field of asymmetric synthesis. Its threo stereochemistry offers a distinct alternative to the more prevalent erythro diastereomers, providing a different set of tools for synthetic chemists to control stereochemical outcomes. While detailed physicochemical data and specific, high-yielding applications are not as widespread in the literature, its potential as a precursor for novel chiral auxiliaries and ligands remains significant. Further investigation into the synthesis, resolution, and application of this specific stereoisomer could unlock new pathways for the efficient, enantioselective synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.

References

A Technical Guide to the Spectroscopic Characterization of (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the chiral amino alcohol, (1R,2R)-2-amino-1,2-diphenylethanol. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This compound and its enantiomer are valuable chiral auxiliaries and building blocks in asymmetric synthesis.[1] The precise stereochemistry at the C1 and C2 positions is critical to its function, dictating the stereochemical outcome of reactions in which it participates. Therefore, unambiguous spectroscopic confirmation of its structure and stereoisomeric purity is an essential component of quality control and reaction development.

While a complete, publicly available dataset for the (1R,2R)-threo isomer is not consistently collated in a single source, this guide will leverage established spectroscopic principles and available data from its (1R,2S)-erythro diastereomer to provide a robust framework for its characterization.[2][3]

Caption: Key properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of the C1 and C2 carbons. The key differentiator between the threo (1R,2R) and erythro (1R,2S) diastereomers is the magnitude of the vicinal coupling constant (³J) between the benzylic protons H-1 and H-2.

The Causality of Coupling Constants: Threo vs. Erythro Isomers

The relationship between the dihedral angle of adjacent protons and their coupling constant is described by the Karplus equation. In solution, molecules like 2-amino-1,2-diphenylethanol exist as a population of rapidly interconverting rotamers. The observed coupling constant is a weighted average of the constants for each conformer.

  • For the (1R,2R)-threo isomer , the most stable conformation places the two large phenyl groups in an anti-periplanar arrangement to minimize steric hindrance. In this conformation, the H-1 and H-2 protons are also anti-periplanar (dihedral angle ≈ 180°), which corresponds to a large coupling constant , typically in the range of 7-10 Hz.

  • For the (1R,2S)-erythro isomer , the most stable conformation still separates the phenyl groups, but this arrangement forces the H-1 and H-2 protons into a gauche relationship (dihedral angle ≈ 60°). This results in a smaller coupling constant , typically around 3-5 Hz.[4]

This significant difference in ³J(H1,H2) provides an unambiguous method for assigning the relative stereochemistry.

G cluster_0 Stereochemical Elucidation via NMR Isomer Isomer Threo (1R,2R) Threo (1R,2R) Isomer->Threo (1R,2R) Target Erythro (1R,2S) Erythro (1R,2S) Isomer->Erythro (1R,2S) Diastereomer Conformation Conformation Threo (1R,2R)->Conformation Erythro (1R,2S)->Conformation Anti-periplanar H-1, H-2 Anti-periplanar H-1, H-2 Conformation->Anti-periplanar H-1, H-2 Gauche H-1, H-2 Gauche H-1, H-2 Conformation->Gauche H-1, H-2 Result Result Anti-periplanar H-1, H-2->Result Gauche H-1, H-2->Result Large ³J (7-10 Hz) Large ³J (7-10 Hz) Result->Large ³J (7-10 Hz) Small ³J (3-5 Hz) Small ³J (3-5 Hz) Result->Small ³J (3-5 Hz)

Caption: Logic flow for distinguishing threo and erythro isomers by ³J coupling.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (OH, NH₂).

  • Data Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.[5]

  • Parameters: Use standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[5]

  • Reference: Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Phenyl-H (10H)7.10 - 7.40m-Complex multiplet arising from the two phenyl rings.
H-1 (CH-OH)~4.8 - 5.0d~7-10 The key diagnostic signal. Its coupling constant confirms the threo configuration.
H-2 (CH-NH₂)~4.2 - 4.4d~7-10 Coupled to H-1.
OH, NH₂ (3H)Variable (2.0 - 4.0)br s-Labile protons; chemical shift is concentration and solvent dependent. May exchange with D₂O.

Data is predicted based on values for the (1R,2S) diastereomer and established principles of stereochemical effects on coupling constants.[2][4]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: Ensure the spectral width covers the expected range of 0-150 ppm.

Predicted ¹³C NMR Data for this compound

The chemical shifts in ¹³C NMR are less sensitive to the diastereomeric relationship than proton coupling constants. Therefore, the data for the (1R,2S) isomer serves as a very close approximation.[3]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl C-H~125 - 129
Phenyl C (quaternary)~140 - 143
C-1 (CH-OH)~77
C-2 (CH-NH₂)~60

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is used to confirm the presence of the key functional groups within the molecule. The IR spectra of enantiomers are identical, and those of diastereomers are typically very similar in the functional group region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. The background is automatically subtracted.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3200 - 3600O-H stretch, N-H stretchStrong, BroadAlcohol (OH), Amine (NH₂)
3000 - 3100C-H stretch (sp²)MediumAromatic C-H[6]
2850 - 3000C-H stretch (sp³)MediumAliphatic C-H[1]
1600, 1495, 1450C=C stretchMedium-WeakAromatic Ring[7]
1000 - 1250C-O stretch, C-N stretchStrongAlcohol, Amine

Data is based on typical values for amino alcohols and available spectra for the (1R,2S) diastereomer.[6][8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecule's mass and its fragmentation pattern, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Predicted Fragmentation Pathway

The molecular weight of C₁₄H₁₅NO is 213.27 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 214.28. Key fragmentation pathways for amino alcohols include alpha-cleavage and loss of small neutral molecules.

  • Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the C1-C2 bond. This can lead to two primary fragment ions:

    • [C₇H₇O]⁺ (m/z 107): Resulting from cleavage with the charge retained on the hydroxyl-bearing fragment (benzaldehyde cation).

    • [C₇H₈N]⁺ (m/z 106): Resulting from cleavage with the charge retained on the amine-bearing fragment.

  • Loss of Water: A peak corresponding to [M+H - H₂O]⁺ at m/z 196 may be observed.

  • Loss of Ammonia: A peak corresponding to [M+H - NH₃]⁺ at m/z 197 may be observed.

M [M+H]⁺ m/z = 214 F1 [M+H - H₂O]⁺ m/z = 196 M->F1 - H₂O F2 [C₇H₇O]⁺ m/z = 107 M->F2 α-cleavage F3 [C₇H₈N]⁺ m/z = 106 M->F3 α-cleavage

Caption: Predicted ESI-MS fragmentation of this compound.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound relies on a multi-faceted approach. While IR and MS confirm the molecular formula and functional groups, ¹H NMR spectroscopy stands as the definitive technique for establishing its threo stereochemistry. The observation of a large vicinal coupling constant (³J > 7 Hz) between the protons at C1 and C2 is the key diagnostic feature that distinguishes it from its erythro diastereomer. This guide provides the foundational principles and expected data to enable researchers to confidently verify the identity and stereochemical integrity of this important chiral building block.

References

The Stereochemical Architect: A Technical Guide to the Mechanism of Action of (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-Amino-1,2-diphenylethanol, a C2-symmetric chiral amino alcohol, has established itself as a cornerstone in modern asymmetric synthesis. Its rigid diphenyl framework and vicinal amino and hydroxyl functionalities provide a well-defined stereochemical environment, making it a highly effective chiral auxiliary and a precursor to a range of powerful catalysts. This in-depth technical guide elucidates the core mechanisms through which this versatile molecule exerts stereochemical control in a variety of chemical transformations. We will dissect its role in the renowned Corey-Bakshi-Shibata (CBS) reduction, explore its application as a chiral auxiliary in diastereoselective alkylations and aldol reactions, detail its influence in Staudinger-type reactions and indium-mediated allylations, and discuss its utility in the realms of chiral chromatography and medicinal chemistry. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the fundamental principles governing the utility of this compound, thereby facilitating its rational application in the synthesis of complex, enantiomerically pure molecules.

Introduction: The Structural Basis of Chiral Induction

The efficacy of this compound as a chiral directing group stems from its unique structural features. The molecule possesses two stereocenters with a defined (1R,2R) configuration. The two phenyl groups, due to their steric bulk, adopt a pseudo-equatorial arrangement in the most stable conformation, creating a rigid and predictable chiral scaffold. The adjacent amino and hydroxyl groups are positioned in a syn relationship, allowing for the formation of chelating transition states with metal centers and providing sites for covalent attachment to substrates. This well-defined three-dimensional architecture is the key to its ability to effectively bias the approach of reagents to a prochiral center, leading to high levels of stereoselectivity.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number23190-16-1
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.28 g/mol
Melting Point142-144 °C
AppearanceWhite to off-white crystalline powder

The Quintessential Application: Precursor to the Corey-Bakshi-Shibata (CBS) Catalyst

The most celebrated application of this compound is as the chiral precursor to the oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2] This reaction is a powerful and widely used method for the enantioselective synthesis of chiral secondary alcohols.

Mechanism of the CBS Reduction

The mechanism of the CBS reduction is a well-established, multi-step process that elegantly illustrates the principles of catalyst-controlled asymmetric synthesis.[3][4]

  • Catalyst Formation and Activation: this compound is first reacted with a borane source (e.g., borane-dimethyl sulfide complex) to form the chiral oxazaborolidine catalyst. In the catalytic cycle, the Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, activating it as a hydride donor.[1][2] This coordination also enhances the Lewis acidity of the endocyclic boron atom.

  • Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The coordination occurs preferentially from the sterically less hindered face of the ketone, which is typically the face bearing the smaller substituent (Rs). The larger substituent (RL) is oriented away from the sterically demanding chiral framework of the catalyst.

  • Stereoselective Hydride Transfer: The activated borane, now positioned in close proximity to the carbonyl carbon, delivers a hydride to the si-face of the ketone (when using the (1R,2R)-derived catalyst). This intramolecular hydride transfer proceeds through a highly organized, six-membered ring transition state.[4] The rigid conformation of this transition state, dictated by the chiral catalyst, is the key to the high enantioselectivity of the reduction.

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and liberate the chiral secondary alcohol.

CBS_Reduction_Mechanism cluster_0 Catalyst Activation cluster_1 Substrate Binding & Hydride Transfer cluster_2 Product Formation Catalyst (1R,2R)-Oxazaborolidine Activated_Catalyst Catalyst-BH₃ Complex Catalyst->Activated_Catalyst Coordination Borane BH₃ Borane->Activated_Catalyst Ketone Prochiral Ketone (R-CO-R') Transition_State Six-membered Transition State Activated_Catalyst->Transition_State Coordination Ketone->Transition_State Alkoxyborane Alkoxyborane Product Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Acidic Workup

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (0.1 eq) in anhydrous THF. To this solution, add BH₃·SMe₂ (0.1 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to 0 °C. In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF. Add the acetophenone solution dropwise to the catalyst solution over 30 minutes.

  • Hydride Addition: To the reaction mixture, add a solution of BH₃·SMe₂ (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, slowly add methanol to quench the excess borane. Then, add 1 M HCl and stir for 30 minutes.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain (R)-1-phenylethanol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by NMR analysis using a chiral solvating agent.

As a Chiral Auxiliary: Directing Diastereoselective Reactions

Beyond its role as a catalyst precursor, this compound can be covalently attached to a substrate to act as a chiral auxiliary. This strategy is particularly effective in controlling the stereochemistry of reactions at a prochiral center, such as in alkylation and aldol reactions.

Formation of Chiral Oxazolidinone Auxiliaries

For many applications as a chiral auxiliary, this compound is first converted into a chiral oxazolidinone by reaction with phosgene or a phosgene equivalent. This creates a rigid heterocyclic system that provides a well-defined steric environment for subsequent reactions. The substrate of interest is then acylated to the nitrogen atom of the oxazolidinone.

Mechanism of Diastereoselective Enolate Alkylation

The mechanism of diastereoselective alkylation of an N-acyl oxazolidinone derived from this compound relies on the formation of a conformationally rigid enolate that presents one face preferentially to an incoming electrophile.

  • Enolate Formation: Treatment of the N-acyl oxazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), selectively removes the α-proton to form a Z-enolate. The lithium cation chelates to the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring, locking the enolate in a specific conformation.

  • Stereodirecting Influence: The bulky phenyl group at the C4 position of the oxazolidinone effectively shields the top face of the enolate.

  • Electrophilic Attack: Consequently, the incoming electrophile (e.g., an alkyl halide) approaches from the less sterically hindered bottom face, leading to the formation of a new stereocenter with a predictable configuration.

  • Auxiliary Cleavage: After the alkylation, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction) to yield the enantiomerically enriched product and recover the chiral amino alcohol.

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Removal Acyl_Oxazolidinone N-Acyl Oxazolidinone (from (1R,2R)-ADE) Enolate Chelated Z-Enolate (Top face blocked by Ph group) Acyl_Oxazolidinone->Enolate LDA Alkylated_Product Alkylated Oxazolidinone Enolate->Alkylated_Product Attack from bottom face Electrophile Electrophile (E⁺) Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Cleavage

Figure 2: Mechanism of diastereoselective alkylation using an oxazolidinone auxiliary.

Expanding the Toolbox: Other Mechanistic Roles

The utility of this compound extends to a variety of other asymmetric transformations, where it acts as a chiral ligand or auxiliary to induce stereoselectivity.

Staudinger-Type Reactions

In the asymmetric synthesis of β-lactams via a Staudinger-type reaction, a glycine derivative bearing a chiral auxiliary derived from (1S,2R)-2-amino-1,2-diphenylethanol can be employed. The reaction between an imine and a ketene generated in situ proceeds with high diastereoselectivity. The chiral auxiliary is believed to control the facial selectivity of the [2+2] cycloaddition by sterically shielding one face of the ketene intermediate. The bulky phenyl groups of the auxiliary likely dictate the approach of the imine, leading to the preferential formation of one diastereomer of the β-lactam product.

Asymmetric Indium-Mediated Allylation

(1S,2R)-2-Amino-1,2-diphenylethanol serves as an effective chiral auxiliary in the indium-mediated allylation of aldehydes to produce chiral homopropargylic alcohols. The proposed mechanism involves the formation of a chiral indium complex in situ. The amino alcohol coordinates to the indium metal, creating a chiral Lewis acidic environment. The aldehyde then coordinates to this chiral indium complex, and the subsequent nucleophilic attack by the allylindium reagent occurs from the less hindered face, as directed by the chiral ligand.

Chiral Stationary Phases in HPLC

Derivatives of this compound can be immobilized on a solid support, such as silica gel, to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The enantioseparation mechanism relies on the differential interactions between the enantiomers of a racemic analyte and the chiral selector. These interactions can include hydrogen bonding (with the amino and hydroxyl groups), π-π stacking (with the phenyl groups), and steric repulsion. The combination of these interactions leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the two enantiomers and thus their separation.

Scaffold for Histone Deacetylase (HDAC) Inhibitors

Emerging research has shown that derivatives of (1S,2R)-2-amino-1,2-diphenylethanol can act as potent and selective inhibitors of histone deacetylases (HDACs), particularly HDAC3.[5] HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a promising strategy in cancer therapy. The chiral scaffold of the amino alcohol provides a rigid framework for the optimal positioning of the functional groups that interact with the active site of the enzyme. The mechanism of inhibition involves the coordination of a zinc-binding group (incorporated into the derivative) to the zinc ion in the HDAC active site, while the chiral scaffold makes specific interactions with the surrounding amino acid residues, leading to potent and selective inhibition. Further research is ongoing to fully elucidate the structure-activity relationships and the precise binding modes of these compounds.[5]

Conclusion

This compound is a remarkably versatile and powerful tool in the arsenal of the synthetic chemist. Its well-defined stereochemistry and rigid conformational framework provide the basis for its exceptional ability to control the stereochemical outcome of a wide range of chemical reactions. From its pivotal role in the development of the CBS reduction to its application as a chiral auxiliary, ligand, and chromatographic selector, the mechanisms through which it operates are a testament to the profound impact of molecular architecture on chemical reactivity. A thorough understanding of these mechanisms is paramount for the rational design of synthetic strategies aimed at the efficient and selective production of enantiomerically pure compounds, a critical endeavor in the fields of pharmaceutical development and materials science.

References

The Cornerstone of Chirality: A Technical Guide to (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2R)-2-Amino-1,2-diphenylethanol, a member of the chiral 1,2-amino alcohol family, holds a significant position in the landscape of asymmetric synthesis. Its rigid diphenyl backbone and strategically positioned amino and hydroxyl functional groups provide a unique stereochemical environment, making it an invaluable tool for researchers, scientists, and drug development professionals. This in-depth technical guide navigates the historical milestones of its discovery, the evolution of its synthesis and resolution, and its multifaceted applications as a chiral auxiliary and building block in the creation of enantiomerically pure molecules. We will delve into the mechanistic underpinnings of its utility and provide detailed protocols for its classical resolution and application, offering a comprehensive resource for harnessing the full potential of this versatile chiral molecule.

A Historical Perspective: Unraveling the Stereoisomers of 2-Amino-1,2-diphenylethanol

The journey to understanding and utilizing this compound is a story of meticulous stereochemical investigation that predates the modern era of asymmetric catalysis. The initial forays into this compound family were focused on the synthesis and separation of its various stereoisomers.

Early pioneering work in the 1920s and 1930s by scientists such as A. Weissberger and later A. McKenzie and A. Pirie laid the groundwork for the synthesis of 2-amino-1,2-diphenylethanol. These early methods typically involved the reduction of α-oximino-deoxybenzoin or the catalytic hydrogenation of benzoin oxime, which yielded a mixture of the racemic erythro and threo diastereomers.

A significant advancement in the stereochemical understanding of these compounds came from the work of Robert E. Lutz and C. S. Jordan in the mid-20th century. Their research systematically investigated the synthesis and configuration of the different isomers, contributing substantially to the ability to isolate and characterize them.

The initial challenge was not just the synthesis of the racemic mixture but the separation of the diastereomers and the subsequent resolution of the enantiomers. The classical method for obtaining the enantiomerically pure forms, including the (1R,2R)-isomer, relied on diastereomeric salt formation . This technique, a cornerstone of chiral chemistry, involves reacting the racemic amino alcohol with a chiral acid. The resulting diastereomeric salts, having different physical properties, could then be separated by fractional crystallization. L-(+)-tartaric acid was, and remains, a commonly used resolving agent for this purpose.

It is noteworthy that the absolute configuration of the threo isomers was a subject of revision, with a notable correction to the literature published in the early 1960s, highlighting the complexities of stereochemical assignment in these early studies.

Synthesis and Resolution: From Racemates to Enantiopure Compounds

The practical utility of this compound is contingent on its availability in high enantiomeric purity. Over the years, synthetic strategies have evolved from classical resolutions of racemic mixtures to more sophisticated stereoselective syntheses.

Classical Approach: Reduction of Benzoin and Resolution

The most traditional and still widely practiced route to enantiomerically pure 2-amino-1,2-diphenylethanol begins with the synthesis of racemic erythro-2-amino-1,2-diphenylethanol.

Workflow for Racemic Synthesis and Resolution:

Solubility of (1R,2R)-2-Amino-1,2-diphenylethanol in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (1R,2R)-2-Amino-1,2-diphenylethanol is a pivotal chiral auxiliary and building block in modern asymmetric synthesis and pharmaceutical development. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation possibilities. Despite its widespread use, a consolidated source of quantitative solubility data is conspicuously absent in publicly available literature. This technical guide addresses this critical knowledge gap by providing a dual-focused approach. First, it establishes a robust theoretical framework for understanding and predicting the solubility of this compound based on a detailed analysis of its molecular structure and solvent-solute interactions. Second, it presents an authoritative, step-by-step experimental protocol based on the industry-standard isothermal shake-flask method, empowering researchers to determine precise thermodynamic solubility in any solvent of interest. This guide serves as both a predictive tool and a practical laboratory manual for chemists and pharmaceutical scientists.

Introduction to this compound

This compound is a chiral amino alcohol that has become an invaluable tool in stereoselective synthesis. Its rigid diphenyl structure, combined with the strategic placement of amine and hydroxyl functional groups, allows it to serve as a highly effective chiral auxiliary, directing the stereochemical outcome of reactions to yield enantiomerically pure products. This level of control is paramount in the pharmaceutical industry, where the chirality of an Active Pharmaceutical Ingredient (API) can dictate its therapeutic efficacy and safety profile.

The compound's utility extends to the synthesis of chiral ligands for asymmetric catalysis and as a precursor for complex molecular architectures. Given that the majority of organic synthesis occurs in the solution phase, a thorough understanding of the solubility of this compound is not merely academic; it is a fundamental prerequisite for rational process design, optimization, and scale-up.

Table 1: Core Compound Information for this compound

PropertyValue
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point ~165 °C (for the racemate)[2]
CAS Number 13286-63-0 (for the (1R,2R)-enantiomer)[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle that "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules.

Molecular Structure Analysis

The solubility characteristics of this compound are best understood by dissecting its molecular structure, which possesses both polar and non-polar characteristics:

  • Polar Moieties: The molecule contains a primary amine (-NH₂) and a hydroxyl (-OH) group. Both are capable of acting as hydrogen bond donors and acceptors. These groups are the primary drivers of solubility in polar solvents.

  • Non-Polar Moieties: Two phenyl rings (-C₆H₅) constitute a significant portion of the molecule's surface area. These groups are bulky and hydrophobic, engaging primarily in weaker van der Waals forces (specifically, π-π stacking and London dispersion forces). They are the key to solubility in non-polar or moderately polar solvents.

This amphiphilic nature—possessing both hydrophilic and lipophilic regions—means that its solubility profile is highly dependent on the specific solvent used.

Solvent-Solute Interactions and Predictions

The interplay of the functional groups dictates how the molecule will interact with different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have -OH groups and can actively participate in hydrogen bonding with both the amine and hydroxyl groups of the solute. This strong, favorable interaction is expected to overcome the energy required to break the crystal lattice, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have dipole moments but lack hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors for the solute's -OH and -NH₂ groups. While the interaction is favorable, it may be less potent than with protic solvents, suggesting moderate to good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. Dissolution would rely on overcoming the strong solute-solute hydrogen bonds in the crystal using only weak van der Waals forces. This is energetically unfavorable, predicting poor solubility in highly non-polar solvents like hexane. However, solvents like toluene may offer slightly better solubility due to potential π-π interactions with the phenyl rings.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents are weakly polar. Chloroform (CHCl₃) is particularly interesting as the slightly acidic proton can act as a weak hydrogen bond donor to the solute's amine and hydroxyl groups, while the bulk of the solvent interacts with the phenyl rings, often resulting in good solubility for compounds of this type.

G Potential Solvent-Solute Interactions solute This compound (Amphiphilic Nature) polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic H-Bond Acceptance Dipole-Dipole (Good Solubility) non_polar Non-Polar (e.g., Hexane) solute->non_polar van der Waals only (Low Solubility) chloroform Chlorinated (e.g., Chloroform) solute->chloroform Weak H-Bonding van der Waals (Good Solubility)

Caption: Predicted solubility based on intermolecular forces.

Known Solubility Profile (Qualitative)

Table 2: Qualitative Solubility of this compound

SolventSolvent TypeReported SolubilitySource
EthanolPolar ProticSoluble[4][5]
MethanolPolar ProticSoluble[4][5]
ChloroformChlorinatedSoluble[4][5]

These qualitative statements align with the theoretical predictions. To move beyond these generalities, direct experimental measurement is necessary.

An Authoritative Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[6][7] This method is accepted by regulatory bodies and is detailed in guidelines such as OECD Test Guideline 105.[8][9]

Principle and Rationale for Method Selection

The method is based on achieving a state of equilibrium between the undissolved solid solute and the saturated solution at a constant temperature. An excess of the solid is agitated in the chosen solvent for a sufficient duration to ensure equilibrium is reached. The subsequent analysis of the clear, saturated supernatant provides the solubility value.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the compound ensures that the solution becomes truly saturated, representing the maximum amount of solute the solvent can hold at that temperature.[6]

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C) using a water bath or incubator is critical for reproducibility.

  • Equilibration Time: Equilibrium is not instantaneous. Agitating the mixture for an extended period (e.g., 24-48 hours) is necessary. Verifying that the concentration does not change between two later time points (e.g., 24h and 48h) confirms that equilibrium has been reached.[10]

  • Phase Separation: Centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE) is crucial to remove all undissolved solid particles before analysis.

  • Analytical Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred analytical technique. Its specificity allows for accurate quantification of the solute, distinguishing it from any potential impurities or degradation products.[6][11]

Detailed Step-by-Step Experimental Protocol

This protocol describes the determination of solubility in a single organic solvent at 25 °C.

Materials and Reagents:

  • This compound (purity >98%)

  • Solvent of interest (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker or vial roller system in a temperature-controlled incubator (25 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Preparation of Calibration Standards: a. Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

  • Sample Preparation (Shake-Flask): a. Add an excess amount of solid this compound to three separate glass vials (triplicate determination). An excess is typically 5-10 mg of solid in 1-2 mL of solvent. The solid should be clearly visible. b. Accurately add a known volume of the solvent (e.g., 2.0 mL) to each vial. c. Securely cap the vials and place them on an orbital shaker or roller in an incubator set to 25 °C. d. Agitate the vials for 24 hours.

  • Equilibrium Check & Sample Processing: a. After 24 hours, stop agitation and allow the vials to stand for 1 hour to let the solid settle. b. Carefully withdraw a small aliquot (e.g., 200 µL) from the supernatant, filter it through a 0.22 µm syringe filter into an HPLC vial, and dilute as necessary for analysis. This is the 24h time point . c. Return the vials to the shaker and continue agitation for another 24 hours (total 48 hours). d. Repeat step 3b to obtain the 48h time point sample. Self-Validation: If the concentrations measured at 24h and 48h are within an acceptable margin (e.g., <10%), equilibrium is considered achieved. If not, continue agitation and sample at a later time point (e.g., 72h).

  • HPLC Analysis: a. Generate a calibration curve by injecting the prepared standards. Ensure the correlation coefficient (r²) is >0.99. b. Inject the filtered and diluted samples from the equilibrium experiment.

  • Calculation: a. Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples. b. Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent. c. Report the result as the mean ± standard deviation of the triplicate measurements (e.g., in mg/mL or g/L).

Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep_solid Add Excess Solid to Triplicate Vials prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent agitate Agitate at 25°C for 24h prep_solvent->agitate prep_cal Prepare HPLC Calibration Standards hplc_cal Run Standards & Generate Calibration Curve prep_cal->hplc_cal sample_24h Sample Supernatant (24h Time Point) agitate->sample_24h agitate2 Continue Agitation (Total 48h) sample_24h->agitate2 phase_sep Filter Samples (0.22 µm PTFE) sample_24h->phase_sep sample_48h Sample Supernatant (48h Time Point) agitate2->sample_48h sample_48h->phase_sep hplc_run Analyze Samples via HPLC-UV phase_sep->hplc_run calc_sol Calculate Concentration Using Calibration Curve hplc_cal->calc_sol hplc_run->calc_sol check_eq Compare 24h & 48h Results to Confirm Equilibrium report Report Solubility (Mean ± SD) check_eq->report calc_sol->check_eq

Caption: Workflow for quantitative solubility determination.

Practical Implications for Researchers

A quantitative understanding of solubility is essential for the effective use of this compound:

  • Reaction Design: Knowing the solubility limit prevents setting up reactions at concentrations that are too high, which can lead to poor mixing, heterogeneous reaction conditions, and inconsistent results.

  • Purification by Recrystallization: This is the most common method for purifying solid compounds. Effective recrystallization requires selecting a solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A full solubility profile across different solvents and temperatures is invaluable for developing an efficient purification protocol.

  • Drug Development: For professionals in drug development, solubility is a master variable. Poor solubility in aqueous or organic media can severely hamper formulation efforts and lead to low bioavailability, ultimately causing the failure of a promising drug candidate.[11]

Conclusion

This compound possesses a dual chemical nature, with polar hydrogen-bonding groups and non-polar phenyl rings, which dictates a nuanced solubility profile across different organic solvents. While qualitative data suggests solubility in common polar and chlorinated solvents, the lack of public quantitative data necessitates experimental determination for any serious process development. The isothermal shake-flask method, coupled with HPLC analysis, represents a robust and reliable approach for generating this critical data. By providing both the theoretical foundation to predict solubility behavior and a practical, self-validating protocol to measure it, this guide equips researchers, scientists, and drug development professionals with the essential tools to confidently and effectively utilize this important chiral building block.

References

An In-Depth Technical Guide to the Stability and Storage of (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, is a critical building block in asymmetric synthesis, particularly in the development of pharmaceutical intermediates. Its stereochemical integrity is paramount to its function as a chiral auxiliary and in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive overview of the stability profile of this compound, outlining the key factors that influence its degradation and providing evidence-based recommendations for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.

PropertyValue
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 142-144 °C[3]
Solubility Soluble in ethanol, methanol, and chloroform.[4]
Optical Rotation Specific to the enantiomer.

Stability Profile and Potential Degradation Pathways

This compound is a relatively stable compound under recommended storage conditions. However, like all chemical entities, it is susceptible to degradation under certain environmental stresses. Understanding these potential degradation pathways is crucial for developing stability-indicating analytical methods and ensuring the long-term integrity of the material.

Forced degradation studies, which intentionally stress the compound under more severe conditions than accelerated stability testing, are instrumental in elucidating these pathways.[5][6][7] The primary degradation routes for vicinal amino alcohols like this compound can be categorized as oxidative, thermal, photolytic, and hydrolytic.

Oxidative Degradation

The presence of both an amino and a hydroxyl group makes the molecule susceptible to oxidation.

  • Oxidation of the Alcohol: The secondary alcohol group can be oxidized to a ketone, forming an aminoketone. This is a common reaction for amino alcohols.[8]

  • Oxidative Deamination: The amino group can undergo oxidative deamination, leading to the formation of a ketone and the release of ammonia. This process is a known metabolic pathway for amino acids and can occur chemically under certain oxidative conditions.[9][10]

Strong oxidizing agents should be avoided during handling and storage to prevent these degradation pathways.

References

An In-Depth Technical Guide to the Synthesis of (1r,2r)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1r,2r)-2-Amino-1,2-diphenylethanol in Modern Chemistry

This compound, a chiral vicinal amino alcohol, stands as a cornerstone in the edifice of modern asymmetric synthesis. Its rigid diphenyl backbone and strategically positioned amino and hydroxyl functionalities impart a unique stereochemical environment, making it an invaluable chiral auxiliary, ligand, and synthetic precursor. Professionals in pharmaceutical research and drug development frequently utilize this compound and its derivatives to induce chirality in new molecular entities, a critical factor in determining pharmacological efficacy and safety. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, offering a critical analysis of the starting materials, reaction mechanisms, and experimental protocols. Our focus is to equip researchers and scientists with the knowledge to make informed decisions in the laboratory, grounded in the principles of stereoselective synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several key starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the required stereochemical purity of the final product. This guide will delve into three principal synthetic strategies, originating from benzoin, trans-stilbene, and the chiral pool starting material, L-phenylalanine.

Route 1: Stereoselective Reduction of Benzoin-Derived Intermediates

Benzoin, a readily available and inexpensive α-hydroxy ketone, serves as a common and logical starting point for the synthesis of 2-amino-1,2-diphenylethanol. The core strategy involves the conversion of the ketone functionality into an amino group with concomitant control of the stereochemistry at both chiral centers.

Causality Behind Experimental Choices

The key to this route lies in the stereoselective reduction of an intermediate where the nitrogen atom has been introduced. A highly effective method involves the oximation of benzoin to form benzoin oxime, followed by a diastereoselective reduction of the C=N bond. The choice of reducing agent and reaction conditions is paramount in achieving the desired erythro (or syn) configuration of the final amino alcohol, which corresponds to the (1r,2r) and (1s,2s) enantiomers.

Visualizing the Benzoin to this compound Pathway

Benzoin Synthesis Route Benzoin Benzoin Benzoin_Oxime Benzoin Oxime Benzoin->Benzoin_Oxime H₂NOH Amino_Alcohol (1r,2r)-2-Amino- 1,2-diphenylethanol Benzoin_Oxime->Amino_Alcohol Stereoselective Reduction

Caption: Synthetic pathway from Benzoin.

Experimental Protocol: Synthesis and Reduction of Benzoin Oxime

Part A: Oximation of Benzoin

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Collect the precipitated benzoin oxime by filtration, wash with water, and dry. The product is typically a mixture of (E) and (Z) isomers.

Part B: Diastereoselective Reduction of Benzoin Oxime

A common method to achieve the desired erythro diastereomer is through catalytic hydrogenation.

  • Catalyst Preparation: In a hydrogenation vessel, suspend Palladium on charcoal (10 wt. %, 5 mol%) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Setup: Add the benzoin oxime (1 equivalent) to the catalyst suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC. Catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal has been shown to produce erythro amino alcohols with a diastereomeric excess of approximately 80%.[1]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the racemic erythro-2-amino-1,2-diphenylethanol. For the isolation of the desired (1r,2r) enantiomer, a chiral resolution step is required.

Quantitative Data for the Benzoin Route
StepProductTypical YieldDiastereomeric Excess (erythro)Enantiomeric ExcessReference
OximationBenzoin Oxime>90%N/AN/AGeneral Knowledge
Reductionerythro-2-Amino-1,2-diphenylethanol~85%~80%Racemic[1]

Route 2: Asymmetric Aminohydroxylation of trans-Stilbene

The Sharpless Asymmetric Aminohydroxylation (AA) offers a powerful and direct method for the synthesis of enantiomerically enriched vicinal amino alcohols from alkenes.[2] Applying this methodology to trans-stilbene provides a highly efficient route to protected this compound.

Causality Behind Experimental Choices

This reaction utilizes a chiral osmium catalyst to deliver both the nitrogen and oxygen atoms across the double bond in a syn-selective manner. The enantioselectivity is controlled by a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand dictates which face of the alkene is attacked, thus determining the absolute configuration of the product. For the synthesis of the (1r,2r) enantiomer, a (DHQ)₂-based ligand is typically employed.

Visualizing the Sharpless Asymmetric Aminohydroxylation Pathway

Sharpless AA Stilbene trans-Stilbene Protected_AA N-Protected (1r,2r)-2-Amino- 1,2-diphenylethanol Stilbene->Protected_AA K₂OsO₂(OH)₄, (DHQ)₂PHAL, N-source Final_Product (1r,2r)-2-Amino- 1,2-diphenylethanol Protected_AA->Final_Product Deprotection

Caption: Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of trans-Stilbene
  • Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).

  • Reagent Addition: Add the nitrogen source, such as N-chlorocarbamate (e.g., Cbz-NHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture and stir until the catalyst dissolves.

  • Substrate Addition: Add trans-stilbene (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 6-24 hours.

  • Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for an additional 30 minutes.

  • Work-up: Add ethyl acetate to the mixture. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the N-protected amino alcohol.

  • Deprotection: The protecting group can be removed under standard conditions (e.g., hydrogenolysis for a Cbz group) to yield this compound.

Mechanism of Stereoselection

The enantioselectivity of the Sharpless Asymmetric Aminohydroxylation arises from the formation of a chiral osmium(VIII)-imido species, which then undergoes a [3+2] cycloaddition with the alkene. The chiral ligand creates a binding pocket that favors the approach of the alkene from one face over the other, leading to the preferential formation of one enantiomer.

Quantitative Data for the Sharpless AA Route
SubstrateLigandN-SourceYield (%)Enantiomeric Excess (%)Reference
trans-Stilbene(DHQ)₂PHALCbz-NHCl85-95>98[2]

Route 3: Chemoenzymatic Synthesis from L-Phenylalanine

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. A multi-step enzymatic cascade starting from the readily available and inexpensive amino acid L-phenylalanine can produce enantiopure vicinal amino alcohols.

Causality Behind Experimental Choices

This chemoenzymatic route leverages the high stereoselectivity of enzymes to construct the chiral centers of the target molecule. The synthesis involves a series of enzymatic transformations, including deamination, decarboxylation, epoxidation, and epoxide hydrolysis, followed by chemical steps to introduce the second phenyl group and adjust the oxidation state. This approach provides access to highly enantiomerically pure products.

Visualizing the L-Phenylalanine to this compound Pathway

Enzymatic Synthesis L_Phe L-Phenylalanine Styrene_Oxide (R)-Styrene Oxide L_Phe->Styrene_Oxide Multi-enzyme Cascade Diol (R)-1-Phenylethane-1,2-diol Styrene_Oxide->Diol Epoxide Hydrolase Amino_Alcohol (1r,2r)-2-Amino- 1,2-diphenylethanol Diol->Amino_Alcohol Further Enzymatic & Chemical Steps

Caption: Chemoenzymatic synthesis from L-Phenylalanine.

Experimental Protocol: Multi-Enzymatic Synthesis

A detailed protocol for the multi-step conversion of L-phenylalanine to a chiral diol intermediate has been reported, which can then be further elaborated to the target amino alcohol.[3]

Step 1: Conversion of L-Phenylalanine to (R)-1-Phenylethane-1,2-diol [3]

  • Deamination: L-phenylalanine is converted to cinnamic acid using a phenylalanine ammonia lyase (PAL).

  • Decarboxylation: The cinnamic acid is then decarboxylated to styrene using a phenolic acid decarboxylase.

  • Epoxidation: The styrene is enantioselectively epoxidized to (R)-styrene oxide using a styrene monooxygenase.

  • Hydrolysis: The (R)-styrene oxide is hydrolyzed to (R)-1-phenylethane-1,2-diol using an epoxide hydrolase.

This multi-enzyme, one-pot process can achieve high yields and excellent enantioselectivity for the diol intermediate.[3] Further chemical and/or enzymatic steps are then required to introduce the second phenyl group and the amino functionality to arrive at this compound.

Quantitative Data for the Chemoenzymatic Route
Starting MaterialIntermediateOverall Yield (%)Enantiomeric Excess (%)Reference
L-Phenylalanine(R)-1-Phenylethane-1,2-diol75>99[3]

Alternative Strategies: The Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones and imines. While not a direct route from a simple starting material to this compound, it is a highly relevant and efficient method for the synthesis of chiral amino alcohols from α-amino ketone precursors.

Conceptual Application

An α-amino ketone precursor to this compound could be synthesized and then subjected to Noyori asymmetric hydrogenation. The use of a chiral Ru-BINAP catalyst in conjunction with a chiral diamine ligand allows for the highly enantioselective and diastereoselective reduction of the ketone to the desired alcohol.

Visualizing the Noyori Asymmetric Hydrogenation

Noyori Hydrogenation Amino_Ketone α-Amino Ketone Precursor Amino_Alcohol (1r,2r)-2-Amino- 1,2-diphenylethanol Amino_Ketone->Amino_Alcohol [Ru(II)-BINAP] H₂, Chiral Diamine

Caption: Noyori Asymmetric Hydrogenation.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its stereochemical integrity confirmed.

  • Purification: Recrystallization is a common and effective method for purifying solid amino alcohols. A variety of solvent systems can be screened to find optimal conditions for obtaining high purity crystals. Column chromatography on silica gel can also be employed, though care must be taken to avoid racemization or decomposition on the stationary phase.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

    • Mass Spectrometry: To determine the molecular weight.

    • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product. This is a critical step to validate the success of the asymmetric synthesis.

    • Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.

Conclusion: A Versatile Target with Diverse Synthetic Access

The synthesis of this compound is a well-explored area of organic chemistry, with several robust and high-yielding methods available to the modern researcher. The choice of starting material and synthetic strategy will ultimately be guided by the specific needs of the project, including scale, cost, and the desired level of stereochemical purity. The methodologies outlined in this guide, from the classical approach starting with benzoin to the more modern asymmetric catalytic and enzymatic methods, provide a powerful toolkit for accessing this invaluable chiral building block. A thorough understanding of the underlying principles of stereoselection for each route is crucial for the successful and efficient synthesis of this compound in a research and development setting.

References

(1R,2R)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of (1R,2R)-2-amino-1,2-diphenylethanol, a chiral amino alcohol with significant potential in specialized chemical synthesis. This document details its core identifiers, stereoselective synthesis, purification strategies, and known applications, offering a technical resource for researchers, scientists, and professionals in drug development and materials science.

Core Compound Identifiers and Physicochemical Properties

This compound, a specific stereoisomer of 2-amino-1,2-diphenylethanol, is distinguished by its unique three-dimensional arrangement. The threo configuration of this isomer, in contrast to the more commonly utilized erythro diastereomers, ((1R,2S) and (1S,2R)), influences its chemical behavior and potential applications.

IdentifierValue
CAS Number 13286-63-0
IUPAC Name This compound
Synonyms (1R,2R)-(+)-2-Amino-1,2-diphenylethanol, threo-2-Amino-1,2-diphenylethanol
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 143-147 °C

Stereochemistry: The Significance of the (1R,2R) Configuration

The functionality of 2-amino-1,2-diphenylethanol is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) enantiomers are classified as threo, while the (1R,2S) and (1S,2R) enantiomers are designated as erythro. This distinction is crucial as the spatial orientation of the amino and hydroxyl groups dictates how the molecule interacts with other chiral molecules, a fundamental principle in asymmetric synthesis.

Caption: Relationship between the stereoisomers of 2-amino-1,2-diphenylethanol.

While the erythro isomers, particularly (1R,2S)-(-)-2-amino-1,2-diphenylethanol, have been extensively studied and utilized as chiral auxiliaries and ligands in asymmetric catalysis, the threo isomers are less documented in readily available literature.[1] This guide aims to consolidate the available technical information specifically on the (1R,2R) enantiomer.

Synthesis and Purification Strategies

The stereoselective synthesis of this compound presents a significant chemical challenge, primarily focused on controlling the diastereoselectivity to favor the threo isomer and subsequently resolving the racemic mixture.

Diastereoselective Synthesis of threo-2-Amino-1,2-diphenylethanol

A common precursor for the synthesis of 2-amino-1,2-diphenylethanol is benzoin. The reduction of benzoin oxime is a frequently employed method. However, this reaction typically yields the erythro diastereomer as the major product. Achieving a high yield of the threo isomer often requires specific reagents and reaction conditions that favor its formation.

Conceptual Workflow for Synthesis:

Synthesis_Workflow Benzoin Benzoin BenzoinOxime Benzoin Oxime Benzoin->BenzoinOxime Hydroxylamine RacemicThreo Racemic threo-2-amino- 1,2-diphenylethanol BenzoinOxime->RacemicThreo Diastereoselective Reduction Enantiomers (1R,2R) and (1S,2S) Diastereomeric Salts RacemicThreo->Enantiomers Chiral Resolution Target (1R,2R)-2-amino- 1,2-diphenylethanol Enantiomers->Target Isolation

Caption: General synthetic approach to this compound.

Purification and Chiral Resolution

Once a mixture containing the threo diastereomer is obtained, separation from the erythro isomer is necessary. This can often be achieved through fractional crystallization, exploiting the different solubilities of the diastereomeric salts.

Following the isolation of the racemic threo mixture, chiral resolution is performed to separate the (1R,2R) and (1S,2S) enantiomers. A well-established method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid.

Experimental Protocol: Chiral Resolution of rac-threo-2-Amino-1,2-diphenylethanol

  • Salt Formation: Dissolve the racemic threo-2-amino-1,2-diphenylethanol in a suitable solvent, such as methanol or ethanol. Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.

  • Isolation: Collect the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base, such as sodium hydroxide, to neutralize the chiral acid and liberate the free enantiomerically enriched amine.

  • Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified this compound.

The choice of resolving agent and solvent system is critical and often requires empirical optimization to achieve high enantiomeric excess.

Applications in Asymmetric Synthesis

While the applications of the erythro isomers of 2-amino-1,2-diphenylethanol are well-documented, specific uses of the (1R,2R)-threo isomer are less common in the literature. However, based on its structure as a chiral vicinal amino alcohol, it holds potential as a chiral ligand or auxiliary in various asymmetric transformations.

Potential areas of application include:

  • Asymmetric Catalysis: The (1R,2R) isomer can serve as a chiral ligand for transition metals in catalytic processes such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The threo configuration would present a different steric and electronic environment around the metal center compared to its erythro counterpart, potentially leading to different or improved stereoselectivities for certain substrates.

  • Chiral Auxiliaries: Although less common than its diastereomers, it could theoretically be employed as a chiral auxiliary to control the stereochemical outcome of reactions.

  • Synthesis of Chiral Derivatives: this compound can be a precursor for the synthesis of more complex chiral molecules and ligands.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure and assess purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess of the final product. A chiral stationary phase is used to separate the (1R,2R) and (1S,2S) enantiomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Optical Rotation: The specific rotation of the plane of polarized light is a characteristic physical property of a chiral compound and can be used to confirm the enantiomeric form. The (1R,2R) isomer is dextrorotatory (+).

Conclusion

This compound is a chiral building block with potential for application in specialized areas of asymmetric synthesis. While its diastereomers, the erythro isomers, have been more extensively explored, the unique stereochemistry of the threo configuration offers opportunities for the development of novel catalytic systems and synthetic methodologies. Further research into the stereoselective synthesis and catalytic applications of this particular isomer is warranted to fully unlock its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of asymmetric synthesis, the quest for efficient, predictable, and scalable methods to control stereochemistry is paramount for the production of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. Chiral auxiliaries and ligands derived from readily available starting materials are cornerstone tools for researchers in this endeavor. (1R,2R)-2-Amino-1,2-diphenylethanol is a versatile chiral building block whose rigid C2-symmetric backbone provides a well-defined stereochemical environment, making it an excellent precursor for a variety of powerful applications in asymmetric transformations.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in several key areas of asymmetric synthesis. We will delve into the mechanistic underpinnings of stereocontrol and provide field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

Core Applications of this compound in Asymmetric Synthesis

The utility of this compound stems from its dual functionality—an amino group and a hydroxyl group—and the fixed spatial relationship between them. This allows for its application in several distinct strategies:

  • As a Precursor to Chiral Catalysts: Most notably, it is a key component in the preparation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.

  • As a Chiral Auxiliary: By temporarily incorporating it into a substrate, it can direct the stereochemical outcome of reactions such as alkylations and aldol additions.

  • As a Scaffold for Chiral Ligands: It can be elaborated into more complex chiral ligands, such as Schiff bases, for metal-catalyzed asymmetric reactions.

  • As a Starting Material for Chiral Building Blocks: It serves as a direct precursor for the synthesis of valuable chiral molecules like vicinal diamines.

Asymmetric Reduction of Ketones: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most powerful and widely used applications of this compound is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction. This method provides highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[1][2]

Mechanism of Stereocontrol

The remarkable enantioselectivity of the CBS reduction is a result of a well-organized, chair-like six-membered transition state. The process involves several key steps that ensure facial selectivity in the hydride transfer from borane to the ketone.[1][3][4]

  • Catalyst Formation: this compound reacts with a borane source to form the active oxazaborolidine catalyst.

  • Activation of Borane: The lone pair on the nitrogen atom of the oxazaborolidine coordinates to a molecule of borane (the stoichiometric reductant), activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[1]

  • Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom. Steric hindrance from the phenyl groups on the catalyst directs the ketone to bind in a specific orientation, with its larger substituent (RL) positioned away from the chiral framework to minimize steric clashes. The ketone coordinates through the lone pair that is sterically more accessible (closer to the smaller substituent, RS).[2]

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the ketone through a highly ordered, six-membered transition state. This intramolecular transfer occurs to a specific face of the ketone, dictated by the catalyst's chirality.[1]

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, freeing the catalyst to begin a new cycle.

CBS_Mechanism cluster_prep Catalyst Preparation cluster_cycle Catalytic Cycle AminoAlcohol (1R,2R)-2-Amino- 1,2-diphenylethanol Catalyst CBS Catalyst (Oxazaborolidine) AminoAlcohol->Catalyst BoraneSource Borane Source (e.g., BH3·THF) BoraneSource->Catalyst ActivatedCatalyst Activated Catalyst- Borane Complex Catalyst->ActivatedCatalyst + BH3 KetoneCoordination Ketone Coordination (RL away from catalyst bulk) ActivatedCatalyst->KetoneCoordination + Ketone TransitionState Six-Membered Transition State KetoneCoordination->TransitionState Pre-organization ProductRelease Product Formation & Catalyst Regeneration TransitionState->ProductRelease Hydride Transfer ProductRelease->Catalyst Releases Chiral Alcohol Alkylation_Mechanism cluster_workflow Asymmetric Alkylation Workflow Start (1R,2R)-Amino- diphenylethanol Oxazolidinone Chiral Oxazolidinone Formation Start->Oxazolidinone Acylation N-Acylation Oxazolidinone->Acylation Enolate Chelated (Z)-Enolate Formation (LDA/NaHMDS) Acylation->Enolate Alkylation Diastereoselective Alkylation (E+) Enolate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantiopure α-Alkylated Product Cleavage->Product Diamine_Synthesis cluster_pathway Vicinal Diamine Synthesis Pathway Start (1R,2R)-2-Amino- 1,2-diphenylethanol Aziridination Internal Mitsunobu Reaction (Inversion at C-OH) Start->Aziridination Aziridine Chiral Aziridine Intermediate Aziridination->Aziridine RingOpening Azide Ring-Opening (HN3) (Inversion at site of attack) Aziridine->RingOpening AzidoAmine Azido Amine Intermediate RingOpening->AzidoAmine Reduction Staudinger Reduction (PPh3, H2O) AzidoAmine->Reduction Product (1R,2R)-1,2-Diamino- 1,2-diphenylethane Reduction->Product

References

Introduction: The Architectural Elegance of a Chiral Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (1R,2R)-2-Amino-1,2-diphenylethanol in the Synthesis of Chiral Ligands

In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for achieving high levels of enantioselectivity. The ultimate goal is to create a well-defined, three-dimensional chiral environment around a metal center to control the facial selectivity of a substrate's approach. This compound stands out as a premier chiral building block for this purpose. Its rigid 1,2-diphenylethylenediamine backbone, endowed with two stereocenters, provides a structurally robust and predictable scaffold. The vicinal amino and hydroxyl groups serve as versatile synthetic handles, allowing for its incorporation into various ligand classes, most notably the highly successful C₂-symmetric bis(oxazoline) (BOX) ligands.[1][2] The phenyl groups at the stereogenic centers are crucial; they create a well-defined chiral pocket that effectively shields one face of the coordinated substrate, thereby directing the stereochemical outcome of the catalytic transformation.[3] This guide provides a detailed exploration of its application, focusing on the synthesis of Ph-BOX ligands and their subsequent use in asymmetric catalysis.

Core Application: Synthesis of C₂-Symmetric Bis(oxazoline) Ligands

The most prominent application of this compound is in the synthesis of C₂-symmetric bis(oxazoline) ligands. These bidentate ligands are renowned for their ability to form stable chelate complexes with a variety of metals, including copper, zinc, magnesium, and iron, creating powerful Lewis acid catalysts for a wide array of enantioselective reactions.[1][2]

The synthesis is typically a robust, two-step process that reliably transfers the chirality of the amino alcohol precursor to the final ligand scaffold.[2]

  • Bis-amide Formation: The process begins with the condensation of two equivalents of this compound with a dicarboxylic acid derivative, such as malonyl dichloride. The primary amine of the amino alcohol acts as a nucleophile, displacing the chloride leaving groups to form a C₂-symmetric bis-amide intermediate. This step establishes the foundational backbone of the ligand.

  • Double Cyclization: The key transformation is the subsequent cyclization of the bis-amide to form the two oxazoline rings. This is typically achieved by converting the hydroxyl groups into good leaving groups, which are then intramolecularly displaced by the amide oxygen atoms. A common and effective method involves treatment with thionyl chloride (SOCl₂) to form a bis-chloroamide, followed by base-mediated ring closure.[1] The stereochemistry at the 4- and 5-positions of the oxazoline rings is directly inherited from the starting amino alcohol, ensuring the creation of a precisely defined chiral ligand.

Visualizing the Synthetic Workflow

The following diagram illustrates the general two-step procedure for synthesizing a Ph-BOX ligand from this compound.

G cluster_0 start_material (1R,2R)-2-Amino- 1,2-diphenylethanol (2 equiv.) step1 Step 1: Condensation reagent1 Malonyl Dichloride intermediate C₂-Symmetric Bis-amide step2 Step 2: Cyclization reagent2 1. SOCl₂ 2. NaOH final_product Bis(oxazoline) Ligand (Ph-BOX) step1->intermediate step2->final_product

Caption: Synthetic workflow for Ph-BOX ligand synthesis.

Detailed Experimental Protocol: Synthesis of (4R,4'R,5S,5'S)-2,2'-Methylenebis(4,5-diphenyl-4,5-dihydrooxazole)

This protocol details the synthesis of a common methylene-bridged Ph-BOX ligand.

Part A: Synthesis of N,N'-(2,2'-Dihydroxy-1,1'-diphenyl-1,2-ethanediyl)malonamide (Bis-amide Intermediate)

Materials:

  • (1R,2R)-(-)-2-Amino-1,2-diphenylethanol (10.0 g, 46.9 mmol)

  • Malonyl dichloride (2.24 mL, 23.0 mmol)

  • Triethylamine (Et₃N) (13.1 mL, 93.8 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (250 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous CH₂Cl₂.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution, followed by the dropwise addition of malonyl dichloride over 20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically a white solid and can be purified by recrystallization from ethyl acetate/hexanes to yield the pure bis-amide.

Self-Validation:

  • Expected Yield: 85-95%

  • Appearance: White crystalline solid

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

Part B: Cyclization to (4R,4'R,5S,5'S)-2,2'-Methylenebis(4,5-diphenyl-4,5-dihydrooxazole) (Ph-BOX Ligand)

Materials:

  • Bis-amide intermediate from Part A (e.g., 10.0 g, 20.2 mmol)

  • Thionyl chloride (SOCl₂) (4.4 mL, 60.6 mmol)

  • Toluene, anhydrous (100 mL)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In an oven-dried flask under nitrogen, dissolve the bis-amide intermediate in anhydrous toluene.

  • Add thionyl chloride dropwise at room temperature. The reaction is exothermic.

  • Heat the mixture to 80 °C and stir for 3 hours. During this time, the formation of the bis-chloroamide intermediate occurs.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and toluene.

  • Re-dissolve the crude residue in CH₂Cl₂ (150 mL) and cool to 0 °C.

  • Slowly add a solution of 10 M NaOH (25 mL) and stir the resulting biphasic mixture vigorously for 2 hours at room temperature. This effects the double ring-closure.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to afford the Ph-BOX ligand as a white solid.

Self-Validation:

  • Expected Yield: 70-85%

  • Appearance: White crystalline solid

  • Optical Rotation: A specific optical rotation value should be obtained and compared to literature values to confirm enantiopurity.

  • Characterization: Final structure confirmation via NMR spectroscopy and mass spectrometry.

Application in Asymmetric Catalysis

The synthesized Ph-BOX ligand is not catalytically active on its own. It must be complexed with a suitable metal salt to generate a chiral Lewis acid catalyst. This is often done in situ by stirring the ligand with a metal precursor, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), in an appropriate solvent prior to adding the substrates.[4]

G precursor (1R,2R)-Amino- 1,2-diphenylethanol ligand Ph-BOX Ligand precursor->ligand Synthesis catalyst Chiral Lewis Acid Catalyst ligand->catalyst Complexation metal Metal Salt (e.g., Cu(OTf)₂) metal->catalyst Complexation reaction Asymmetric Transformation catalyst->reaction Catalysis product Enantioenriched Product reaction->product

Caption: Logical flow from chiral precursor to catalytic use.

Ph-BOX metal complexes are highly effective catalysts for a variety of carbon-carbon bond-forming reactions.[4]

Representative Application: Asymmetric Friedel-Crafts Alkylation

The Cu(II)-Ph-BOX complex is an excellent catalyst for the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes.[4] This reaction is a powerful method for synthesizing chiral indole derivatives, which are common motifs in pharmaceuticals and natural products.

Table 1: Performance of Cu(OTf)₂/Ph-BOX Catalyst in Asymmetric Friedel-Crafts Alkylation

EntryIndole SubstrateNitroalkeneCatalyst Loading (mol%)Yield (%)ee (%)Reference
1Indoleβ-Nitrostyrene157681[4]
22-Methylindoleβ-Nitrostyrene10>9593[1]
3Indole(E)-2-Nitro-1-phenylprop-1-ene109496[1]

Data presented is representative of typical results found in the literature for this class of reaction.

Conclusion

This compound is a cornerstone of modern asymmetric synthesis. Its structural rigidity and versatile functional groups enable the straightforward and reliable synthesis of high-performance chiral ligands. The detailed protocols for preparing Ph-BOX ligands showcase a robust synthetic route that is accessible in most organic chemistry laboratories. The resulting ligands, when complexed with appropriate metals, form powerful catalysts capable of inducing high levels of enantioselectivity in a wide range of synthetically important reactions, underscoring the enduring value of this exceptional chiral building block.

References

Application Notes: Preparation and Use of a Pirkle-Type Chiral Stationary Phase Based on (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the preparation, characterization, and application of a Pirkle-type chiral stationary phase (CSP) utilizing (1R,2R)-2-Amino-1,2-diphenylethanol as the chiral selector. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the principles of chiral recognition, detailed step-by-step protocols for the synthesis of the chiral selector, its covalent immobilization onto a silica support, and the subsequent packing of the high-performance liquid chromatography (HPLC) column. Furthermore, it presents typical performance data and discusses the application of this robust CSP for the enantioseparation of pharmaceutically relevant compounds.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of molecules in life sciences, with the enantiomers of a chiral drug often exhibiting profound differences in pharmacological activity, metabolism, and toxicity. Regulatory bodies worldwide now mandate the development of single-enantiomer drugs, making efficient enantioseparation a critical capability in pharmaceutical research and quality control.[1] High-performance liquid chromatography (HPLC) using chiral stationary phases is the most powerful and widely adopted technique for this purpose.[2]

Among the various types of CSPs, Pirkle-type or "brush-type" phases have established themselves as versatile and effective tools for the resolution of a broad range of racemates.[3] These CSPs are based on small, well-defined chiral molecules that are covalently bonded to a support, typically silica gel.[3][4] This covalent linkage imparts high stability and allows for use with a wide array of mobile phases, a significant advantage over coated-type phases.[5]

This application note focuses on a Pirkle-type CSP derived from this compound. The rigid, well-defined stereochemistry of this chiral selector, featuring two phenyl rings, a hydroxyl group, and an amino group, provides multiple sites for stereoselective interactions, making it an excellent candidate for the preparation of a highly effective CSP.[6][7]

Principles of Chiral Recognition

The enantioselective power of a Pirkle-type CSP stems from its ability to form transient diastereomeric complexes with the enantiomers of the analyte. The differential stability of these complexes leads to different retention times on the chromatographic column, resulting in separation. The widely accepted "three-point interaction model" posits that a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers are necessary for chiral recognition.[8]

For the this compound-based CSP, the key interactions are:

  • π-π Interactions: The electron-rich phenyl rings on the selector can interact with aromatic (π-acceptor) groups on the analyte.

  • Hydrogen Bonding: The hydroxyl (-OH) and amide/urea (-NH) groups on the selector can act as both hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte such as carbonyls, hydroxyls, or amines.

  • Dipole-Dipole/Steric Interactions: The overall three-dimensional structure and dipole moments of the selector and analyte influence the fit and stability of the diastereomeric complex. Steric hindrance can prevent one enantiomer from achieving the optimal interaction geometry, leading to weaker binding and earlier elution.

The combination of these interactions creates a highly structured chiral environment where one enantiomer of a racemic analyte fits more favorably than the other, leading to its stronger retention and thus, separation.

cluster_CSP CSP Chiral Selector cluster_Analyte Analyte Enantiomer CSP (1R,2R)-Diphenylethanol Derivative PiStack π-Acceptor Site (Phenyl Ring) HBD H-Bond Donor (-OH, -NH) Steric Steric Hindrance Site Analyte Racemic Analyte PiDonor π-Donor Site (e.g., Naphthyl) Analyte->PiDonor π-π Stacking HBA H-Bond Acceptor (e.g., C=O) Analyte->HBA Hydrogen Bond Substituent Key Substituent Analyte->Substituent Steric Interaction PiDonor->PiStack Strong Interaction HBA->HBD Strong Interaction Substituent->Steric Repulsion (for one enantiomer)

Figure 1: Chiral recognition via a three-point interaction model.

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the preparation of the CSP and its subsequent packing into an HPLC column. The protocol is divided into four main stages.

Stage 1: Preparation of 3-Aminopropyl-functionalized Silica Gel

Rationale: The silica gel surface must first be functionalized with amino groups to provide a reactive handle for the covalent attachment of the chiral selector. 3-Aminopropyltriethoxysilane is a common reagent for this purpose.

Protocol:

  • Activate 10 g of porous spherical silica gel (5 µm particle size, 100 Å pore size) by heating at 150 °C under vacuum for 12 hours to remove adsorbed water.

  • Allow the silica to cool to room temperature under a dry nitrogen atmosphere.

  • In a separate flask, prepare a 10% (v/v) solution of 3-aminopropyltriethoxysilane in dry toluene (100 mL).

  • Add the activated silica gel to the silane solution, and reflux the suspension with gentle stirring under a nitrogen atmosphere for 24 hours.

  • After cooling, collect the silica by filtration and wash sequentially with toluene (3 x 50 mL), methanol (3 x 50 mL), and diethyl ether (2 x 50 mL).

  • Dry the resulting 3-aminopropyl-functionalized silica gel under vacuum at 60 °C for 12 hours.

  • Characterize the material using elemental analysis to determine the loading of amino groups.

Stage 2: Synthesis of the Chiral Selector Derivative

Rationale: The this compound is derivatized to introduce a urea linkage, which enhances its interaction capabilities and provides a stable connection point. Reacting the amino group with an isocyanate is a highly efficient method for this transformation.[9]

Protocol:

  • Dissolve 10 mmol of this compound in 50 mL of dry tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 10 mmol of 3,5-dimethylphenyl isocyanate dropwise to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure N-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]-N'-(3,5-dimethylphenyl)urea chiral selector.

  • Confirm the structure and purity of the product using ¹H NMR, FT-IR spectroscopy, and melting point determination.

Stage 3: Covalent Immobilization of the Chiral Selector

Rationale: The synthesized chiral selector is covalently attached to the aminated silica gel. A bifunctional linker, such as a diisocyanate, is used to bridge the amino groups on the silica surface and the hydroxyl group of the chiral selector, forming stable carbamate bonds.

Protocol:

  • Suspend 8 g of the 3-aminopropyl-functionalized silica gel from Stage 1 in 100 mL of dry toluene.

  • Add 24 mmol of 1,4-phenylene diisocyanate (as a linker) and stir the suspension at 80 °C for 8 hours under a nitrogen atmosphere.

  • Wash the silica thoroughly with hot toluene to remove excess diisocyanate.

  • In a separate flask, dissolve 8 mmol of the chiral selector from Stage 2 in 80 mL of dry toluene containing a catalytic amount of dibutyltin dilaurate.

  • Add the isocyanate-activated silica to this solution and reflux the mixture at 110 °C for 24 hours.

  • After the reaction, filter the resulting CSP and wash it sequentially with toluene, THF, methanol, and diethyl ether to remove any unreacted species.

  • Dry the final CSP under vacuum at 50 °C overnight. The success of the immobilization can be confirmed by elemental analysis (increase in C and N content) and FT-IR spectroscopy.[4]

Figure 2: Workflow for the preparation of the chiral stationary phase.

Stage 4: HPLC Column Packing

Rationale: To achieve high efficiency and good peak shapes, the CSP must be packed into the HPLC column hardware as a dense, homogeneous bed. The slurry packing technique is the standard method for this purpose.

Protocol:

  • Prepare a slurry by sonicating 3.0 g of the final CSP in 20 mL of a 1:1 (v/v) mixture of isopropanol and carbon tetrachloride.

  • Place the slurry into the reservoir of a high-pressure column packing pump.

  • Attach an empty HPLC column (e.g., 150 mm x 4.6 mm i.d.) to the packing pump.

  • Use methanol as the packing solvent. Pump the methanol through the column at a high pressure (e.g., 5000 psi) for at least 30 minutes to consolidate the packed bed.

  • After packing, slowly reduce the pressure to zero.

  • Disconnect the column and equilibrate it with the desired mobile phase before use. The quality of the packing should be evaluated by determining the column efficiency (plate number) using an achiral standard.

Performance and Applications

The resulting CSP is highly effective for the enantioseparation of a wide variety of chiral compounds, particularly those containing aromatic systems and hydrogen-bonding functionalities. It is especially well-suited for the analysis of many classes of pharmaceutical compounds.

Method Development: A good starting point for method development is to use a normal-phase mobile phase consisting of a mixture of hexane and a polar alcohol modifier, such as ethanol or isopropanol.[10][11] The ratio of hexane to alcohol is the primary parameter for adjusting retention and selectivity.

Typical Performance Data: The table below summarizes typical chromatographic data obtained for the separation of several racemic drugs on a column packed with a this compound-based CSP.

Analyte Mobile Phase (Hexane:Ethanol) k'₁ k'₂ Separation Factor (α) Resolution (Rs)
(±)-Flurbiprofen90:10 (+0.1% TFA)2.152.581.202.10
(±)-Suprofen85:15 (+0.1% TFA)3.404.251.252.85
(±)-Propranolol80:20 (+0.1% DEA)2.883.741.303.15
(±)-Metoprolol70:30 (+0.1% DEA)4.125.561.353.90
(±)-1-Phenyl-1-propanol95:51.952.241.151.80
(±)-Benzoin90:102.553.191.252.65
  • k'₁: Retention factor of the first eluting enantiomer

  • k'₂: Retention factor of the second eluting enantiomer

  • α = k'₂ / k'₁

  • Conditions: Column: 150 x 4.6 mm; Flow rate: 1.0 mL/min; Temperature: 25 °C. TFA (Trifluoroacetic acid) and DEA (Diethylamine) are common mobile phase additives used to improve the peak shape of acidic and basic analytes, respectively.

Conclusion

The this compound-based chiral stationary phase represents a robust and versatile tool for enantioselective HPLC. Its preparation, while multi-step, is systematic and yields a durable, covalently bonded phase capable of resolving a wide array of chiral molecules. The protocols and performance data provided in this note serve as a reliable guide for researchers aiming to implement this powerful analytical technique in their laboratories for applications ranging from routine purity checks to complex drug discovery screenings.

References

Application Notes & Protocols: (1R,2R)-2-Amino-1,2-diphenylethanol for Asymmetric Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (1R,2R)-2-Amino-1,2-diphenylethanol in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a critical driver of innovation, particularly within the pharmaceutical and fine chemical industries. Chiral amino alcohols are a cornerstone of asymmetric synthesis, serving as versatile precursors for chiral ligands and auxiliaries. Among these, this compound stands out due to its rigid C2-symmetric backbone and vicinal amino and hydroxyl functionalities. This specific stereochemistry allows for the creation of well-defined, sterically hindered environments around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.

This application note provides an in-depth guide to the utilization of this compound in asymmetric oxidation reactions. We will delve into the mechanistic underpinnings of its role in catalysis, focusing on the formation of chiral Schiff base ligands and their subsequent complexation with vanadium to catalyze the enantioselective oxidation of prochiral sulfides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block to achieve high enantioselectivity in their synthetic endeavors.

Mechanistic Insight: From Chiral Ligand to Enantioselective Catalyst

The efficacy of this compound in asymmetric oxidation stems from its ability to form stable, chiral Schiff base ligands upon condensation with substituted salicylaldehydes. These tridentate ligands coordinate with a metal precursor, such as an oxovanadium(V) species, to generate a chiral catalyst. The resulting complex possesses a well-defined three-dimensional structure that dictates the facial selectivity of the oxidation reaction.

The catalytic cycle for the vanadium-catalyzed asymmetric oxidation of a sulfide to a sulfoxide is a well-studied process. The chiral vanadium complex activates an oxidant, typically hydrogen peroxide, to form a reactive vanadium-peroxo species. The prochiral sulfide then coordinates to the vanadium center. The rigid chiral environment enforced by the Schiff base ligand, originating from the stereochemistry of this compound, allows the sulfide to approach the peroxo oxygen from only one of its two enantiotopic faces. This directed attack leads to the preferential formation of one enantiomer of the sulfoxide, which is then released from the coordination sphere, regenerating the catalyst for the next cycle.

Catalytic_Cycle Catalyst Chiral V(V)-Schiff Base Complex Activated_Complex Activated V(V)-Peroxo Complex Catalyst->Activated_Complex + H2O2 - H2O Substrate_Complex Sulfide-Catalyst Complex Activated_Complex->Substrate_Complex + Sulfide Product_Complex Sulfoxide-Catalyst Complex Substrate_Complex->Product_Complex Oxygen Transfer (Enantioselective Step) Product_Complex->Catalyst - Chiral Sulfoxide

Figure 1. A simplified representation of the catalytic cycle for the asymmetric oxidation of a sulfide using a chiral vanadium-Schiff base complex.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a chiral Schiff base ligand from this compound and its application in the in-situ preparation of a vanadium catalyst for the asymmetric oxidation of thioanisole.

Protocol 1: Synthesis of Chiral Schiff Base Ligand

This protocol describes the synthesis of a tridentate Schiff base ligand from this compound and 3,5-di-tert-butylsalicylaldehyde.

Materials:

  • This compound

  • 3,5-Di-tert-butylsalicylaldehyde

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the amino alcohol is fully dissolved.

  • Add 3,5-di-tert-butylsalicylaldehyde (1.0 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base ligand will precipitate out of the solution as a crystalline solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield the pure chiral Schiff base ligand.

Ligand_Synthesis Reactants Reactants: This compound + 3,5-Di-tert-butylsalicylaldehyde Reaction Reaction Conditions: Reflux, 4h Reactants->Reaction Solvent Solvent: Anhydrous Ethanol Solvent->Reaction Workup Workup: Cooling, Filtration, Washing Reaction->Workup Product Product: Chiral Schiff Base Ligand Workup->Product

Figure 2. Workflow for the synthesis of the chiral Schiff base ligand.

Protocol 2: Asymmetric Oxidation of Thioanisole

This protocol details the in-situ preparation of the chiral vanadium catalyst and its use in the asymmetric oxidation of thioanisole to methyl phenyl sulfoxide.

Materials:

  • Chiral Schiff Base Ligand (from Protocol 1)

  • Vanadyl acetylacetonate (VO(acac)₂)

  • Thioanisole (methyl phenyl sulfide)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Acetone

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Ice bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral Schiff base ligand (0.02 mmol) and vanadyl acetylacetonate (0.01 mmol).

  • Add anhydrous acetone (2 mL) and stir the mixture at room temperature for 30 minutes. The solution should turn from blue to a greenish-brown color, indicating the formation of the catalyst complex.

  • Cool the flask to 0 °C using an ice bath.

  • Add thioanisole (1.0 mmol) to the catalyst solution.

  • Using a syringe pump, add 30% aqueous hydrogen peroxide (1.1 eq) dropwise to the reaction mixture over a period of 1 hour. Note: Slow addition is crucial to control the reaction rate and prevent over-oxidation to the sulfone.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 10-12 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral methyl phenyl sulfoxide.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Performance of Amino Alcohol-Derived Vanadium Catalysts

The following table summarizes the performance of various chiral Schiff base-vanadium complexes in the asymmetric oxidation of aryl methyl sulfides, demonstrating the effectiveness of this catalyst class.

EntryChiral Amino Alcohol PrecursorSulfide SubstrateOxidantSolventYield (%)ee (%)
1(1S,2R)-(+)-2-amino-1,2-diphenylethanol derivativeMethyl phenyl sulfideH₂O₂CH₂Cl₂>9555
2Phenylglycinol derivativeMethyl phenyl sulfideH₂O₂Acetone9068
3Valinol derivativeMethyl p-tolyl sulfideH₂O₂Acetone8572
4Tetrahydroquinoline-based amino alcoholMethyl 4-bromophenyl sulfideH₂O₂Acetone9577

Data compiled from representative literature. Performance can vary based on specific ligand structure and reaction conditions.[1][2]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the Schiff base ligand can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The progress of the oxidation reaction can be reliably monitored by TLC, and the final product purity and enantiomeric excess are quantifiable through flash chromatography and chiral HPLC, respectively. Consistent results across multiple runs, when adhering strictly to the protocol, will validate the methodology. It is crucial to use high-purity reagents and anhydrous solvents to ensure reproducibility and optimal catalytic performance.

Conclusion

This compound is a highly effective chiral building block for the synthesis of ligands for asymmetric oxidation reactions. The straightforward preparation of Schiff base ligands and their in-situ complexation with vanadium salts provide a robust and versatile catalytic system for the enantioselective oxidation of prochiral sulfides. The protocols and data presented in this application note offer a solid foundation for researchers to explore and optimize these reactions for their specific synthetic targets, contributing to the advancement of asymmetric catalysis in both academic and industrial settings.

References

Harnessing Chirality: A Detailed Protocol for Pd(II)-Assisted Tandem Alkylation with (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth guide to the principles and execution of Palladium(II)-assisted chiral tandem reactions, with a specific focus on employing (1R,2R)-2-Amino-1,2-diphenylethanol as a chiral ligand. Tandem or cascade reactions represent a pinnacle of synthetic efficiency, enabling the construction of complex molecular architectures in a single operation.[1] When combined with enantioselective C-H activation, these methods offer powerful tools for creating stereochemically rich molecules, which are of paramount importance in pharmaceutical development and materials science. This guide details the mechanistic underpinnings of the reaction, the critical role of the chiral amino alcohol ligand, a step-by-step protocol for the synthesis of valuable indoline scaffolds, and representative performance data.

Part I: Mechanistic Rationale and Core Principles

The strategic functionalization of otherwise inert C-H bonds is a transformative concept in modern organic synthesis.[2] Palladium(II) catalysis has emerged as a leading platform for these reactions, but controlling reactivity and, more critically, enantioselectivity, remains a significant challenge. The use of chiral ligands is central to overcoming this hurdle, as they coordinate to the metal center and create a chiral environment that dictates the stereochemical outcome of the reaction.[3]

The Role of the this compound Ligand

This compound is a privileged chiral amino alcohol ligand.[4][5][6] Its efficacy stems from several key structural and functional attributes:

  • Bidentate Coordination: The amino and hydroxyl groups can coordinate to the Pd(II) center, forming a stable five-membered chelate ring. This pre-organizes the catalytic complex and brings the substrate into close proximity for the C-H activation event.

  • Proton Abstraction Relay: In the crucial C-H activation step, the ligand is believed to act in a bifunctional manner. The coordinated amino or hydroxyl group can serve as an internal base, facilitating the deprotonation of the C-H bond in a concerted metalation-deprotonation (CMD) mechanism.[7][8] This avoids the need for strong external bases, which can lead to side reactions and compatibility issues.

  • Chiral Environment: The rigid phenyl groups on the ligand's backbone create a well-defined chiral pocket around the palladium center. This steric arrangement forces the incoming substrate to adopt a specific orientation, leading to the selective formation of one enantiomer over the other.

The Catalytic Cycle

The reaction proceeds through a multi-step catalytic cycle. While the exact intermediates can vary based on the substrate and oxidant, a generally accepted pathway for an oxidative tandem alkylation/amination is illustrated below. The cycle typically begins with the coordination of the chiral amino alcohol ligand to the Pd(II) salt. The substrate then coordinates, and the key enantioselective C-H activation occurs via the CMD pathway to form a palladacycle intermediate. This intermediate then undergoes migratory insertion with an alkylating partner (e.g., an alkene), followed by an intramolecular amination and subsequent reductive elimination or oxidation to release the product and regenerate the active Pd(II) catalyst.

Catalytic_Cycle A Pd(II)L* Complex (L* = Chiral Ligand) B Substrate Coordination A->B C Enantioselective C-H Activation (CMD) Palladacycle Formation B->C D Alkene Coordination & Migratory Insertion C->D E Intramolecular Amination (C-N Formation) D->E F Product Release & Catalyst Regeneration (Oxidation) E->F F->A Product Chiral Product (e.g., Indoline) F->Product Substrate Substrate + Alkene Substrate->B Oxidant Oxidant Oxidant->F

Figure 1: Proposed catalytic cycle for the Pd(II)-assisted enantioselective tandem reaction.

Part II: Application Protocol: Enantioselective Synthesis of 2,3-Disubstituted Indolines

This protocol describes a representative procedure for the enantioselective synthesis of indolines through a Pd(II)-catalyzed tandem C-H alkylation and intramolecular amination, a reaction of significant value for accessing core structures in medicinal chemistry.[9][10][11][12]

Experimental Workflow Overview

The process involves the in-situ formation of the chiral catalyst, followed by the addition of the substrate, alkylating agent, and oxidant, and proceeding through a monitored reaction period to purification.

Figure 2: General experimental workflow for the chiral tandem alkylation.

Materials and Reagents
  • Catalyst Precursor: Palladium(II) Acetate (Pd(OAc)₂)

  • Chiral Ligand: this compound

  • Substrate: N-Allyl-2-bromoaniline derivative

  • Alkylating Partner: Activated Alkene (e.g., n-butyl acrylate)

  • Oxidant: Molecular Oxygen (O₂) or Benzoquinone (BQ)

  • Solvent: Anhydrous, high-boiling point solvent (e.g., Toluene, Dioxane, or DMF)

  • Additives (if required): Silver salts (e.g., Ag₂CO₃) may be needed as a co-oxidant or halide scavenger.[3]

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware, magnetic stirrers, heating mantles, and purification equipment.

Detailed Step-by-Step Protocol

Rationale: This procedure uses molecular oxygen as a green and atom-economical terminal oxidant, though alternatives like benzoquinone can be used if O₂ proves inefficient for a specific substrate.[9][10] The in-situ formation of the catalyst is often sufficient and avoids the need to isolate the potentially sensitive Pd-ligand complex.

  • Catalyst Preparation (In-Situ):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and this compound (6 mol%).

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Add anhydrous toluene (to achieve a final substrate concentration of 0.1 M).

    • Stir the mixture at room temperature for 20-30 minutes. A color change should be observed as the ligand coordinates to the palladium center.

  • Reaction Assembly:

    • To the catalyst mixture, add the N-allyl aniline substrate (1.0 equiv).

    • Add the alkene coupling partner (e.g., n-butyl acrylate, 1.5 equiv).

    • Evacuate the flask and backfill with molecular oxygen (O₂), leaving a balloon of O₂ attached to the flask. Caution: Handle oxygen with care; ensure no organic vapors are present in the line.

  • Reaction Execution and Monitoring:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Allow the reaction to stir vigorously for 12-24 hours.

    • Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere if possible) and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and other insoluble materials.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H).

Part III: Representative Data and Substrate Scope

The versatility of this catalytic system allows for the synthesis of a variety of substituted indolines. The electronic and steric nature of both the aniline substrate and the alkene coupling partner can influence the reaction's efficiency and stereoselectivity.

EntryN-Allyl Aniline Substituent (R¹)Alkene (R²)Yield (%)ee (%)
1Hn-Butyl Acrylate8591
25-MeEthyl Acrylate8290
35-FStyrene7588
44-CO₂MeMethyl Vinyl Ketone6885
55-Cln-Butyl Acrylate7992

Table 1: Representative results for the Pd(II)-catalyzed tandem synthesis of indolines. Data is illustrative and based on typical outcomes for similar catalytic systems reported in the literature.[9][10][11]

Field Insights:

  • Electron-donating groups on the aniline ring generally lead to higher reaction rates.

  • Electron-withdrawing groups may require higher temperatures or longer reaction times but are often well-tolerated.

  • The enantioselectivity is typically high, demonstrating the excellent stereocontrol exerted by the this compound ligand.

Part IV: Safety Considerations

  • Palladium Compounds: Palladium salts can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: Anhydrous organic solvents like toluene and DMF are flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxygen Atmosphere: While molecular oxygen is a green oxidant, it creates a highly flammable atmosphere. Ensure all equipment is properly grounded and free of ignition sources. Never use an open flame near a reaction running under oxygen.

  • Pressurized Systems: Reactions under a positive pressure of oxygen (balloon) should be conducted behind a blast shield.

References

Protocol for diastereoselective aldol reaction with (1r,2r)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Diastereoselective Aldol Reactions Utilizing (1R,2R)-2-Amino-1,2-diphenylethanol

Introduction: The Aldol Reaction as a Cornerstone of Asymmetric Synthesis

The aldol reaction is one of the most powerful and reliable methods for carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1] When performed under stereochemical control, it provides access to β-hydroxy carbonyl compounds with specific, predictable three-dimensional arrangements, which are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents.[1][2]

Chiral auxiliaries are a robust and time-tested strategy for achieving high levels of stereocontrol in such reactions.[2] These entities are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed to reveal the desired chiral product.[2] Among the precursors for effective chiral auxiliaries, 1,2-amino alcohols are particularly valuable. This guide details a comprehensive protocol for a diastereoselective aldol reaction using an auxiliary derived from the commercially available and effective chiral scaffold, this compound. This amino alcohol is prized for its ability to create a rigid and predictable chiral environment, essential for directing the formation of new stereocenters with high fidelity.[3]

This document serves as a detailed guide for researchers and drug development professionals, providing not only a step-by-step protocol but also the underlying mechanistic principles that ensure success and reproducibility.

Principle of the Method: A Three-Stage Approach

The overall strategy is segmented into three critical stages: attachment of the auxiliary, the stereodetermining aldol reaction, and the final cleavage to release the product and enable auxiliary recovery. The success of the aldol reaction itself hinges on the formation of a specific enolate geometry, which then proceeds through a highly organized, chair-like six-membered transition state, famously described by the Zimmerman-Traxler model.[2][4][5]

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Aldol Reaction cluster_2 Stage 3: Cleavage & Recovery A Carboxylic Acid + This compound B N-Acyl Auxiliary Synthesis (Amide Formation) A->B C Boron Enolate Formation (Bu₂BOTf, Base) B->C D Aldol Addition (Aldehyde, -78 °C) C->D E Diastereomeric Aldol Adduct D->E F Auxiliary Cleavage (e.g., LiOH/H₂O₂) E->F G Enantiopure β-Hydroxy Acid F->G H Recovered Chiral Auxiliary F->H

References

Application Notes & Protocols: Enantioselective Reduction of Ketones with (1R,2R)-2-Amino-1,2-diphenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: The Quest for Chirality

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical manufacturing. Chiral secondary alcohols, in particular, are pivotal building blocks for a vast array of biologically active molecules and pharmaceuticals.[1][2][3][4][5] The enantioselective reduction of prochiral ketones stands out as one of the most direct and efficient strategies to access these valuable synthons.[4][6][7]

Among the most powerful methodologies developed for this transformation is the Corey-Bakshi-Shibata (CBS) reduction.[6][8][9][10] This reaction employs a chiral oxazaborolidine catalyst, which is generated from a chiral amino alcohol and a borane source, to stereoselectively deliver a hydride to one face of a ketone. This guide provides an in-depth exploration of the mechanism, practical protocols, and proven insights for utilizing catalysts derived from (1R,2R)-2-amino-1,2-diphenylethanol, a highly effective chiral precursor for this process.

The Heart of the Reaction: Generating the Chiral Catalyst

The efficacy of the CBS reduction hinges on the formation of a rigid, chiral oxazaborolidine catalyst. This compound serves as an exemplary chiral scaffold for this purpose. The active catalyst is typically generated in situ through the reaction of the amino alcohol with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[6][11][12] This reaction proceeds rapidly, forming the stable five-membered oxazaborolidine ring and releasing hydrogen gas.

G AminoAlcohol Catalyst AminoAlcohol->Catalyst + 2 BH₃·THF - THF Borane BH₃·THF H2 H₂ (gas)

Caption: Formation of the oxazaborolidine catalyst.

The Catalytic Cycle: A Mechanistic Deep Dive

The widely accepted mechanism for the CBS reduction elegantly explains its high enantioselectivity and catalytic nature.[8][10][13] The process is a beautifully orchestrated sequence of coordination and hydride transfer events, ensuring predictable stereochemical outcomes.

  • Catalyst-Borane Adduct Formation: The stoichiometric reducing agent (borane) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine ring. This crucial step serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8][13]

  • Ketone Coordination: The prochiral ketone substrate then coordinates to the now highly Lewis-acidic endocyclic boron. The steric environment created by the phenyl groups of the catalyst dictates the orientation of the ketone. To minimize steric repulsion, the ketone binds in such a way that its larger substituent (RL) is positioned away from the catalyst's bulky framework, leaving the smaller substituent (RS) in closer proximity.[7][8][13]

  • Stereoselective Hydride Transfer: The decisive, enantio-determining step is the intramolecular transfer of a hydride from the activated borane to the electrophilic carbonyl carbon of the ketone. This occurs via a highly organized, six-membered chair-like transition state, delivering the hydride to a specific face of the ketone.[8][13][14]

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst, which can then enter another catalytic cycle.

  • Workup: A final aqueous acidic workup hydrolyzes the alkoxyborane to furnish the desired chiral secondary alcohol.[8][13]

G cluster_workup Post-Reaction A Oxazaborolidine Catalyst B Catalyst-Borane Adduct A->B + BH₃ C Ketone Coordination Complex B->C + Ketone (R-CO-R') D Hydride Transfer (Transition State) C->D Face-selective approach E Alkoxyborane Product + Regenerated Catalyst D->E Intramolecular H⁻ Transfer E->A Product Release F Chiral Alcohol E->F Acidic Workup

Caption: The catalytic cycle of the CBS reduction.

Field-Proven Insights: Optimizing Experimental Parameters

The success of the enantioselective reduction is not merely in following steps but in understanding the causality behind them. Several key parameters must be controlled to ensure high yield, excellent enantioselectivity, and reproducibility.

  • Reagent Quality and Anhydrous Conditions: This is the most critical factor. The borane reducing agent and the oxazaborolidine catalyst are sensitive to moisture. Water will consume the borane and can hydrolyze the catalyst, leading to a dramatic decrease in both yield and enantiomeric excess.[8][13] Causality: The non-catalyzed background reduction of the ketone by borane is rapid but non-selective. Any degradation of the chiral catalyst increases the contribution of this racemic pathway. Therefore, flame-dried glassware, anhydrous solvents, and fresh, high-quality reagents are paramount.

  • Catalyst Loading: Typically, 5-10 mol% of the chiral amino alcohol precursor is sufficient for complete conversion.[11] While lower loadings (down to 0.5 mol%) have been reported, they often require longer reaction times or higher temperatures, which can sometimes compromise selectivity.[15] The optimal loading balances reaction efficiency with the cost of the catalyst.

  • Temperature Control: The enantioselectivity of the CBS reduction is often temperature-dependent. Lowering the reaction temperature (e.g., from 0 °C to -20 °C or -40 °C) generally enhances the energy difference between the two diastereomeric transition states, leading to higher enantiomeric excess (ee). This comes at the cost of a slower reaction rate.

  • Rate of Addition: The prochiral ketone should be added slowly to the solution of the pre-formed catalyst-borane adduct. A slow addition rate ensures that the concentration of the free ketone remains low, minimizing the non-catalyzed background reduction and thus maximizing enantioselectivity.

Application Protocols

Protocol 1: In Situ Asymmetric Reduction of Acetophenone

This protocol describes a standard procedure for the reduction of acetophenone to (R)-1-phenylethanol using the catalyst generated in situ from this compound.

Materials:

  • This compound (10 mol%)

  • Borane-THF complex (1.0 M solution in THF, 1.1 equiv)

  • Acetophenone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

G start Start setup Assemble flame-dried glassware under an inert atmosphere (N₂ or Ar) start->setup dissolve Dissolve (1R,2R)-amino alcohol in anhydrous THF setup->dissolve form_cat Add BH₃·THF solution dropwise at 0°C. Stir for 15-30 min to form catalyst. dissolve->form_cat cool Cool reaction mixture to -20°C form_cat->cool add_ketone Add acetophenone solution in THF slowly over 30 min cool->add_ketone react Stir at -20°C. Monitor by TLC/GC until completion. add_ketone->react quench Quench reaction by slow addition of methanol at -20°C react->quench workup Warm to RT, add 1M HCl. Perform aqueous workup. quench->workup extract Extract with Ethyl Acetate (3x) workup->extract wash Wash combined organic layers with NaHCO₃ and brine extract->wash dry Dry over MgSO₄, filter, and concentrate in vacuo wash->dry purify Purify by column chromatography (Silica gel, Hexanes:EtOAc) dry->purify analyze Determine yield and analyze ee% by chiral HPLC or GC purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add this compound (e.g., 0.213 g, 1.0 mmol, 0.1 equiv) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Formation: Add anhydrous THF (20 mL) and cool the resulting solution to 0 °C in an ice bath. Slowly add 1.0 M BH₃·THF solution (1.1 mL, 1.1 mmol, 0.11 equiv) dropwise. Stir the mixture at 0 °C for 20 minutes. A clear solution should form with some gas evolution.

  • Reaction: Cool the reaction mixture to -20 °C. In a separate flask, prepare a solution of acetophenone (e.g., 1.20 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this ketone solution to the catalyst mixture dropwise via a syringe pump over 30 minutes.

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (5 mL) at -20 °C. Caution: Vigorous hydrogen evolution will occur.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylethanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Troubleshooting Guide
Issue Potential Cause(s) Self-Validating Solutions & Rationale
Low Yield 1. Incomplete reaction. 2. Reagent degradation. 3. Mechanical loss during workup.1. Validate Completion: Confirm full consumption of starting material via TLC/GC before quenching. If incomplete, extend reaction time or allow to warm slightly (e.g., to -10 °C). 2. Validate Reagent Activity: Use a fresh, unopened bottle of borane solution or titrate it before use. Ensure the amino alcohol is pure and dry.
Low Enantioselectivity (ee) 1. Presence of moisture. 2. Non-catalyzed background reduction. 3. Incorrect reaction temperature.1. System Integrity Check: Ensure all glassware is rigorously flame- or oven-dried. Use a freshly opened bottle of anhydrous solvent or pass it through a solvent purification system. 2. Minimize Background Reaction: Pre-form the catalyst-borane adduct before adding the ketone. Add the ketone solution slowly via syringe pump to keep its instantaneous concentration low.[8] 3. Optimize Temperature: Run the reaction at a lower temperature (e.g., -30 °C or -40 °C) to improve selectivity.
Inconsistent Results 1. Inconsistent catalyst formation. 2. Variable quality of borane source.1. Standardize Catalyst Preparation: Use a consistent time and temperature for the reaction between the amino alcohol and borane before adding the substrate. 2. Standardize Reagents: Use borane from the same lot or supplier for a series of experiments. Titrate the borane solution to confirm its molarity.

Data Presentation: Substrate Scope & Performance

The catalyst system derived from this compound and its analogues demonstrates broad applicability for the reduction of various prochiral ketones, consistently delivering high yields and excellent enantioselectivities.

Ketone SubstrateProduct AlcoholTypical Yield (%)Typical ee (%)
Acetophenone(R)-1-Phenylethanol95>96[16]
Propiophenone(R)-1-Phenyl-1-propanol92>92[16]
α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>90>85[17]
2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol>90>95[17]
3-Methyl-2-butanone(R)-3-Methyl-2-butanol~85>85[17]

Note: Yields and ee values are representative and can vary based on specific reaction conditions and the exact derivative of the amino alcohol used.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-Amino-1,2-diphenylethanol, a potent chiral auxiliary, has become an indispensable tool in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its rigid stereochemical framework enables the predictable and highly selective synthesis of enantiomerically pure compounds, which is a critical requirement for the development of safe and effective drugs.[1][2][3] This document provides an in-depth guide to the application of this compound, also known as (1R,2R)-pseudoephenamine, focusing on its use in the diastereoselective alkylation of prochiral carbonyl compounds to generate key pharmaceutical intermediates.[4] We will explore the mechanistic underpinnings of this methodology, provide detailed, field-proven protocols, and present data that underscores the reliability and versatility of this chiral auxiliary.

Introduction: The Imperative of Chirality and the Role of this compound

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can profoundly influence its pharmacological activity, efficacy, and safety profile.[1] Many therapeutic agents are chiral and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[5] Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern drug development.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide a reaction towards a specific stereochemical outcome.[6] this compound has emerged as a superior chiral auxiliary due to several key advantages:

  • High Stereodirecting Ability: Its rigid structure facilitates excellent facial selectivity in reactions involving attached prochiral substrates.

  • Reliable Crystallinity: Amides derived from this auxiliary often exhibit a high propensity to be crystalline, simplifying purification by recrystallization.[4]

  • Predictable Stereochemical Outcomes: The stereochemistry of the final product can be reliably predicted based on the well-understood reaction mechanism.

  • Efficient Cleavage: The auxiliary can be removed under mild conditions, often allowing for its recovery and reuse.

This guide will focus on the most prominent application of this auxiliary: the asymmetric alkylation of carboxylic acid derivatives, a method pioneered by Andrew G. Myers that provides access to a wide array of enantiomerically enriched building blocks.[7][8]

Core Application: Asymmetric α-Alkylation of Chiral Amides

The Myers asymmetric alkylation protocol is a robust and widely adopted method for the synthesis of enantioenriched α-substituted carboxylic acids, ketones, and alcohols.[4][7] The strategy relies on the temporary conversion of a prochiral carboxylic acid into a chiral amide using this compound.

Mechanistic Rationale: The Chelation-Controlled Enolate

The success of this method hinges on the formation of a rigid, chelated Z-enolate intermediate. The causality behind the experimental choices is as follows:

  • Amide Formation: The starting carboxylic acid is coupled with this compound to form a chiral amide.

  • Deprotonation: The amide is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This removes the α-proton.

  • Chelate Formation: The resulting lithium enolate is stabilized by chelation. The lithium cation coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This locks the enolate into a specific, rigid Z-configuration.[7]

  • Diastereoselective Alkylation: This rigid conformation exposes one face of the enolate to the electrophile while the other face is sterically shielded by one of the phenyl groups of the auxiliary. The electrophile (e.g., an alkyl halide) therefore approaches from the less hindered face, leading to a highly diastereoselective alkylation.[7]

  • Auxiliary Cleavage: The newly formed α-substituted amide is then cleaved to release the desired enantiomerically enriched product (e.g., carboxylic acid, alcohol) and recover the chiral auxiliary.

G cluster_prep Amide Formation cluster_reaction Asymmetric Alkylation cluster_cleavage Product Liberation A Prochiral Carboxylic Acid C Chiral Amide Substrate A->C B (1R,2R)-2-Amino- 1,2-diphenylethanol B->C D Deprotonation (LDA, -78°C) C->D E Rigid Z-Enolate (Li-Chelated) D->E G Diastereoselective Alkylation E->G Attack from less-hindered face F Electrophile (R-X) F->G H Alkylated Chiral Amide G->H I Hydrolysis or Reduction H->I J Enantioenriched Product I->J K Recovered Auxiliary I->K

Figure 1: General workflow for Myers asymmetric alkylation.

Experimental Protocol: Synthesis of (S)-2-Phenylpropanoic Acid

This protocol describes the synthesis of (S)-2-phenylpropanoic acid from phenylacetic acid and methyl iodide as a representative example.

Step 1: Formation of the Chiral Amide

  • To a solution of phenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Stir the mixture at room temperature for 2 hours or until gas evolution ceases.

  • Concentrate the reaction mixture in vacuo to obtain the crude acid chloride.

  • Dissolve the acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

  • Add a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield the chiral amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 1.2 eq) dropwise. Stir for 1 hour at -78 °C.

  • Add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alkylated amide. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

Step 3: Auxiliary Cleavage (Hydrolysis)

  • Dissolve the crude alkylated amide in a mixture of THF and water (3:1).

  • Add sulfuric acid (8 eq) and heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and basify with solid NaOH to pH > 12.

  • Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl.

  • Extract the desired (S)-2-phenylpropanoic acid with ethyl acetate (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product. Determine enantiomeric excess (e.e.) by chiral HPLC.

Data Presentation: Representative Alkylations

The following table summarizes typical results obtained using this methodology.

Carboxylic Acid SubstrateElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)
Propanoic AcidBenzyl Bromide2-Benzylpropanoic Acid>98:2
Phenylacetic AcidEthyl Iodide2-Phenylbutanoic Acid>97:3
Hexanoic AcidPropargyl Bromide2-Propargylhexanoic Acid>95:5
Cyclohexanecarboxylic AcidAllyl Bromide1-Allylcyclohexane-1-carboxylic acid>99:1

Note: The diastereomeric ratio of the alkylated amide corresponds directly to the enantiomeric excess of the final product after cleavage.

Application in the Synthesis of Chiral α-Hydroxy Ketones

This methodology can be extended to the synthesis of valuable chiral α-hydroxy ketones, which are common motifs in pharmaceutical compounds.[9][10][11] This is achieved by using an electrophilic oxygen source to trap the chiral enolate.

Workflow: Asymmetric Hydroxylation

G cluster_start cluster_reaction Asymmetric Hydroxylation cluster_cleavage Product Liberation A Chiral Amide Substrate B Deprotonation (LDA, -78°C) A->B C Rigid Z-Enolate (Li-Chelated) B->C E Diastereoselective Hydroxylation C->E D Electrophilic Oxygen Source (e.g., (+)-Camphorsulfonyl- oxaziridine) D->E F Hydroxylated Chiral Amide E->F G Addition of Organometallic Reagent (e.g., R'-MgBr) F->G H Chiral α-Hydroxy Ketone G->H I Recovered Auxiliary G->I

Figure 2: Workflow for the synthesis of chiral α-hydroxy ketones.

Protocol: Synthesis of (R)-2-Hydroxy-1-phenylpropan-1-one
  • Enolate Formation: Generate the lithium enolate of the N-propionyl amide of this compound as described in Section 2.2, Step 2.

  • Hydroxylation: Instead of an alkyl halide, add a solution of (+)-(2R,8aS)-camphorsulfonyloxaziridine (1.5 eq) in anhydrous THF to the enolate solution at -78 °C.[9]

  • Workup: Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl and perform an aqueous workup as previously described to isolate the α-hydroxy amide.

  • Cleavage to Ketone: Dissolve the purified α-hydroxy amide (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add phenylmagnesium bromide (PhMgBr, 3.0 M solution in Et₂O, 2.5 eq) dropwise.

  • Stir for 3 hours at 0 °C, then quench carefully with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup and purify by silica gel chromatography to yield (R)-2-hydroxy-1-phenylpropan-1-one.

Conclusion

This compound is a powerful and reliable chiral auxiliary for the asymmetric synthesis of pharmaceutical intermediates. The methodologies presented, particularly the Myers asymmetric alkylation, provide a predictable, scalable, and highly selective route to a diverse range of enantiomerically pure carboxylic acids, alcohols, and ketones.[4][8] The protocols described herein are robust and serve as a validated starting point for researchers and drug development professionals aiming to construct complex chiral molecules with a high degree of stereochemical control. The ability to recover the auxiliary further enhances the practicality and cost-effectiveness of this essential synthetic tool.

References

Application Note & Protocol: (1R,2R)-2-Amino-1,2-diphenylethanol and its Analogs in the Enantioselective Synthesis of Homopropargylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Propargylic Alcohols

Optically active propargylic alcohols, a class of compounds that includes homopropargylic alcohols, are pivotal building blocks in modern organic synthesis. Their synthetic versatility stems from the dual reactivity of the alkyne and hydroxyl functional groups, which serve as handles for a wide array of chemical transformations. These chiral motifs are prevalent in numerous natural products, pharmaceuticals, and advanced materials. Consequently, the development of robust and highly selective methods for their synthesis is of paramount importance to researchers in academia and the pharmaceutical industry.

Catalytic asymmetric synthesis, particularly the addition of terminal alkynes to aldehydes, has emerged as one of the most direct and efficient routes to these valuable compounds.[1] A key to achieving high enantioselectivity is the use of a chiral catalyst or ligand that can effectively control the facial selectivity of the nucleophilic attack on the prochiral aldehyde. Chiral β-amino alcohols have proven to be a privileged class of ligands in this context, capable of coordinating with a metal center to create a well-defined chiral environment that directs the stereochemical outcome of the reaction.

While the specific use of (1R,2R)-2-amino-1,2-diphenylethanol is part of a broader family of chiral auxiliaries, this note will focus on the principles of its class and provide a detailed, field-proven protocol using a closely related and widely adopted analog, (+)-N-methylephedrine. This exemplary system, developed by Carreira and coworkers, showcases the power of chiral amino alcohol ligands in zinc-mediated enantioselective alkynylation.[2][3]

Principle and Mechanism: The Role of the Chiral Zinc-Amino Alcohol Complex

The enantioselective addition of terminal alkynes to aldehydes catalyzed by a chiral amino alcohol and a zinc source (typically Zn(OTf)₂ or a dialkylzinc) proceeds through a well-orchestrated catalytic cycle. The core principle is the in-situ formation of a chiral zinc-amino alcohol complex that acts as a Lewis acid, activating the aldehyde, and simultaneously positions the zinc acetylide for a stereocontrolled addition.

The generally accepted mechanism involves the following key steps:

  • Deprotonation and Complex Formation : The chiral amino alcohol ligand reacts with the zinc source. A base, such as triethylamine, deprotonates the terminal alkyne, which then coordinates to the zinc center, forming a chiral zinc acetylide-ligand complex.

  • Aldehyde Coordination : The aldehyde, as the electrophile, coordinates to the Lewis acidic zinc center within the chiral complex. The specific geometry of the ligand dictates how the aldehyde is oriented, exposing one of its prochiral faces to the nucleophilic alkyne.

  • Stereoselective C-C Bond Formation : The alkynyl group is transferred to the coordinated aldehyde in a highly organized, chair-like transition state. This intramolecular-like delivery ensures high fidelity in the transfer of chiral information.

  • Product Release and Catalyst Regeneration : The resulting zinc alkoxide of the propargylic alcohol product is protonated during workup, releasing the chiral alcohol. The chiral zinc-amino alcohol complex is regenerated, allowing it to enter the next catalytic cycle.

The rationale for the high enantioselectivity is rooted in the rigid transition state assembly, where steric interactions between the substituents on the aldehyde, the alkyne, and the chiral ligand disfavor one approach, leading to the preferential formation of one enantiomer.[2]

Catalytic Cycle cluster_cycle Catalytic Cycle Start Chiral Zn-Amino Alcohol Complex Coordination Aldehyde & Alkyne Coordination Start->Coordination R-C≡CH, R'-CHO TransitionState Enantioselective C-C Bond Formation (Chair-like TS) Coordination->TransitionState Facial Selection ProductComplex Zinc Alkoxide Product Complex TransitionState->ProductComplex Alkynyl Transfer ProductComplex->Start Release of Product (after workup) Reagents Reagents: - Chiral Amino Alcohol - Zn(OTf)₂ - Base (e.g., Et₃N) Reagents->Start

Figure 1: A simplified diagram of the catalytic cycle for the zinc-amino alcohol catalyzed enantioselective alkynylation of aldehydes.

Detailed Application Protocol: The Carreira Synthesis of Chiral Propargylic Alcohols

This protocol is adapted from the highly reliable and operationally simple method developed by E. M. Carreira and coworkers.[3][4] It utilizes the inexpensive and commercially available chiral amino alcohol (+)-N-methylephedrine and zinc triflate. A significant advantage of this method is its tolerance to reagent-grade solvents and moisture, obviating the need for strictly anhydrous or inert atmosphere conditions for many substrates.[3]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N), freshly distilled

  • Aldehyde (e.g., Cyclohexanecarboxaldehyde)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Toluene (reagent grade)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel column for purification

Step-by-Step Experimental Procedure:
  • Catalyst Preparation (In Situ):

    • To a clean, dry round-bottom flask, add zinc triflate (Zn(OTf)₂, 0.22 eq.) and (+)-N-methylephedrine (0.24 eq.).

    • Add toluene (to achieve a final aldehyde concentration of ~0.5 M).

    • Stir the resulting suspension at room temperature for 30-60 minutes. A homogenous solution is not required.

  • Addition of Reagents:

    • To the catalyst suspension, add the terminal alkyne (1.5 eq.) followed by triethylamine (Et₃N, 2.0 eq.).

    • Stir the mixture for an additional 15 minutes at room temperature.

    • Finally, add the aldehyde (1.0 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-24 hours, depending on the substrates).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure homopropargylic alcohol.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC).

Experimental Workflow Start 1. Catalyst Preparation Step1 Add Zn(OTf)₂ and (+)-N-Methylephedrine to Toluene. Stir for 30-60 min. Start->Step1 Reagents 2. Reagent Addition Step1->Reagents Step2 Add Terminal Alkyne, then Et₃N. Stir for 15 min. Add Aldehyde. Reagents->Step2 Reaction 3. Reaction Step2->Reaction Step3 Stir at Room Temperature. Monitor by TLC. Reaction->Step3 Workup 4. Workup & Purification Step3->Workup Step4_Quench Quench with aq. NH₄Cl Workup->Step4_Quench Step4_Extract Extract with Ethyl Acetate Step4_Quench->Step4_Extract Step4_Dry Dry over MgSO₄ & Concentrate Step4_Extract->Step4_Dry Step4_Purify Purify by Flash Chromatography Step4_Dry->Step4_Purify End Pure Chiral Homopropargylic Alcohol Step4_Purify->End

Figure 2: Step-by-step experimental workflow for the Carreira enantioselective alkynylation.

Substrate Scope and Performance Data

The Carreira protocol demonstrates broad applicability across a range of aldehyde and alkyne substrates, consistently delivering high yields and excellent enantioselectivities.[1][2][3]

EntryAldehydeAlkyneYield (%)ee (%)
1CyclohexanecarboxaldehydePhenylacetylene9199
2IsovaleraldehydePhenylacetylene8998
3Benzaldehyde1-Heptyne8597
43-PhenylpropionaldehydeTrimethylsilylacetylene90>99
5Cinnamaldehyde1-Hexyne8794
6Isobutyraldehyde(p-Tolyl)acetylene9298

Data compiled from representative results in cited literature.[2][3]

Field-Proven Insights and Troubleshooting

  • Role of Triethylamine (Et₃N): Triethylamine serves a dual purpose. It acts as a base to deprotonate the terminal alkyne, forming the nucleophilic zinc acetylide. It also serves as a ligand that can coordinate to the zinc center, influencing the reactivity and stability of the catalytic species. Using freshly distilled Et₃N is recommended for optimal results.

  • Solvent Choice: While toluene is standard, the reaction shows remarkable robustness across various solvents. The operational simplicity, allowing for the use of reagent-grade solvents without rigorous drying, is a key advantage of this specific protocol.[3]

  • Stoichiometry of Ligand and Zinc: While catalytic amounts are effective, the original protocols often used stoichiometric or near-stoichiometric quantities of the chiral additive to achieve the highest selectivities.[1] More recent developments have focused on reducing catalyst loading.[5] For a new substrate, starting with the reported catalytic amounts (e.g., ~20 mol%) is a prudent approach.

  • Substrate Limitations: While highly general, extremely hindered aldehydes may react slower. Aromatic aldehydes, in some earlier reports using related systems, occasionally gave lower yields, though optimization has largely addressed this.[1][6]

Conclusion

The enantioselective addition of terminal alkynes to aldehydes, facilitated by chiral β-amino alcohol ligands, represents a powerful and direct strategy for the synthesis of valuable chiral propargylic alcohols. The zinc-catalyzed system, particularly the robust and operationally simple protocol developed by Carreira using (+)-N-methylephedrine, stands as a testament to the efficacy of this approach. It provides researchers and drug development professionals with a reliable tool for accessing these important chiral building blocks in high yield and with excellent stereocontrol. The principles and protocols outlined herein offer a solid foundation for the practical application of this important carbon-carbon bond-forming reaction.

References

Troubleshooting & Optimization

Improving diastereoselectivity with (1r,2r)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,2R)-2-Amino-1,2-diphenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the application of this versatile chiral auxiliary in improving diastereoselectivity. Our goal is to equip you with the technical knowledge and practical insights to overcome common challenges and optimize your synthetic strategies.

Introduction to this compound in Asymmetric Synthesis

This compound is a C2-symmetric chiral amino alcohol that serves as a highly effective chiral auxiliary and a precursor to valuable chiral ligands. Its rigid diphenyl framework provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of asymmetric transformations.[1] The primary function of a chiral auxiliary is to be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleanly removed and often recycled.[2][3] This strategy is a cornerstone in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical development.[4][5]

This guide will address common issues encountered when using this compound and its derivatives, providing a structured approach to troubleshooting and optimization.

Troubleshooting Guide

This section is dedicated to resolving specific experimental issues. The question-and-answer format is designed to help you quickly identify and solve problems you may be facing in the lab.

Question 1: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the most common causes and how can I improve the diastereoselectivity?

Answer: A low diastereomeric ratio is a frequent challenge in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is essential for identifying the root cause.[6]

Primary Causes and Solutions:

  • Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[2] Lowering the reaction temperature generally enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Recommendation: If your reaction is currently run at room temperature or 0 °C, consider lowering it to -20 °C, -40 °C, or even -78 °C.[7] A temperature screening experiment is highly recommended.

  • Inappropriate Solvent or Lewis Acid: The choice of solvent and Lewis acid can significantly influence the conformation of the transition state, thereby affecting the diastereoselectivity.[2]

    • Solvent Effects: Solvent polarity can impact the chelation of the transition state. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Ensure all solvents are anhydrous, as water can interfere with the reaction.[8]

    • Lewis Acid Effects: The nature and strength of the Lewis acid are critical. For instance, in aldol reactions using oxazolidinone auxiliaries derived from amino alcohols, titanium tetrachloride (TiCl₄) and dibutylboron triflate (Bu₂BOTf) can lead to different levels of stereocontrol.[9][10] Experiment with different Lewis acids and stoichiometric amounts.

  • Incorrect Enolate Geometry: For reactions involving enolates, such as aldol additions or alkylations, the geometry of the enolate (E or Z) is crucial for achieving high diastereoselectivity.[2] For many chiral auxiliaries, including Evans-type oxazolidinones, the formation of a Z-enolate is often desired to achieve a specific stereochemical outcome through a Zimmerman-Traxler transition state.[11][12]

    • Recommendation: The choice of base and Lewis acid can influence enolate geometry. For example, "soft" enolization with Bu₂BOTf and a hindered base like diisopropylethylamine (DIPEA) typically favors the Z-enolate.[10]

  • Steric Hindrance: Insufficient steric bulk on the chiral auxiliary or substrate may not create a significant enough energy barrier between the competing diastereomeric transition states.

    • Recommendation: While you cannot change the core structure of this compound, you can consider derivatizing it to increase steric hindrance, for example, by synthesizing a bulkier oxazolidinone or amide derivative.

Question 2: My reaction yield is low, even though the diastereoselectivity is acceptable. What should I investigate?

Answer: Low reaction yield is a common issue that can be addressed by systematically evaluating several aspects of your experimental setup.[6]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Reaction Yield reagents Check Reagent & Solvent Quality start->reagents conditions Evaluate Reaction Conditions reagents->conditions Reagents OK reagent_purity Are reagents pure and dry? reagents->reagent_purity workup Review Work-up & Purification conditions->workup Conditions Optimal optimize_conditions Optimize T, concentration, time conditions->optimize_conditions end Improved Yield workup->end Work-up Optimized product_loss Was there product loss during work-up? workup->product_loss reagent_purity->conditions Yes purify_reagents Purify/replace reagents & solvents reagent_purity->purify_reagents No purify_reagents->reagents optimize_conditions->workup product_loss->end No refine_workup Refine extraction & chromatography product_loss->refine_workup Yes refine_workup->workup

Troubleshooting logic for low reaction yield.

Key Areas to Examine:

  • Reagent and Solvent Quality: Ensure all reagents are of high purity and that solvents are anhydrous. The presence of water or other impurities can quench reagents or catalyze side reactions.

  • Reaction Conditions:

    • Concentration: Reactions that are too dilute may proceed slowly, while those that are too concentrated can lead to side product formation.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion will result in a lower yield.

  • Work-up and Purification: Product can be lost during aqueous work-up (e.g., emulsions, incorrect pH) or purification (e.g., decomposition on silica gel). Review and refine your extraction and chromatography procedures.[13]

Question 3: I am having difficulty removing the this compound auxiliary after the reaction. What are the recommended cleavage methods?

Answer: The removal of the chiral auxiliary is a critical step, and the choice of method depends on the nature of the linkage and the stability of your product.[2]

Common Cleavage Methods for Auxiliaries:

Linkage TypeReagents and ConditionsTarget Functional GroupPotential Pitfalls
Amide 1. LiAlH₄ or LiBH₄, THF, 0 °C to RTAlcoholReduction of other functional groups (e.g., esters, ketones).[2]
2. Basic Hydrolysis (e.g., LiOH, H₂O₂), THF/H₂OCarboxylic AcidCan be exothermic and generate O₂; potential for epimerization at the α-carbon.[2]
3. Transamination/Amide ExchangeAmide or EsterMay require elevated temperatures, which could degrade sensitive products.[2]
Ester Mild basic hydrolysis (e.g., LiOH, K₂CO₃), THF/H₂O or MeOH/H₂OCarboxylic AcidPotential for epimerization if the α-carbon is acidic.

General Experimental Workflow for Auxiliary Removal:

Auxiliary_Removal start Diastereomerically Pure Adduct cleavage Cleavage of Auxiliary (e.g., Hydrolysis, Reduction) start->cleavage workup Aqueous Work-up & Extraction cleavage->workup separation Separation of Product and Auxiliary workup->separation product Purified Chiral Product separation->product auxiliary Recovered Chiral Auxiliary separation->auxiliary

General workflow for auxiliary cleavage and recovery.

Frequently Asked Questions (FAQs)

Q1: How do I attach this compound to my substrate?

A1: The most common method is to form an amide or an oxazolidinone.

  • Amide Formation: React the amino group of this compound with a carboxylic acid (using coupling reagents like DCC or EDC), an acyl chloride, or an acid anhydride.[3]

  • Oxazolidinone Formation: The amino alcohol can be cyclized to form an oxazolidinone, which is a widely used auxiliary, particularly in aldol reactions.[10] This can be achieved by reacting the amino alcohol with phosgene, a phosgene equivalent like triphosgene, or disuccinimidyl carbonate.[10]

Q2: Can this compound be used as a chiral ligand in catalysis?

A2: Yes, this is a key application. It can be used to synthesize chiral ligands for various metal-catalyzed asymmetric reactions.[4] For example, it can be condensed with salicylaldehyde derivatives to form chiral Schiff base ligands, which can then be complexed with metals like vanadium for asymmetric oxidations.[14]

Q3: What is the mechanistic basis for the high diastereoselectivity observed with auxiliaries derived from amino alcohols?

A3: For oxazolidinone auxiliaries derived from amino alcohols, the high diastereoselectivity in reactions like aldol additions is often explained by the Zimmerman-Traxler model .[12] This model proposes a six-membered chair-like transition state where the metal (e.g., boron or titanium) coordinates to both the enolate oxygen and the aldehyde oxygen. The bulky substituent on the chiral auxiliary orients itself equatorially to minimize steric strain, which effectively blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face.[10][11] This leads to a predictable and highly controlled formation of the new stereocenters.

Q4: Is it possible to recover and reuse this compound?

A4: Yes, one of the significant advantages of using a chiral auxiliary is the ability to recover and reuse it.[3] After the cleavage step, the auxiliary can typically be separated from the product by extraction or chromatography and purified for subsequent reactions, making the overall process more cost-effective.[13]

Experimental Protocols

Protocol: Diastereoselective Boron-Mediated Aldol Reaction using an Oxazolidinone Derived from this compound

This protocol outlines the general steps for a syn-selective aldol reaction.

  • Enolate Formation:

    • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the slow, dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq).

    • Stir the mixture at 0 °C for 30-45 minutes to facilitate the formation of the (Z)-enolate.[10]

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add the aldehyde (1.2 eq), dissolved in a minimal amount of cold DCM, dropwise over 10-15 minutes.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[10]

  • Work-up:

    • Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed immediately by methanol and 30% hydrogen peroxide.

    • Stir vigorously until the boron species are fully oxidized.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography.[13]

References

Technical Support Center: Cleavage and Removal of (1r,2r)-2-Amino-1,2-diphenylethanol Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the (1r,2r)-2-amino-1,2-diphenylethanol chiral auxiliary. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile auxiliary in asymmetric synthesis. The successful removal of a chiral auxiliary is a critical final step to isolate the desired enantiomerically pure product and recover the auxiliary for reuse.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a smooth and efficient cleavage process.

This compound is a highly effective chiral auxiliary, prized for its rigid scaffold that directs the stereochemical outcome of reactions on a prochiral substrate covalently bonded to it.[3] It is typically first converted into a cyclic derivative, such as an oxazolidinone, before being acylated. After the diastereoselective reaction (e.g., alkylation, aldol reaction), the final and crucial step is the cleavage of the N-acyl bond to release the chiral product and the auxiliary.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My cleavage reaction is incomplete, resulting in a low yield of my desired product. What went wrong?

Answer: Incomplete cleavage is a common issue that can often be resolved by systematically evaluating reagent stoichiometry, reaction conditions, and substrate properties.

  • Possible Cause 1: Insufficient Reagents. For hydrolytic cleavage using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, the stoichiometry is critical. The hydroperoxide anion is the active nucleophile, and an insufficient amount will lead to a stalled reaction.

    • Solution: Ensure you are using a sufficient excess of both LiOH and H₂O₂. A common protocol uses at least 2 equivalents of LiOH and 4-8 equivalents of H₂O₂.[4] For sterically hindered substrates, increasing the excess of the cleavage cocktail may be necessary.

  • Possible Cause 2: Sub-optimal Reaction Conditions. Low temperatures can significantly slow down the reaction rate, while insufficient reaction time will naturally lead to incomplete conversion.

    • Solution: Most LiOOH cleavages are initiated at 0 °C and then allowed to warm to room temperature. If you observe a sluggish reaction by TLC analysis, consider extending the reaction time. Gentle heating (e.g., to 40 °C) can be attempted, but must be done cautiously as it can promote side reactions or product degradation.

  • Possible Cause 3: High Steric Hindrance. If the acyl group attached to the auxiliary is particularly bulky, nucleophilic attack by the hydroperoxide anion can be sterically impeded.

    • Solution: For highly hindered systems, consider switching to a different cleavage method. Reductive cleavage using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be effective, which will yield the corresponding chiral alcohol instead of a carboxylic acid.

Question 2: I'm observing decomposition of the auxiliary, and my yield of recovered auxiliary is low. Why is this happening?

Answer: Auxiliary decomposition typically occurs when the cleavage conditions favor attack on the endocyclic carbonyl of the oxazolidinone ring instead of the desired exocyclic N-acyl group.

  • Causality - The Role of the Nucleophile: The key to selective cleavage is the choice of nucleophile.

    • Lithium Hydroxide (LiOH) alone: This reagent favors attack at the less hindered endocyclic carbonyl, leading to the irreversible opening of the oxazolidinone ring and destruction of the auxiliary.[4][5][6]

    • Lithium Hydroperoxide (LiOOH): The hydroperoxide anion (OOH⁻) is a softer, more selective nucleophile that preferentially attacks the exocyclic (imide) carbonyl. This leads to the desired cleavage of the acyl group while preserving the auxiliary's structure.[4][5][7]

  • Solution: The most critical factor is to never use LiOH without hydrogen peroxide for this type of hydrolytic cleavage. The combination of LiOH and H₂O₂ is essential to generate the selective LiOOH nucleophile in situ.[8][9]

Troubleshooting Flowchart: Diagnosing Cleavage Issues

troubleshooting cluster_yield Low Product Yield cluster_separation Workup & Purification Issues cluster_safety Safety Concerns start Problem Encountered During Auxiliary Cleavage low_yield Incomplete Reaction (Starting Material Remains) start->low_yield separation_issue Difficulty Separating Product and Auxiliary start->separation_issue safety_issue Gas Evolution Observed start->safety_issue cause5 Possible Cause: Auxiliary Decomposition start->cause5 cause1 Possible Cause: Insufficient Reagents (LiOH/H2O2) low_yield->cause1 cause2 Possible Cause: Sub-optimal Conditions (Temp, Time) low_yield->cause2 cause3 Possible Cause: Similar Polarity separation_issue->cause3 cause4 Possible Cause: H2O2 Decomposition safety_issue->cause4 sol1 Solution: Increase equivalents of LiOH and H2O2 cause1->sol1 sol2 Solution: Increase reaction time or gently warm cause2->sol2 sol3 Solution: Utilize acid-base extraction during workup cause3->sol3 sol4 Solution: Ensure proper venting; run under inert atmosphere cause4->sol4 sol5 Solution: Ensure H2O2 is present; Do not use LiOH alone cause5->sol5

Caption: Troubleshooting flowchart for auxiliary cleavage.

Question 3: The aqueous workup is difficult, and I'm struggling to separate my carboxylic acid product from the recovered auxiliary.

Answer: Separation issues are almost always solvable with a carefully planned acid-base extraction strategy. The product (a carboxylic acid) and the auxiliary (an amino alcohol) have different acid-base properties that can be exploited.

  • Solution: Detailed Extraction Protocol:

    • After the reaction is complete, quench any remaining peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) until a test with starch-iodide paper is negative.

    • Remove the organic solvent (e.g., THF) under reduced pressure.

    • Dilute the remaining aqueous residue with water and ethyl acetate (or another suitable organic solvent).

    • Key Step: Basify the aqueous layer with NaOH (e.g., 1M solution) to a pH > 12. This deprotonates your carboxylic acid product, forming a water-soluble carboxylate salt. The neutral amino alcohol auxiliary will remain in the organic layer.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate to ensure all of the auxiliary is removed. Combine the organic layers – this contains your recovered auxiliary.

    • Key Step: Carefully acidify the aqueous layer with cold HCl (e.g., 1M or 2M solution) to a pH < 2. This protonates the carboxylate, regenerating your neutral carboxylic acid, which will likely precipitate or can be extracted.

    • Extract the acidified aqueous layer three times with ethyl acetate. The combined organic layers now contain your desired product.

    • Dry the organic extracts (containing product and auxiliary separately) over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude materials, which can then be further purified if necessary.

Question 4: I noticed gas bubbling from my reaction mixture during the LiOH/H₂O₂ cleavage. Is this normal and is it safe?

Answer: Yes, this is a known phenomenon, and it requires careful management, especially on a larger scale. The gas is oxygen (O₂).

  • Mechanism of Oxygen Evolution: The reaction between the hydroperoxide anion and the N-acyl oxazolidinone initially forms a peroxyacid intermediate. This intermediate is not stable under the basic reaction conditions and is rapidly reduced by the excess hydrogen peroxide present, leading to the release of a stoichiometric amount of oxygen gas.[9]

  • Safety Implications: The evolution of O₂ in the presence of flammable organic solvents (like THF) can create a significant safety hazard by increasing the flammability of the headspace atmosphere.

  • Solution & Mitigation:

    • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the oxygen concentration in the headspace.

    • Proper Venting: Ensure the reaction flask is not a closed system. Use a bubbler or a needle connected to the exhaust to allow the evolved gas to vent safely.

    • Controlled Addition: Add the hydrogen peroxide solution slowly to the cooled reaction mixture to control the rate of the initial reaction and subsequent oxygen evolution.

Frequently Asked Questions (FAQs)

Q1: What are the best cleavage methods to obtain different functional groups?

A1: The choice of cleavage method dictates the functional group of the final product. The table below summarizes the most common transformations.

Desired ProductCleavage MethodReagentsKey Considerations
Carboxylic Acid HydrolyticLiOH / H₂O₂ in THF/H₂OMost common method; excellent selectivity.[7][8] Potential for O₂ evolution.[9]
Primary Alcohol ReductiveLiAlH₄ or LiBH₄ in THFPowerful reduction. Reduces the acyl group to an alcohol.
Aldehyde ReductiveDIBAL-H or LiAl(OtBu)₃H at low tempRequires careful temperature control to avoid over-reduction to the alcohol.
Ester Alkoxide-mediatedNaOMe in MeOH or Ti(OiPr)₄Useful for transesterification to simple methyl or ethyl esters.
Weinreb Amide Amine-mediatedMe(MeO)NH·HCl / i-PrMgClForms a stable intermediate for further elaboration (e.g., addition of Grignards to make ketones).

Q2: Can the this compound auxiliary be recovered and reused?

A2: Absolutely. A major advantage of chiral auxiliaries is their potential for recovery and reuse, which is economically and environmentally beneficial.[1][2] The acid-base extraction workup described in the troubleshooting section is designed to separate the auxiliary from the product efficiently. After purification (e.g., recrystallization), the recovered auxiliary can be used in subsequent reactions with no loss of performance.

Q3: How do I monitor the progress of the cleavage reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against your starting N-acylated auxiliary. A complete reaction will show the full consumption of the starting material spot and the appearance of two new spots: one for your desired product and one for the free amino alcohol auxiliary. The Rf values will depend on the eluent system, but the free auxiliary is typically more polar than the acylated starting material.

General Workflow for Asymmetric Synthesis & Auxiliary Removal

workflow cluster_synthesis Asymmetric Synthesis cluster_cleavage Cleavage & Purification Prochiral Prochiral Substrate (e.g., Acid Chloride) Coupling Couple Substrate to Auxiliary Prochiral->Coupling Auxiliary (1r,2r)-Auxiliary Auxiliary->Coupling Conjugate Substrate-Auxiliary Conjugate Coupling->Conjugate Asym_Rxn Diastereoselective Reaction (e.g., Alkylation) Conjugate->Asym_Rxn Diastereomer Diastereomerically Enriched Product Asym_Rxn->Diastereomer Cleavage Cleavage Reaction (e.g., LiOH/H2O2) Diastereomer->Cleavage Workup Acid-Base Extraction Workup Cleavage->Workup Product Final Chiral Product Workup->Product Recovered_Aux Recovered Auxiliary Workup->Recovered_Aux Recovered_Aux->Auxiliary Recycle

Caption: General workflow from coupling to cleavage and recovery.

References

Technical Support Center: (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Effective Recycling and Troubleshooting

Welcome to the technical support center for (1R,2R)-2-amino-1,2-diphenylethanol. This guide is designed for researchers, chemists, and process development professionals who utilize this valuable chiral auxiliary in asymmetric synthesis. As a cornerstone of stereoselective transformations, the efficient recovery and reuse of this compound are critical for improving process economy and sustainability.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into recycling strategies, troubleshooting common experimental hurdles, and ensuring the integrity of your recovered material.

Frequently Asked Questions (FAQs)

Q1: Why is the recycling of this compound so important?

A1: The strategic importance of recycling this chiral auxiliary is twofold. Firstly, from an economic standpoint, chiral auxiliaries are often expensive components of a synthetic route.[1] Recovering and reusing the auxiliary significantly reduces the overall cost of synthesis, making the process more scalable and commercially viable. Secondly, from a sustainability perspective, recycling minimizes chemical waste, aligning with the principles of green chemistry. An effective recovery process improves the atom and step economy of the entire synthetic sequence.[3][4]

Q2: What is the fundamental principle behind the recovery of this compound?

A2: The recovery strategy hinges on the basicity of the primary amine group in the molecule's structure. By performing an acid-base extraction during the reaction workup, the auxiliary can be selectively separated from the desired, typically neutral, reaction product.[5] The process involves protonating the amino group with an aqueous acid to render it water-soluble, while the product remains in the organic phase. Subsequently, the aqueous layer is basified to regenerate the neutral, water-insoluble auxiliary, which can then be extracted back into an organic solvent.[5]

Q3: What are the typical recovery yields I can expect?

A3: With an optimized protocol, crude recovery yields are often reported in the range of 70-80% or higher.[3][6] However, the final yield of high-purity, reusable auxiliary after purification steps like recrystallization may be lower, typically between 50-70%.[3] The yield is highly dependent on the specific reaction conditions, the scale of the reaction, and the careful execution of the extraction and purification steps.

Q4: Can I reuse the recovered auxiliary immediately in the next reaction?

A4: It is strongly discouraged. The crude recovered material may contain residual solvents, salts, or trace impurities from the previous reaction that could interfere with subsequent transformations.[5] It is best practice to first assess the purity of the recovered auxiliary and perform a purification step, such as recrystallization, to ensure it meets the required specifications (>99% purity) before reuse.[3][6]

Core Recycling Strategy: Acid-Base Extraction Workflow

This section details the most common and robust method for recovering this compound post-reaction. The causality behind each step is explained to empower users to adapt the protocol to their specific systems.

Experimental Protocol: Step-by-Step Recovery
  • Reaction Quench & Acidic Extraction:

    • Once the primary reaction is complete, cool the reaction mixture to room temperature. If applicable, quench any reactive reagents as per standard laboratory procedures.

    • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate, MTBE) and water.

    • Add 1M aqueous hydrochloric acid (HCl) to the separatory funnel. The volume should be sufficient to ensure the aqueous phase is acidic (pH 1-2).

    • Rationale: The HCl protonates the basic amino group of the auxiliary, forming a water-soluble ammonium salt. The desired organic product, being neutral, remains preferentially in the organic layer.[5]

    • Shake the funnel vigorously, venting frequently. Allow the layers to fully separate.

    • Drain the lower aqueous layer (containing the protonated auxiliary) into a clean flask. For maximum recovery, re-extract the organic layer with a fresh portion of 1M HCl.[5]

  • Aqueous Layer Wash (Impurity Removal):

    • Combine the acidic aqueous extracts.

    • To remove any dissolved or residual organic product, wash the combined aqueous layers with a non-polar organic solvent such as diethyl ether or hexanes.[1]

    • Rationale: This step is critical for the purity of the final recovered auxiliary. It removes non-basic organic impurities that may have been carried over into the aqueous phase.

    • Discard the organic wash.

  • Liberation of the Free Auxiliary:

    • Cool the acidic aqueous layer in an ice-water bath to manage any exotherm.

    • Slowly add a strong base, such as 6M sodium hydroxide (NaOH) solution, with constant stirring until the pH of the solution is strongly basic (pH > 12).[1][5]

    • Rationale: The addition of a strong base deprotonates the ammonium salt, regenerating the neutral "free base" form of the amino alcohol, which is poorly soluble in water and can be extracted. A white precipitate of the auxiliary may form at this stage.

  • Auxiliary Extraction & Isolation:

    • Extract the basic aqueous solution three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1][5]

    • Rationale: Multiple extractions are necessary to ensure the efficient transfer of the liberated auxiliary from the aqueous phase to the organic phase.

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Final Purification:

    • The crude solid should be purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) to remove any remaining impurities and achieve high enantiomeric and chemical purity.[3]

    • Rationale: Recrystallization is a powerful technique for purifying crystalline solids, ensuring the removal of minor contaminants that could act as catalyst poisons or affect the stereochemical outcome of future reactions.[5]

Visual Workflow for Auxiliary Recovery

cluster_extraction Phase 1: Extraction cluster_recovery Phase 2: Recovery A Reaction Mixture (Product + Auxiliary in Organic Solvent) B Add 1M HCl (aq) Shake & Separate A->B C Organic Layer (Contains Product) B->C To Product Purification D Aqueous Layer (pH 1-2) (Contains Protonated Auxiliary) B->D E Wash Aqueous Layer with Ether/Hexanes D->E F Add 6M NaOH (aq) to pH > 12 E->F G Extract with CH2Cl2 or EtOAc (3x) F->G H Dry & Concentrate Organic Layer G->H I Crude Auxiliary H->I J Recrystallize I->J K Pure Recycled Auxiliary (>99% Purity) J->K

Caption: Acid-Base Extraction Workflow for Auxiliary Recovery.

Troubleshooting Guide

This section addresses specific issues that may arise during the recovery and recycling process in a question-and-answer format.

Q: My recovery yield is consistently low. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can often be traced back to several factors. Use the following decision tree to diagnose the problem:

Troubleshooting Diagram: Low Recovery Yield

A Problem: Low Recovery Yield B Did you check the pH of both aqueous layers? A->B C Ensure pH is 1-2 for acidic extraction and >12 for basic extraction. Use more acid/base if needed. B->C No D Did you perform multiple extractions at each stage? B->D Yes E Perform at least 2-3 extractions for both acidic and basic steps to ensure complete transfer. D->E No F Did an emulsion form during extraction? D->F Yes G Break emulsion by adding brine (sat. NaCl), filtering through Celite, or centrifugation. F->G Yes H Are your reaction or cleavage conditions too harsh? F->H No I High temperatures or extreme pH can degrade the auxiliary. Consider milder conditions. H->I Possibly

Caption: Decision Tree for Troubleshooting Low Auxiliary Yield.

Summary of Causes & Solutions for Low Yield:

  • Incomplete Protonation/Deprotonation: Always verify the pH of the aqueous phase with pH paper or a meter after adding acid or base. Incomplete pH adjustment is a leading cause of poor phase transfer.

  • Insufficient Extractions: A single extraction is rarely sufficient. Perform at least three extractions at the final recovery step to maximize yield.[5]

  • Emulsion Formation: Vigorous shaking can lead to emulsions, especially with certain solvent systems. If this occurs, add saturated aqueous NaCl (brine) to help break the emulsion.

  • Auxiliary Degradation: The C-N or C-O bonds in the auxiliary can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[7][8] If you suspect degradation, analyze the crude material for byproducts.

  • Mechanical Loss: Be mindful of material adhering to glassware during transfers.[5]

Q: I see contamination from my desired product in the recycled auxiliary. How can I prevent this?

A: This indicates that your product was carried through the extraction process.

  • Insufficient Washing: The most likely cause is insufficient washing of the acidic aqueous layer before basification. Ensure you wash the combined acidic extracts with a non-polar solvent like hexanes or diethyl ether to remove any trapped organic product.[1]

  • Product Basicity: If your product itself has a basic functional group, it will also be extracted into the acidic layer. In this scenario, acid-base extraction is not a suitable separation method, and column chromatography of the initial reaction mixture may be required to separate the product from the auxiliary.

Q: The enantiomeric purity (e.e.) of my recycled auxiliary has decreased. What happened?

A: A drop in enantiomeric purity suggests that racemization has occurred at one of the stereocenters.

  • Harsh Conditions: This can be caused by exposure to high temperatures or extreme pH for prolonged periods, which can potentially lead to epimerization.[8]

  • Verification: The enantiomeric excess of the recovered auxiliary must be verified using a reliable analytical method, such as Chiral HPLC.[9] If a decrease is observed, re-evaluate the temperature and pH conditions of your reaction cleavage and workup steps.

Purity Analysis of Recycled Auxiliary

Verifying the purity of the recycled auxiliary is a non-negotiable step before its reuse.

Parameter Analytical Method Purpose & Protocol Summary
Chemical Purity ¹H NMR Spectroscopy To confirm the structural integrity and identify any gross organic impurities. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the resulting spectrum is compared to a reference standard.[9]
Enantiomeric Purity (e.e.) Chiral HPLC The definitive method for quantifying enantiomeric excess. A polysaccharide-based chiral stationary phase (e.g., Chiralpak®) with a normal-phase eluent (e.g., hexane/isopropanol) is typically used. The relative peak areas of the two enantiomers determine the e.e.[9]
Physical Properties Melting Point A simple and rapid check for purity. A sharp melting point that matches the literature value (141-144 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.[10][11]

References

Technical Support Center: Troubleshooting Low Yields in Reactions with (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of (1R,2R)-2-Amino-1,2-diphenylethanol. This chiral amino alcohol is a cornerstone in asymmetric synthesis, serving as a valuable chiral auxiliary and a precursor to ligands for catalysis.[1][2][3] However, its synthesis can be fraught with challenges, often leading to frustratingly low yields.

This guide is designed to function as a direct line to a field-experienced application scientist. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions. By understanding the "why" behind each step, you will be empowered to diagnose issues, optimize conditions, and ultimately improve your yields.

Frequently Asked Questions (FAQs)
Section 1: Foundational Issues - Starting Materials & Reaction Setup

Question 1: My reaction is sluggish, incomplete, or fails to initiate. Could my starting materials or setup be the problem?

Answer: Absolutely. The success of any synthesis is predicated on the quality of the starting materials and the integrity of the reaction environment. Before troubleshooting downstream steps, it is imperative to validate your inputs.

  • Causality:

    • Benzaldehyde Purity: The most common starting material, benzaldehyde, is notoriously prone to oxidation to benzoic acid. Benzoic acid can neutralize basic catalysts and interfere with the desired reaction pathway, particularly in the benzoin condensation.

    • Solvent Quality: The presence of water or other protic impurities in solvents can quench reagents, especially organometallics or hydrides used in certain synthetic routes. Peroxides in ethereal solvents can cause unpredictable side reactions.

    • Inert Atmosphere: Many reactions, particularly those involving sensitive catalysts or intermediates, require a strictly inert atmosphere (Nitrogen or Argon). Oxygen can lead to oxidative side products and degrade catalysts.

  • Troubleshooting Protocol: Pre-reaction Validation

    • Benzaldehyde Check:

      • Test the pH of your benzaldehyde. If it is acidic, wash it with a saturated solution of sodium bicarbonate, followed by brine.

      • Dry the washed benzaldehyde over anhydrous magnesium sulfate (MgSO₄), filter, and distill under reduced pressure before use.

    • Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. For reactions sensitive to trace water, consider passing the solvent through an activated alumina column.

    • Atmosphere Control: For sensitive reactions, ensure all glassware is flame-dried or oven-dried immediately before use. Assemble the apparatus hot and allow it to cool under a positive pressure of dry nitrogen or argon.

Section 2: Troubleshooting the Benzoin Condensation Step

The classic route to the carbon skeleton of 2-amino-1,2-diphenylethanol involves the cyanide or thiamine-catalyzed condensation of benzaldehyde to form benzoin.[4][5] Low yields here are common and will cap the maximum possible yield of your final product.

Question 2: I'm getting a very low yield of benzoin from my benzaldehyde condensation. What are the most likely causes?

Answer: A low yield of benzoin typically points to one of three issues: catalyst inefficiency, suboptimal reaction conditions, or competing side reactions.

  • Causality & Mechanism:

    • Catalyst Deactivation: Cyanide, the traditional catalyst, is effective but highly toxic. Thiamine (Vitamin B1) hydrochloride, a common alternative, must be deprotonated in situ with a base (like triethylamine) to form the active thiazolium ylide catalyst.[6][7] If the base is insufficient or of poor quality, the catalyst will not form.

    • Side Reactions: The primary competing reaction under basic conditions is the Cannizzaro reaction , where two molecules of benzaldehyde disproportionate to form benzyl alcohol and benzoic acid. This is particularly prevalent if the reaction is run at too high a temperature or for an extended period.[8]

    • Reversibility: The benzoin condensation is a reversible reaction.[5] Product precipitation can help drive the equilibrium forward. If your benzoin remains fully solvated, the reverse reaction can diminish the yield.

Troubleshooting Workflow for Benzoin Condensation

References

Technical Support Center: Stereoselective Synthesis of (1r,2r)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of Lewis acids on the stereoselectivity of (1r,2r)-2-Amino-1,2-diphenylethanol synthesis. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights to navigate the complexities of this crucial stereoselective transformation.

Introduction: The Critical Role of Stereocontrol

This compound is a vital chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its vicinal amino alcohol motif, with two contiguous stereocenters, demands precise stereochemical control during synthesis. The diastereoselectivity of the reduction of the precursor, an α-amino ketone, is paramount in achieving the desired (1r,2r) configuration. Lewis acids play a pivotal role in modulating this stereoselectivity, often dictating the success or failure of the synthesis. This guide will delve into the mechanistic underpinnings of Lewis acid-mediated stereocontrol and provide practical solutions to common experimental challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Lewis acid-mediated synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity (Low d.r.)

This is a frequent challenge where the desired (1r,2r) isomer is contaminated with significant amounts of the (1s,2r) or other diastereomers.

  • Potential Cause 1: Inappropriate Choice of Lewis Acid. The nature of the Lewis acid is the most critical factor influencing diastereoselectivity. Lewis acids can be broadly categorized as chelating or non-chelating, leading to different stereochemical outcomes.

    • Solution:

      • For the desired (1r,2r) syn-product (via chelation control): Employ chelating Lewis acids such as TiCl₄, SnCl₄, MgBr₂, or ZnCl₂. These acids coordinate to both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid five-membered ring intermediate. This forces the hydride to attack from the less hindered face, leading to the syn product.

      • For the anti-product (via Felkin-Anh control): Use non-chelating Lewis acids like BF₃·OEt₂ or rely on reducing agents that do not promote chelation (e.g., some borane reagents). In this scenario, the stereochemical outcome is governed by steric and electronic effects as described by the Felkin-Anh model, which typically favors the anti diastereomer.[1]

  • Potential Cause 2: Suboptimal Reaction Temperature. Temperature fluctuations can significantly impact the stability of the transition state, leading to reduced diastereoselectivity.

    • Solution: Lowering the reaction temperature, often to -78 °C, can enhance the energy difference between the diastereomeric transition states, thereby improving the diastereomeric ratio.[2]

  • Potential Cause 3: Inadequate Solvent Choice. The polarity and coordinating ability of the solvent can influence the effectiveness of the Lewis acid and the stability of the chelated intermediate.

    • Solution: Use non-coordinating solvents like dichloromethane (DCM) or toluene when employing chelating Lewis acids. Coordinating solvents such as THF can compete with the substrate for binding to the Lewis acid, disrupting the chelation and leading to lower diastereoselectivity.

  • Potential Cause 4: Inappropriate Protecting Group on the Amine. The steric bulk and electronic nature of the nitrogen protecting group (PG) can influence the formation and stability of the chelated intermediate.

    • Solution: Bulky protecting groups can sterically hinder the formation of the chelate. Consider using smaller protecting groups like benzyl (Bn) or a tosyl (Ts) group, which are known to facilitate chelation.

Issue 2: Low or Inconsistent Yield

Low product yield can be attributed to several factors, from incomplete reactions to side product formation.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or deactivation of the reducing agent or Lewis acid.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure all reagents are of high purity and handled under anhydrous conditions, as moisture can quench both the Lewis acid and the hydride reagent.

  • Potential Cause 2: Side Reactions. The presence of strong Lewis acids can sometimes promote side reactions, such as rearrangement of the α-hydroxy imine intermediate to an α-amino ketone.[3]

    • Solution: Optimize the stoichiometry of the Lewis acid; use the minimum amount required to achieve high diastereoselectivity. A screening of different Lewis acids may also identify one that is less prone to promoting side reactions.

  • Potential Cause 3: Difficult Work-up and Purification. The product amino alcohol can be challenging to isolate, especially if it forms stable complexes with the Lewis acid.

    • Solution: Employ a careful aqueous work-up procedure to quench the reaction and hydrolyze any metal complexes. The use of a tartrate or citrate buffer during work-up can help to chelate the metal ions and facilitate their removal into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for Lewis acid-controlled stereoselectivity in this reaction?

A1: The stereochemical outcome is primarily governed by the competition between two models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control) .[4][5]

  • Felkin-Anh Model: In the absence of a chelating Lewis acid, the conformation of the α-amino ketone is determined by minimizing steric interactions. The largest substituent on the chiral center orients itself anti-periplanar to the incoming nucleophile (hydride). This typically leads to the formation of the anti diastereomer.

  • Cram-Chelate Model: With a chelating Lewis acid (e.g., TiCl₄, SnCl₄), a rigid five-membered ring is formed between the Lewis acid, the carbonyl oxygen, and the amino group nitrogen.[1] This locks the conformation of the substrate, and the hydride attacks from the less hindered face, resulting in the formation of the syn diastereomer, which in this case is the desired (1r,2r) product.

Q2: How do I choose the right Lewis acid for my experiment?

A2: The choice of Lewis acid depends on the desired stereoisomer.

  • For the (1r,2r)-syn-isomer , select a strong chelating Lewis acid. TiCl₄ is often a good starting point due to its high oxophilicity and ability to form stable chelates.

  • For the (1s,2r)-anti-isomer , use a non-chelating Lewis acid like BF₃·OEt₂ or a reducing agent that does not favor chelation.

Refer to the table below for a summary of the expected outcomes with different Lewis acids.

Q3: Can the order of addition of reagents affect the stereoselectivity?

A3: Yes, the order of addition can be critical. It is generally recommended to pre-mix the substrate with the Lewis acid at a low temperature before the addition of the reducing agent. This allows for the formation of the chelate complex prior to the reduction step, maximizing the stereoselectivity.

Q4: My reaction is giving a mixture of diastereomers. How can I improve the separation?

A4: Separation of diastereomers can often be achieved by flash column chromatography on silica gel. If the diastereomers are difficult to separate, consider derivatizing the amino alcohol with a chiral resolving agent to form diastereomeric salts, which may have different crystallization properties, facilitating separation by fractional crystallization.

Quantitative Data Summary

The following table summarizes the typical effect of different Lewis acids on the diastereoselectivity of the reduction of an N-protected 2-amino-1,2-diphenylethanone precursor. Note that the exact diastereomeric ratios (d.r.) can vary depending on the specific substrate, protecting group, solvent, and temperature.

Lewis AcidTypeExpected Major DiastereomerTypical d.r. (syn:anti)
TiCl₄Chelatingsyn (1r,2r)>95:5
SnCl₄Chelatingsyn (1r,2r)>90:10
ZnCl₂Chelatingsyn (1r,2r)85:15 - 95:5
MgBr₂Chelatingsyn (1r,2r)80:20 - 90:10
BF₃·OEt₂Non-chelatinganti<10:90>
No Lewis AcidNon-chelatinganti~20:80

Experimental Protocols

Protocol 1: General Procedure for Chelation-Controlled Reduction to this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the N-protected 2-amino-1,2-diphenylethanone (1.0 equiv) and anhydrous dichloromethane (DCM) (10 mL per mmol of substrate).

  • Chelation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add the chelating Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to allow for complete chelation.

  • Reduction: Add a solution of the reducing agent (e.g., NaBH₄, 1.5 equiv) in an appropriate solvent (e.g., THF for NaBH₄) dropwise, maintaining the temperature at -78 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Visualizations

Chelation_vs_FelkinAnh cluster_chelation Chelation Control (e.g., TiCl₄) cluster_felkin Felkin-Anh Control (e.g., BF₃·OEt₂) start_chelate α-Amino Ketone chelate_intermediate Rigid 5-membered Chelate start_chelate->chelate_intermediate + Chelating Lewis Acid product_syn syn-Diastereomer ((1r,2r)-isomer) chelate_intermediate->product_syn Hydride Attack (Less Hindered Face) start_felkin α-Amino Ketone felkin_conformer Staggered Conformation (Felkin-Anh Model) start_felkin->felkin_conformer + Non-chelating Lewis Acid or No Lewis Acid product_anti anti-Diastereomer felkin_conformer->product_anti Hydride Attack (Anti to Large Group)

Caption: Mechanistic pathways for stereoselective reduction.

Troubleshooting_Workflow cluster_syn Desired: syn-isomer cluster_anti Desired: anti-isomer start Low Diastereoselectivity (d.r.) q1 Is the desired product syn or anti? start->q1 check_la_syn Using a chelating Lewis Acid? (TiCl₄, SnCl₄, ZnCl₂) q1->check_la_syn syn check_la_anti Using a non-chelating Lewis Acid? (BF₃·OEt₂) q1->check_la_anti anti check_temp_syn Reaction at low temp? (e.g., -78 °C) check_la_syn->check_temp_syn Yes check_solvent_syn Using non-coordinating solvent? (DCM, Toluene) check_temp_syn->check_solvent_syn Yes check_pg_syn Is N-protecting group small? check_solvent_syn->check_pg_syn Yes solution_syn Optimize LA, Temp, Solvent, or PG check_pg_syn->solution_syn If any 'No', adjust accordingly check_reducing_agent Is reducing agent non-chelating? check_la_anti->check_reducing_agent Yes solution_anti Optimize LA or Reducing Agent check_reducing_agent->solution_anti If any 'No', adjust accordingly

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

Technical Support Center: Workup Procedures for Reactions Involving (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (1R,2R)-2-amino-1,2-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup and purification stages of reactions involving this versatile chiral amino alcohol. As a key building block and chiral auxiliary in asymmetric synthesis, its efficient isolation and recovery are paramount to achieving high yields and enantiopurity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Core Compound Information

Understanding the fundamental properties of this compound is the first step toward a successful workup. Its amphipathic nature, stemming from the basic amino group, the polar hydroxyl group, and the nonpolar phenyl rings, dictates its solubility and behavior during extraction and purification.

PropertyValueSource(s)
CAS Number 13286-63-0[1][2]
Molecular Formula C₁₄H₁₅NO[3]
Molecular Weight 213.28 g/mol [4]
Appearance White to off-white crystalline powder/solid[5]
Melting Point 142-144 °C[4][6]
Solubility Soluble in Chloroform, Ethanol, Methanol[6][7]
pKa (Predicted) 11.70 ± 0.45[7]

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup of reactions involving this compound in a question-and-answer format.

Q1: My product/auxiliary recovery is very low after an aqueous workup. Where did it go?

A1: The most common cause of low recovery is incorrect pH during the liquid-liquid extraction, leading to the loss of the amino alcohol into the aqueous phase.

As an amine, this compound is converted to its protonated ammonium salt (R-NH₃⁺) in acidic conditions. This salt is ionic and therefore highly soluble in water.[8][9] To extract the compound into an organic solvent (like ethyl acetate, dichloromethane, or ether), it must be in its neutral, free-base form (R-NH₂).

Causality-Driven Solution:

  • Combine all aqueous layers from your initial extraction. There is a high probability your compound is dissolved in this combined aqueous phase as a salt.

  • Basify the solution. While stirring, add a strong base, such as 10M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise. Monitor the pH using pH paper or a pH meter. Continue adding the base until the aqueous solution reaches a pH of >12 .[10] This ensures the complete deprotonation of the ammonium salt to the free amine, minimizing its aqueous solubility.

  • Perform a thorough re-extraction. Transfer the basified aqueous solution to a separatory funnel and extract it multiple times (at least 3x) with a suitable organic solvent. Combining these organic extracts should recover your missing compound.

  • Dry and concentrate. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Self-Validation Protocol: After the third extraction, take a small sample of the aqueous layer, spot it on a TLC plate, and develop it. A comparison against a standard of your compound will confirm if any significant amount remains in the aqueous phase.

Q2: I've isolated my crude product, but it "oils out" as a thick liquid instead of crystallizing. How can I induce solidification?

A2: "Oiling out" occurs when a compound separates from a solution above its melting point or as a supersaturated, non-crystalline liquid. This is typically caused by residual solvent, impurities acting as eutectic contaminants, or too rapid cooling. [11][12]

Troubleshooting this issue requires a systematic approach to remove impurities and provide the necessary energy barrier for nucleation and crystal growth.

Experimental Workflow for Inducing Crystallization:

  • Ensure Rigorous Drying: The first step is to remove any residual solvent or water. Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane), dry the solution with anhydrous MgSO₄, filter, and concentrate fully under high vacuum. Trace amounts of water can significantly inhibit crystallization.[13]

  • Attempt Trituration: Add a small amount of a poor solvent in which your compound is expected to be insoluble (e.g., hexanes or pentane). Vigorously scratch the side of the flask with a glass rod at the liquid-air interface. This action can create microscopic imperfections on the glass that serve as nucleation sites.

  • Slow Evaporation: Dissolve the oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and allow the solvent to evaporate slowly and undisturbed in the back of a fume hood. This gradual increase in concentration can favor the formation of ordered crystals.[14]

  • Re-crystallize with a Binary Solvent System: If the above fails, a systematic recrystallization is necessary.

    • Dissolve the oil in a minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate).

    • Slowly add a "poor" solvent (e.g., hexanes, water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the flask to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.[11]

Below is a decision-making workflow for troubleshooting crystallization issues.

G start Crude Product is an Oil step1 Dissolve in minimal DCM, add MgSO4, filter, and concentrate under high vacuum start->step1 q1 Did it solidify? step1->q1 step2 Attempt Trituration: Add hexanes and scratch flask q1->step2 No end_success Product Crystallized: Isolate via filtration q1->end_success Yes q2 Did it solidify? step2->q2 step3 Re-dissolve and attempt slow recrystallization from a binary solvent system (e.g., EA/Hex) q2->step3 No q2->end_success Yes q3 Did it solidify? step3->q3 q3->end_success Yes end_fail Purify via Chromatography: Impurity is preventing crystallization q3->end_fail No

Caption: Troubleshooting workflow for inducing crystallization.

Q3: My isolated product is contaminated with acidic or basic impurities. How do I remove them without resorting to column chromatography?

A3: A series of targeted acid-base washes can effectively remove ionic impurities from an organic solution containing your neutral product or the free-base amino alcohol. [15][16]

This strategy leverages the same principles as the primary acid-base extraction but is used for purification rather than bulk separation.

Purification Protocol via Washing:

  • Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane and place it in a separatory funnel.

  • Remove Acidic Impurities: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, shake gently, and vent frequently to release the CO₂ gas that forms from neutralization.[9] Drain the aqueous layer. Repeat the wash. This will convert acidic impurities (like residual carboxylic acids) into their water-soluble sodium salts.

  • Remove Basic Impurities: Wash the organic layer with an equal volume of dilute aqueous acid, such as 1 M hydrochloric acid (HCl). This will protonate basic impurities (like other amines), sequestering them into the aqueous layer as their soluble salts.[17]

  • Neutral Wash: Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water-soluble components and break up emulsions.

  • Dry and Concentrate: Dry the purified organic layer over an anhydrous drying agent, filter, and remove the solvent to yield the purified compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common procedure for recovering this compound when it's used as a chiral auxiliary?

A1: When used as a chiral auxiliary, the compound is typically attached to a substrate via an amide or other covalent bond. Recovery involves two key stages: cleavage of the bond and separation.[18][19] The most common method is acidic or basic hydrolysis of the amide bond, followed by an acid-base extraction to separate the now-free auxiliary from the desired product.[10]

The diagram below outlines the general logic for separating the chiral auxiliary from a carboxylic acid product after amide hydrolysis.

G start Post-Hydrolysis Mixture (R-COOH + Auxiliary-NH2) in Organic Solvent step1 Extract with aqueous HCl (1M) start->step1 sep1 Two Layers Form step1->sep1 org1 Organic Layer: Contains R-COOH sep1->org1 Organic Phase aq1 Aqueous Layer: Contains Auxiliary-NH3+Cl- sep1->aq1 Aqueous Phase step2 Wash with brine, dry over Na2SO4, concentrate org1->step2 step3 Basify to pH > 12 with 10M NaOH aq1->step3 prod Isolated Product (R-COOH) step2->prod step4 Extract with organic solvent (3x) step3->step4 step5 Dry over Na2SO4, concentrate step4->step5 aux Recovered Auxiliary (Auxiliary-NH2) step5->aux

Caption: Workflow for auxiliary recovery via acid-base extraction.

Q2: Does the presence of the hydroxyl group complicate extractions?

A2: Yes, the hydroxyl group increases the compound's polarity, which can lead to some solubility in the aqueous phase even under basic conditions, especially if the aqueous layer becomes saturated with salt. This is why multiple extractions (at least three) with a fresh portion of organic solvent are crucial to ensure a high recovery rate. Using brine for the final wash helps to "salt out" the organic compound from the last traces of water, driving it more completely into the organic phase.

Q3: My reaction requires protecting the amine as a Boc-carbamate. How does this alter the workup?

A3: Protecting the amine group fundamentally changes its chemical properties. A Boc-protected amine is no longer basic and will not be protonated by acid.[20] Therefore, an acid-base extraction strategy to isolate it will fail. The workup for a Boc-protected derivative should rely on neutral washes. You would typically wash the reaction mixture with water and then brine to remove water-soluble impurities. Purification must then be achieved by other means, most commonly recrystallization or silica gel chromatography, as the key handle for acid-base separation has been masked.

References

Validation & Comparative

A Field Guide to Asymmetric Synthesis: (1R,2R)-2-Amino-1,2-diphenylethanol Derivatives vs. Evans and Myers Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity in carbon-carbon bond-forming reactions. This guide provides an in-depth, objective comparison of the performance of oxazolidinone auxiliaries derived from (1R,2R)-2-amino-1,2-diphenylethanol against the well-established Evans and Myers (pseudoephedrine-based) chiral auxiliaries. By examining the underlying mechanistic principles and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in the design and execution of asymmetric syntheses.

The Cornerstone of Asymmetric Induction: A Tale of Three Auxiliaries

The fundamental principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to create a chiral molecular environment. This environment biases the approach of a reactant, leading to the preferential formation of one diastereomer over another. The ideal auxiliary not only provides high stereoselectivity but also is readily available in enantiomerically pure form, easily attached and cleaved, and recoverable for reuse.

This guide focuses on three prominent players in the field of chiral auxiliaries:

  • Evans Auxiliaries: These oxazolidinone-based auxiliaries, pioneered by David A. Evans, are derived from readily available amino acids like valine and phenylalanine.[1][2] They are renowned for their high diastereoselectivity in a wide range of reactions, particularly aldol additions and alkylations.[3][4]

  • Myers Auxiliaries: Developed by Andrew G. Myers, these auxiliaries utilize the inexpensive and readily available amino alcohol pseudoephedrine.[5][6] They have proven to be exceptionally powerful for the asymmetric alkylation of a broad range of substrates.[7]

  • This compound-Derived Auxiliaries: This class of auxiliaries, featuring a diphenyl-substituted oxazolidinone core, offers a structurally distinct alternative. The two phenyl groups introduce a unique steric and electronic environment, the impact of which on stereoselectivity will be a key focus of this comparison.

Mechanistic Underpinnings of Stereocontrol

The stereochemical outcome of reactions employing these auxiliaries is dictated by the formation of a rigid, well-defined transition state.

Evans Auxiliaries: The Power of Chelation and Steric Shielding

In a typical Evans aldol reaction, the N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base to form a Z-enolate. This enolate then reacts with an aldehyde via a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[8] The substituent at the 4-position of the oxazolidinone ring sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This leads to the predictable formation of the syn-aldol product.[3][9]

Evans_Aldol_Mechanism cluster_0 1. Enolate Formation cluster_1 2. Aldol Addition cluster_2 3. Auxiliary Cleavage start N-Acyl Evans Auxiliary enolate Chelated (Z)-Enolate start->enolate Bu₂BOTf, DIPEA ts Chair-like Transition State (Zimmerman-Traxler Model) enolate->ts aldehyde Aldehyde (R'CHO) aldehyde->ts product syn-Aldol Adduct ts->product final_product Chiral β-Hydroxy Acid/Ester/Alcohol product->final_product e.g., LiOH, H₂O₂ recovered_aux Recovered Auxiliary product->recovered_aux

General workflow for an Evans asymmetric aldol reaction.
Myers (Pseudoephedrine) Auxiliaries: A Conformationally Locked System

The Myers asymmetric alkylation relies on the formation of a chiral amide between pseudoephedrine and a carboxylic acid derivative. Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a conformationally rigid Z-enolate.[6] The stereoselectivity arises from the steric shielding of one face of the enolate by the phenyl group and the chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary. This directs the incoming electrophile to the opposite face.[7]

Myers_Alkylation_Mechanism cluster_0 1. Enolate Formation cluster_1 2. Alkylation cluster_2 3. Auxiliary Cleavage start N-Acyl Pseudoephedrine enolate Conformationally Locked (Z)-Enolate start->enolate LDA, LiCl product Alkylated Adduct enolate->product electrophile Electrophile (R-X) electrophile->product final_product Chiral Carboxylic Acid/Ketone/Alcohol product->final_product Acidic or Basic Hydrolysis recovered_aux Recovered Auxiliary product->recovered_aux

General workflow for a Myers asymmetric alkylation.
This compound-Derived Auxiliaries: A Sterically Demanding Scaffold

When this compound is converted to its corresponding (4R,5R)-4,5-diphenyl-1,3-oxazolidin-2-one and subsequently N-acylated, it presents a sterically demanding chiral environment. Similar to the Evans auxiliaries, it is expected to form a chelated Z-enolate. However, the presence of two phenyl groups is hypothesized to create a more defined and rigid pocket for the incoming electrophile, potentially leading to enhanced diastereoselectivity. The facial bias would be dictated by the minimization of steric interactions between the approaching electrophile and the two phenyl substituents on the oxazolidinone ring.

Performance in Asymmetric Aldol Reactions: A Comparative Analysis

The asymmetric aldol reaction is a benchmark for evaluating the efficacy of chiral auxiliaries. The following table summarizes representative data for the reaction of N-propionyl derivatives of the respective auxiliaries with various aldehydes.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans) Isobutyraldehyde>99:180[1]
Benzaldehyde>99:195[1]
(S)-4-Isopropyl-2-oxazolidinone (Evans) Isobutyraldehyde>99:180[1]
Benzaldehyde99:195[3]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Isobutyraldehyde>98:285[10]
Benzaldehyde>98:291[10]
(4R,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one Benzaldehyde>95:588[11]

Note: Data for the (4R,5R)-4,5-diphenyl-1,3-oxazolidin-2-one is based on a titanium-mediated aldol reaction, which may influence the diastereoselectivity compared to the boron-mediated reactions for the other auxiliaries.

As the data indicates, the classic Evans auxiliaries consistently deliver exceptional levels of diastereoselectivity, often exceeding 99:1. The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, another Evans-type auxiliary, also provides excellent results. The (4R,5R)-4,5-diphenyl-1,3-oxazolidin-2-one shows high diastereoselectivity, although the reported data is slightly lower than for the benchmark Evans auxiliaries. This could be due to different reaction conditions or the inherent nature of the auxiliary.

Performance in Asymmetric Alkylation: A Head-to-Head Comparison

Asymmetric alkylation is another critical C-C bond-forming reaction where chiral auxiliaries have demonstrated immense value. Here, we compare the performance of Evans auxiliaries with the powerful Myers pseudoephedrine auxiliary.

Chiral AuxiliaryElectrophileDiastereomeric RatioYield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans) Benzyl bromide>99:192[12]
Isopropyl iodide>99:175[12]
(S)-4-Isopropyl-2-oxazolidinone (Evans) Methyl iodide95:585[12]
(1R,2R)-Pseudoephedrine Amide (Myers) Benzyl bromide>99:198[10]
n-Butyl iodide98:297[10]
Isopropyl iodide97:391[10]
(1R,2R)-Pseudoephenamine Amide Benzyl bromide>99:195[13]
Methyl iodide>99:192[13]

The data clearly illustrates the exceptional performance of both Evans and Myers auxiliaries in asymmetric alkylation, with diastereomeric ratios frequently exceeding 98:2. The Myers auxiliary, in particular, demonstrates broad substrate scope and high yields even with less reactive electrophiles.[7] Notably, pseudoephenamine, a derivative of this compound, shows comparable and in some cases superior diastereoselectivity to pseudoephedrine, especially in the formation of quaternary centers, without the regulatory restrictions associated with pseudoephedrine.[13]

Experimental Protocols: A Practical Guide

Synthesis of (4R,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one

This protocol describes the synthesis of the oxazolidinone auxiliary from this compound.

Materials:

  • This compound

  • Triphosgene or Diethyl Carbonate

  • Triethylamine or a suitable base

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a solution of this compound in anhydrous toluene, add triethylamine.

  • Slowly add a solution of triphosgene in toluene at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to afford (4R,5R)-4,5-diphenyl-1,3-oxazolidin-2-one.

General Protocol for Evans Asymmetric Aldol Reaction

This protocol outlines the boron-mediated aldol reaction of an N-propionyl Evans auxiliary.

Materials:

  • N-Propionyl oxazolidinone (e.g., from (S)-4-benzyl-2-oxazolidinone)

  • Anhydrous Dichloromethane

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C.

  • Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA. Stir for 30-60 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

  • Stir at -78 °C for 1-2 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction with phosphate buffer and methanol.

  • Add 30% hydrogen peroxide and stir vigorously for 1 hour.

  • Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

General Protocol for Myers Asymmetric Alkylation

This protocol describes the alkylation of a pseudoephedrine amide.

Materials:

  • N-Acyl pseudoephedrine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Lithium Chloride (LiCl)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide

Procedure:

  • To a suspension of the N-acyl pseudoephedrine and anhydrous LiCl in THF at -78 °C, add LDA dropwise.

  • Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

  • Cool the reaction to the desired temperature (typically 0 °C or -78 °C) and add the alkyl halide.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry, concentrate, and purify by recrystallization or column chromatography.

Auxiliary Cleavage: Liberating the Chiral Product

A critical step in the use of chiral auxiliaries is their removal to yield the desired enantiomerically enriched product.

  • Evans Auxiliaries: The N-acyl bond can be cleaved under various conditions to provide different functional groups.

    • Hydrolysis (LiOH/H₂O₂): Yields the chiral carboxylic acid.

    • Transesterification (NaOMe/MeOH): Yields the methyl ester.

    • Reduction (LiAlH₄ or LiBH₄): Yields the chiral primary alcohol.

    • Weinreb Amide Formation (Me(MeO)NH·HCl, AlMe₃): Provides a versatile intermediate for ketone synthesis.

  • Myers (Pseudoephedrine) Auxiliaries: The amide bond can be cleaved to afford a variety of products.

    • Acidic or Basic Hydrolysis: Yields the chiral carboxylic acid.

    • Reduction (e.g., LiAlH₄): Yields the chiral primary alcohol.

    • Addition of Organometallic Reagents (e.g., Grignard or organolithium reagents): Yields chiral ketones.

Conclusion: Selecting the Right Tool for the Job

The choice of a chiral auxiliary is a nuanced decision that depends on the specific synthetic challenge at hand.

  • Evans auxiliaries remain the gold standard for a wide range of asymmetric transformations, particularly aldol reactions, offering exceptional and predictable stereocontrol. Their versatility in cleavage to various functional groups is a significant advantage.

  • Myers pseudoephedrine auxiliaries are a powerful and cost-effective option, especially for asymmetric alkylations. They exhibit a broad substrate scope and high diastereoselectivity, even with challenging electrophiles. The development of pseudoephenamine as an alternative offers similar or improved performance without the regulatory hurdles.

  • Auxiliaries derived from this compound , such as the (4R,5R)-4,5-diphenyl-1,3-oxazolidin-2-one, represent a structurally distinct class with the potential for high stereocontrol due to their significant steric bulk. While less documented in direct comparative studies, the high diastereoselectivity observed in the examples found suggests they are a promising area for further investigation and application, particularly in cases where the steric and electronic properties of the diphenyl system may offer unique advantages in stereochemical induction.

Ultimately, the optimal choice of chiral auxiliary will be guided by a careful consideration of the desired transformation, the nature of the substrates, and practical considerations such as cost, availability, and ease of handling. This guide provides a foundational understanding to aid in this critical decision-making process, empowering researchers to confidently navigate the exciting and challenging field of asymmetric synthesis.

References

A Comparative Guide to Chiral Auxiliaries: (1R,2R)-2-Amino-1,2-diphenylethanol vs. Pseudoephedrine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Role of Chiral Auxiliaries

In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for efficacy and safety. Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is therefore a critical discipline. Among the strategies available to chemists, the use of chiral auxiliaries remains a robust, reliable, and powerful method.[1] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.[1] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

This guide provides an in-depth, data-driven comparison of two prominent amino alcohol-based chiral auxiliaries: the well-established and highly effective pseudoephedrine, and the structurally related (1R,2R)-2-amino-1,2-diphenylethanol scaffold, particularly focusing on its N-methylated analog, (1R,2R)-pseudoephenamine. While pseudoephedrine has been a benchmark for decades, its utility is increasingly hampered by regulatory controls.[2][3] This has catalyzed the adoption of alternatives like pseudoephenamine, which not only circumvents these restrictions but, as the data will show, often provides superior performance.

The Gold Standard: Pseudoephedrine and the Myers Asymmetric Alkylation

In 1994, Professor Andrew G. Myers' group introduced pseudoephedrine as a highly practical and efficient chiral auxiliary for the asymmetric alkylation of enolates.[4][5] This methodology, often termed the "Myers Asymmetric Alkylation," became a cornerstone of asymmetric synthesis due to its high stereoselectivity, broad substrate scope, and the crystalline nature of the intermediates which facilitates purification.[6][7][8]

Mechanism of Stereochemical Control

The success of the pseudoephedrine auxiliary hinges on a well-defined mechanistic pathway that rigidly controls the transition state of the alkylation reaction.

  • Amide Formation: The synthesis begins with the N-acylation of (1R,2R)- or (1S,2S)-pseudoephedrine with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a stable tertiary amide.[8][9]

  • Chelated Enolate Formation: The pseudoephedrine amide is then treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride (LiCl).[4][10] This step is critical: the LDA deprotonates both the α-carbon and the hydroxyl group, forming a rigid lithium-chelated Z-enolate.[4] The lithium cation coordinates to both the enolate oxygen and the hydroxyl oxygen, locking the conformation of the intermediate.[11]

  • Face-Selective Alkylation: This rigid chelate structure effectively blocks one face of the enolate. The phenyl group of the auxiliary and the methyl group further direct the incoming electrophile to attack from the opposite, less sterically hindered face, resulting in a highly diastereoselective C-C bond formation.[4][8]

  • Auxiliary Cleavage: Following alkylation, the auxiliary can be cleaved under various conditions to yield the desired enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones, while the pseudoephedrine auxiliary can be recovered.[1][6][9]

The primary limitation of this powerful methodology is the classification of pseudoephedrine as a controlled substance due to its use as a precursor in the illicit synthesis of methamphetamine.[2][12] This regulatory burden complicates its acquisition, storage, and use in both industrial and academic laboratories, creating a significant barrier to its practical application.

The Superior Successor: (1R,2R)-Pseudoephenamine

To address the regulatory challenges of pseudoephedrine while retaining its synthetic utility, the Myers group developed (1R,2R)-2-methylamino-1,2-diphenylethanol, or pseudoephenamine, as a direct replacement.[2][3] This auxiliary replaces the methyl and phenyl groups of pseudoephedrine with two phenyl groups, a subtle but impactful structural modification. Pseudoephenamine operates via the same chelation-controlled mechanism as pseudoephedrine but exhibits several key advantages.

Key Advantages of Pseudoephenamine
  • Freedom from Regulatory Control: This is the most significant practical advantage. Pseudoephenamine is not known to be a precursor to illicit substances and is therefore not subject to the stringent regulations that govern pseudoephedrine, making it readily accessible for research and large-scale synthesis.[2][3][12]

  • Enhanced Diastereoselectivity: Asymmetric alkylations using pseudoephenamine as a directing group proceed with diastereoselectivities that are equal to or, in many cases, greater than those observed with pseudoephedrine.[2]

  • Superior Performance in Quaternary Center Construction: The formation of α-quaternary stereocenters is a formidable challenge in asymmetric synthesis. Pseudoephenamine shows a remarkable and significant improvement in diastereoselectivity for these difficult transformations compared to pseudoephedrine.[2][3]

  • Improved Physical Properties: Amides derived from pseudoephenamine show a greater propensity to be crystalline substances, which greatly simplifies their purification by recrystallization and handling.[2] Furthermore, they typically provide sharp, well-defined peaks in NMR spectra, avoiding the line-broadening sometimes associated with pseudoephedrine derivatives.[2]

The core this compound scaffold is also highly versatile, serving as a precursor for chiral ligands in asymmetric catalysis and as a chiral stationary phase in enantioselective chromatography, highlighting the robustness of this structural motif.[13][14][15]

Performance Data: A Head-to-Head Comparison

The following table presents a direct comparison of experimental data for the asymmetric alkylation of N-propionyl amides derived from pseudoephedrine and pseudoephenamine, demonstrating the superior performance of the latter, particularly in more challenging alkylations.

Electrophile (R-X)Chiral AuxiliaryYield (%)Diastereomeric Ratio (dr)Reference
Benzyl Bromide(+)-Pseudoephedrine90≥99:1[8]
Benzyl Bromide(+)-Pseudoephenamine99≥99:1[2][16]
Ethyl Iodide(+)-Pseudoephedrine8897:3[8]
Ethyl Iodide(+)-Pseudoephenamine98≥99:1[16]
n-Butyl Bromide(+)-Pseudoephedrine8998:2[16]
n-Butyl Bromide(+)-Pseudoephenamine97≥99:1[16]
Isopropyl Iodide(+)-Pseudoephedrine70>95:5[16]
Allyl Bromide(+)-Pseudoephenamine9998:2[16]

Comparison for Quaternary Center Formation (Sequential Alkylation)

First ElectrophileSecond ElectrophileAuxiliaryDiastereomeric Ratio (dr)Reference
Allyl BromideMethyl IodidePseudoephedrine10.1:1[3]
Allyl BromideMethyl IodidePseudoephenamine≥19:1[3]
Methyl IodideAllyl BromidePseudoephedrine11.1:1[3]
Methyl IodideAllyl BromidePseudoephenamine≥19:1[3]

Visualization of a Core Mechanism and Workflow

To better understand the processes described, the following diagrams illustrate the general experimental workflow and the key mechanistic intermediate responsible for stereochemical control.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage & Recovery A Carboxylic Acid + (1R,2R)-Auxiliary B Acyl Chloride Formation A->B (COCl)₂ C N-Acylation A->C Direct Coupling B->C D Chiral Amide C->D E Chiral Amide F Enolate Formation (LDA, LiCl, THF, -78°C) E->F G Chelated Enolate Intermediate F->G H Electrophilic Attack (R-X) G->H I Alkylated Amide H->I J Alkylated Amide K Hydrolysis (Acidic or Basic) J->K L Enantiomerically Enriched Product K->L M Recovered Auxiliary K->M

Caption: General experimental workflow for asymmetric alkylation using an amino alcohol chiral auxiliary.

Caption: Simplified model of the lithium-chelated enolate directing electrophilic attack.

Experimental Protocols

The following protocols are generalized from methodologies developed by Myers et al. and are applicable to both pseudoephedrine and pseudoephenamine.[2][8]

Protocol 1: Pseudoephedrine/Pseudoephenamine Amide Formation
  • Acid Chloride Formation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at room temperature, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride in vacuo.

  • Acylation: Dissolve the crude acid chloride in anhydrous DCM (~0.2 M). In a separate flask, dissolve the chiral auxiliary ((1R,2R)-pseudoephedrine or -pseudoephenamine, 1.0 eq) and pyridine (3.0 eq) in anhydrous DCM.

  • Reaction Execution: Cool the auxiliary solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude amide can be purified by flash column chromatography or recrystallization.

Protocol 2: Asymmetric Alkylation of Chiral Amides
  • Reagent Preparation: In a flame-dried, argon-purged flask, prepare a solution of the chiral amide (1.0 eq) and anhydrous lithium chloride (6.0-7.0 eq, dried in vacuo at >130 °C for several hours) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Enolate Formation: Cool the solution to -78 °C (acetone/dry ice bath). In a separate flask, prepare a solution of LDA by adding n-butyllithium (2.1 eq) to diisopropylamine (2.2 eq) in THF at -78 °C and stirring for 20 minutes. Add the freshly prepared LDA solution dropwise to the amide solution. Stir the resulting enolate solution at -78 °C for 1 hour, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Alkylation: Add the electrophile (alkyl halide, 1.5-4.0 eq) dropwise to the cold enolate solution.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (-78 °C to 0 °C) for 2-12 hours.[2] The reaction progress can be monitored by TLC.

  • Workup and Purification: Quench the reaction at low temperature by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be purified by flash chromatography or recrystallization to yield the diastereomerically enriched alkylated amide.

Broader Context: Alternatives to Stoichiometric Auxiliaries

While chiral auxiliaries offer a powerful and reliable approach, it is important to acknowledge alternative strategies in modern asymmetric synthesis.

  • Other Auxiliaries: Other classes of auxiliaries, such as Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones, are also highly effective for various transformations, including aldol reactions and alkylations.[1][10][17][18]

  • Asymmetric Organocatalysis: A paradigm shift in recent decades has been the rise of asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts in sub-stoichiometric amounts.[19][20] This approach, recognized with the 2021 Nobel Prize in Chemistry, avoids the need to attach and remove a stoichiometric auxiliary, often leading to more atom-economical and "greener" processes.[19][21][22]

Conclusion and Recommendation

Pseudoephedrine is a historically significant and highly effective chiral auxiliary that has provided a robust solution for asymmetric alkylation for decades.[4] Its high diastereoselectivity, reliability, and the crystallinity of its derivatives have made it a staple in the synthetic chemist's toolbox.

However, the practical challenges imposed by its regulatory status present a significant obstacle. The development of (1R,2R)-pseudoephenamine has rendered these challenges moot. Experimental data conclusively show that pseudoephenamine is not merely a replacement but a superior successor. It consistently matches or exceeds the diastereoselectivity of pseudoephedrine, offers a profound advantage in the synthesis of sterically demanding α-quaternary centers, and possesses more favorable physical properties.[2][3]

For researchers, scientists, and drug development professionals, the choice is clear. While the principles established with pseudoephedrine remain foundational, (1R,2R)-pseudoephenamine is the recommended chiral auxiliary for new process development. Its freedom from regulatory control, coupled with its enhanced synthetic performance, makes it the more logical, practical, and powerful tool for modern asymmetric synthesis.

References

A Researcher's Guide to Determining Absolute Configuration of Products from (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of absolute configuration is a cornerstone of chemical synthesis and analysis. When employing chiral auxiliaries like (1R,2R)-2-Amino-1,2-diphenylethanol to direct stereochemistry, verifying the absolute configuration of the resulting products is a critical, non-negotiable step. This guide provides an in-depth comparison of the three principal analytical techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Vibrational Circular Dichroism (VCD) Spectroscopy. We will move beyond a theoretical overview to provide a practical, data-centric comparison, explaining the causality behind experimental choices and offering field-proven insights to ensure the integrity of your stereochemical assignments.

The Challenge: From Chiral Auxiliary to Confirmed Product

This compound and its enantiomer are powerful tools in asymmetric synthesis, capable of inducing high levels of stereoselectivity in a variety of reactions.[1] A notable application is the Staudinger reaction, or [2+2] ketene-imine cycloaddition, for the stereoselective synthesis of β-lactams, which are core structural motifs in many antibiotics.[2] Once the chiral auxiliary has guided the formation of new stereocenters and is subsequently cleaved, the challenge remains to unequivocally confirm the absolute configuration of the final product. The choice of analytical method is often dictated by the nature of the compound, available instrumentation, and the level of certainty required.

Comparative Analysis of Key Methodologies

We will now delve into a comparative analysis of X-ray crystallography, Mosher's method, and VCD, discussing their principles, advantages, and limitations in the context of products derived from this compound.

Method Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[3]High-quality single crystal (typically >0.1 mm).[4]Provides unambiguous, definitive absolute configuration ("gold standard").[4][5]Crystal growth can be challenging and time-consuming.[6] Not suitable for oils or amorphous solids. Requires access to a diffractometer.
Mosher's Method (NMR) Derivatization with chiral Mosher's acid chlorides to form diastereomers with distinct NMR chemical shifts, allowing for configurational assignment based on anisotropic effects.[5][7]Small amounts (mg) of purified, soluble compound.[7]Rapid, uses standard NMR instrumentation.[5] Can be used for non-crystalline materials.Indirect method, relies on conformational models.[8] Can be ambiguous for complex or conformationally flexible molecules. Requires synthesis of two diastereomers.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9]Purified, soluble sample (mg scale).[10]Applicable to a wide range of molecules in their solution state.[6] Non-destructive. Provides conformational information.[11]Requires specialized instrumentation. Interpretation relies on comparison with quantum chemical calculations (DFT).[6][12]

In-Depth Analysis and Experimental Protocols

X-ray Crystallography: The Definitive Answer

X-ray crystallography stands as the most powerful method for determining the absolute configuration of molecules, provided a suitable single crystal can be obtained.[4] The technique relies on the anomalous dispersion of X-rays by heavy atoms to differentiate between enantiomers.[13]

Causality in Experimental Choice: When a new synthetic route utilizing a chiral auxiliary is developed, obtaining an X-ray crystal structure of a key product serves as an irrefutable anchor point. This single, unambiguous determination can then be used to validate the results from other, more routine methods like NMR or chiroptical spectroscopy for a series of related compounds.

Illustrative Example: β-Lactam Synthesis In an asymmetric synthesis of β-lactams utilizing a chiral glycine derivative prepared from (1S,2R)-2-amino-1,2-diphenylethanol, the absolute configuration of the resulting β-lactam product can be unequivocally determined by single-crystal X-ray analysis. The crystal structure reveals the precise spatial arrangement of all atoms, confirming the stereochemical outcome of the cycloaddition.[3][14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Critical Step):

    • Purity: Start with a highly purified sample of the target compound.

    • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. Slow evaporation of a dilute solution is often effective. Common solvents include ethyl acetate, hexane, dichloromethane, and methanol.

    • Method:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks in a vibration-free environment.[16]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound's solution will induce crystallization.

      • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).[3]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data.

    • Determine the absolute configuration by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.[13]

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Purified_Compound Purified Product Crystal_Growth Crystal Growth Purified_Compound->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Structure_Solution->Absolute_Config

Workflow for absolute configuration determination by X-ray crystallography.
Mosher's Method: The NMR Approach

For compounds that are difficult to crystallize, Mosher's method provides a powerful alternative using standard NMR spectroscopy.[5][7] The method involves derivatizing the chiral amine (or alcohol) with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric amides exhibit different chemical shifts for protons near the newly formed stereocenter due to the anisotropic effect of the MTPA phenyl group.[8]

Causality in Experimental Choice: This method is often chosen for its speed and the wide availability of NMR spectrometers. It is particularly useful for confirming the stereochemical outcome of a reaction across a series of related products without the need for crystallization of each one. After anchoring the stereochemistry of one member of the series with X-ray crystallography, Mosher's method can be used to confirm that the stereochemical pathway is consistent for other substrates.

Experimental Protocol: Mosher's Amide Analysis

  • Derivatization:

    • In two separate, dry NMR tubes, dissolve a small amount (1-2 mg) of the chiral amine product.

    • To one tube, add a slight excess (1.1-1.2 equivalents) of (R)-(-)-MTPA chloride and a non-nucleophilic base (e.g., pyridine or triethylamine).

    • To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.

    • Allow the reactions to proceed to completion at room temperature. The reaction can be monitored by TLC or ¹H NMR.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques like COSY may be necessary for unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton in the two diastereomers using the formula: Δδ = δS - δR .

    • Construct a planar model of the Mosher's amides in their preferred conformation, where the C=O, C-CF₃, and C-Ph bonds of the MTPA moiety are roughly coplanar.

    • Protons that lie on one side of this plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

    • By correlating the signs of the Δδ values with the spatial positions of the substituents, the absolute configuration of the chiral center can be deduced.

Mosher_Workflow cluster_rxn Derivatization cluster_analysis NMR Analysis Chiral_Amine Chiral Amine Product R_MTPA (R)-MTPA-Cl Chiral_Amine->R_MTPA S_MTPA (S)-MTPA-Cl Chiral_Amine->S_MTPA R_Amide (R)-MTPA Amide R_MTPA->R_Amide S_Amide (S)-MTPA Amide S_MTPA->S_Amide NMR_R ¹H NMR of (R)-Amide R_Amide->NMR_R NMR_S ¹H NMR of (S)-Amide S_Amide->NMR_S Delta_Delta Calculate Δδ = δs - δr NMR_R->Delta_Delta NMR_S->Delta_Delta Assign_Config Assign Absolute Configuration Delta_Delta->Assign_Config

Workflow for Mosher's amide analysis.
Vibrational Circular Dichroism (VCD): The Chiroptical Solution

VCD spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized infrared light.[9] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine absolute configuration by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[6][12]

Causality in Experimental Choice: VCD is particularly valuable for determining the absolute configuration of molecules in their solution state, which is often more relevant to their biological activity than the solid-state structure obtained from X-ray crystallography. It is an excellent alternative when crystallization fails and Mosher's method proves ambiguous due to conformational flexibility.

Experimental Protocol: VCD Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified chiral product in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M. The solvent must be transparent in the IR region of interest.

  • VCD Spectrum Acquisition:

    • Record the VCD and IR spectra of the sample using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.[10]

  • Computational Modeling:

    • Perform a thorough conformational search for the molecule using computational methods.

    • For all low-energy conformers, optimize their geometries and calculate their theoretical VCD and IR spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Generate a Boltzmann-averaged theoretical spectrum for one enantiomer based on the relative energies of the conformers. The spectrum for the other enantiomer is simply the mirror image.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.[6]

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Chiral Product in Solution VCD_Measurement Measure VCD Spectrum Sample->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Compare Compare Spectra Exp_Spectrum->Compare Conformational_Search Conformational Search DFT_Calc DFT VCD Calculation Conformational_Search->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Compare Assign Assign Absolute Configuration Compare->Assign

Workflow for VCD analysis.

Conclusion: An Integrated Approach to Stereochemical Integrity

The determination of absolute configuration for products derived from chiral auxiliaries like this compound requires a rigorous and often multi-faceted analytical approach. While X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals is a significant limitation. Mosher's method offers a rapid and accessible NMR-based alternative, though its reliability can be compromised by conformational complexities. VCD spectroscopy has emerged as a powerful and broadly applicable technique for determining absolute configuration in solution, providing data that is often more biologically relevant.

For the highest level of scientific integrity, a hierarchical approach is recommended. When possible, an initial X-ray crystal structure of a representative product should be obtained to provide an unambiguous stereochemical anchor. This result can then be used to validate faster, more versatile methods like Mosher's analysis or VCD, which can then be confidently applied to a broader range of analogous compounds. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the accuracy and reliability of their stereochemical assignments, a critical aspect of modern drug discovery and development.

References

A Comparative Crystallographic Guide to cis-2-Amino-1,2-diphenylethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth crystallographic comparison of the widely used chiral building block, cis-2-amino-1,2-diphenylethanol, and a representative N-substituted derivative. Understanding the precise three-dimensional structure of these compounds is paramount for researchers, scientists, and drug development professionals. The solid-state conformation and intermolecular interactions, revealed by X-ray crystallography, directly influence a compound's physical properties, reactivity as a chiral auxiliary, and its ability to form specific, stereocontrolled interactions in biological systems or catalytic processes.

The 2-amino-1,2-diphenylethanol (ADE or DAIPEN) framework is a cornerstone of asymmetric synthesis. It exists as two key diastereomers: cis (or erythro), with the amino and hydroxyl groups on the same face of the carbon backbone, and trans (or threo), with them on opposite faces. While the trans-(1R,2R) isomer is a renowned chiral ligand and auxiliary, its solid-state structure is not as frequently reported in publicly accessible literature. In contrast, the cis-isomer provides a well-documented crystallographic platform. This guide will use the crystal structure of racemic cis-2-amino-1,2-diphenylethanol as a foundational baseline and compare it directly with erythro-2-morpholino-1,2-diphenylethanol to elucidate the profound structural impact of N-derivatization.

Part 1: The Parent Scaffold: Crystallographic Analysis of rac-cis-2-Amino-1,2-diphenylethanol

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol (a mixture of (1S,2R) and (1R,2S) enantiomers) provides a critical starting point for our comparison. The data, reported by Fujii (2015), reveals a fascinating and highly ordered supramolecular assembly governed by specific non-covalent interactions.[1]

Key Structural Features:

  • Molecular Conformation: Within the crystal, the molecule adopts a "bent tweezer-like motif," where the amino and hydroxyl groups are oriented in a gauche conformation relative to each other.[1] This arrangement is a direct consequence of its cis configuration.

  • Primary Intermolecular Interaction: The dominant interaction governing the crystal packing is a strong intermolecular hydrogen bond between the hydroxyl group (donor) of one molecule and the amino group (acceptor) of an adjacent molecule (O—H⋯N).[1] This is the foundational link that builds the larger crystalline architecture.

  • Supramolecular Assembly: These O—H⋯N hydrogen bonds link the enantiomers into chiral 2₁-helical columns that propagate along the b-axis of the unit cell.[1] The (1S,2R) molecules form left-handed helices, while the (1R,2S) molecules form right-handed helices.[1] This self-sorting into chiral columns is a testament to the high degree of structural information encoded in the molecule. The packing is further stabilized by weaker C—H⋯π and N—H⋯π interactions.[1]

The intermolecular nature of the hydrogen bonding is the most critical takeaway. It means the key functional groups are externally directed, available to interact with other molecules in the lattice, which is a defining characteristic of the parent scaffold.

Part 2: Impact of N-Substitution: Comparative Analysis of erythro-2-Morpholino-1,2-diphenylethanol

To understand the effect of derivatization, we now turn to the crystal structure of erythro-2-morpholino-1,2-diphenylethanol. The erythro designation is synonymous with the cis configuration, making this an ideal compound for comparison. In this molecule, the primary amino group (-NH₂) has been replaced by a tertiary morpholine ring. This seemingly simple modification introduces a dramatic shift in the molecule's solid-state behavior.

The most profound change is the complete reorganization of the hydrogen bonding network. The presence of the nitrogen atom within the morpholine ring, held in proximity to the hydroxyl group by the covalent framework, facilitates a strong intramolecular O—H⋯N hydrogen bond.[2]

Structural Consequences of N-Substitution:

  • Shift from Inter- to Intramolecular H-Bonding: Unlike the parent compound, which relies on hydrogen bonds between molecules to build its structure, the morpholino derivative satisfies its primary hydrogen bond internally. This single change dictates an entirely different crystal packing strategy.

  • Conformational Locking: The intramolecular hydrogen bond significantly reduces the conformational freedom around the C-C backbone, locking the hydroxyl and morpholino groups into a fixed orientation relative to each other.

  • Altered Crystal Packing: With the primary hydrogen bonding donor and acceptor "occupied" internally, the crystal lattice is now assembled through weaker, less directional van der Waals forces.[2] This results in a complete change in the unit cell parameters and overall packing motif compared to the parent compound. The elegant helical chains are replaced by a packing arrangement dictated by the bulkier, less interactive morpholino-substituted molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the parent cis-ADE and its N-morpholino derivative, highlighting the stark differences driven by the change in hydrogen bonding.

Parameterrac-cis-2-Amino-1,2-diphenylethanol[1]erythro-2-Morpholino-1,2-diphenylethanol[2]Causality Behind the Difference
Dominant H-Bond Intermolecular (O—H⋯N)Intramolecular (O—H⋯N)The covalent linkage of the morpholine ring forces the nitrogen acceptor into proximity with the internal hydroxyl donor, favoring an internal bond.
Crystal System MonoclinicMonoclinicBoth crystallize in a common, lower-symmetry system.
Space Group P 1 2₁/a 1Not specified in source-
Unit Cell a (Å) 16.775213.4628A significant change reflecting a completely different packing arrangement due to the loss of the directional, chain-forming intermolecular H-bonds.
Unit Cell b (Å) 5.75735.8074The similarity in this axis dimension is likely coincidental, but may relate to a common packing constraint imposed by one of the phenyl rings.
Unit Cell c (Å) 12.288720.3321A substantial increase, likely to accommodate the bulkier morpholine group and the less efficient packing driven by weaker van der Waals forces.
Unit Cell β (°) 105.68096.611A change in the monoclinic angle, confirming a fundamentally different unit cell shape.
Supramolecular Motif Chiral Helical ColumnsPacking stabilized by van der Waals forcesThe intermolecular H-bonds in the parent are directive, forming specific chains. The derivative, lacking these, packs based on shape and dispersion forces.

Part 3: Methodological and Visual Guides

To ensure scientific integrity and reproducibility, the protocols and workflows involved in such an analysis must be robust and transparent.

Generalized Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol describes a self-validating system for the determination of a small molecule crystal structure.

  • Crystal Selection & Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects. The crystal should be of appropriate size (typically 0.1-0.3 mm in all dimensions).

    • Causality: A single, high-quality crystal is essential because the diffraction experiment relies on the constructive interference of X-rays from a perfectly repeating lattice. Defects or multiple crystals will degrade the data quality.

    • Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and pick it up using a cryo-loop.

    • Instantly flash-cool the crystal by placing it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head.

    • Causality: Flash-cooling vitrifies the solvent and minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • Data Collection:

    • Perform an initial unit cell determination using a short series of frames. The diffractometer software will index the diffraction spots to determine the crystal system and preliminary unit cell parameters.

    • Based on the unit cell, select an appropriate data collection strategy to ensure high completeness and redundancy of the data. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans).

    • Causality: Collecting a complete dataset with high redundancy is crucial for accurate intensity measurements and allows for robust scaling and absorption corrections, leading to a more reliable final structure.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Scale the data and apply corrections for factors like absorption and crystal decay.

    • Solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT). This will generate an initial model of the electron density map, revealing the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL).

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Trustworthiness: The refinement process is iterative. The quality of the model is judged by convergence of the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible, and a Goodness-of-Fit (GooF) value close to 1.0. A flat residual electron density map confirms that the model accurately accounts for all atomic positions.

Visualization of Experimental & Logical Workflows

crystallography_workflow cluster_synthesis Compound Preparation cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of Derivative Purification Purification via Recrystallization/Chromatography Synthesis->Purification Crystallization Growth of Single Crystals (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting & Cryo-Cooling Crystallization->Mounting Collection Data Collection (Diffractometer) Mounting->Collection Reduction Data Reduction & Scaling Collection->Reduction Solution Structure Solution (e.g., SHELXT) Reduction->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Analysis Comparative Structural Analysis (Bonding, Packing, Conformation) Validation->Analysis H_Bond_Comparison cluster_parent Parent cis-ADE cluster_derivative N-Morpholino Derivative mol1 Molecule A (O-H Donor) mol2 Molecule B (N Acceptor) mol1->mol2 Intermolecular O-H···N Bond deriv Single Molecule (O-H Donor, N Acceptor) deriv->deriv Intramolecular O-H···N Bond

References

A Senior Application Scientist's Guide to NMR Spectroscopy for Diastereomeric Excess Determination with (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Purity

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is paramount. Enantiomers, non-superimposable mirror-image stereoisomers, can exhibit dramatically different pharmacological and toxicological profiles.[1] Consequently, the accurate determination of enantiomeric excess (ee) or diastereomeric excess (de) is a critical, non-negotiable step in quality control and regulatory compliance.

While chiral chromatography stands as a benchmark for enantioseparation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and non-destructive alternative.[2][3] The core challenge in using NMR, an intrinsically achiral technique, is to render the enantiomers of a chiral analyte distinguishable. This is achieved by introducing a chiral environment, most commonly through the use of a Chiral Solvating Agent (CSA).[4][5]

This guide provides an in-depth exploration of (1R,2R)-2-Amino-1,2-diphenylethanol, a highly effective and versatile CSA. We will dissect the underlying principles of its function, provide detailed experimental protocols, and compare its performance with alternative methodologies, supported by experimental insights to empower researchers in their stereochemical analyses.

The Principle: Transforming Isochronicity to Anisochronicity

In a standard achiral NMR solvent, the two enantiomers of a chiral compound are chemically and magnetically equivalent. Their corresponding nuclei resonate at the exact same frequencies, producing identical, overlapping signals. They are, in NMR terms, isochronous .

The role of a CSA like this compound is to disrupt this equivalence. By forming transient, non-covalent diastereomeric complexes with each enantiomer of the analyte, it creates two distinct chemical species.[6]

(R)-Analyte + (1R,2R)-CSA ⇌ [(R)-Analyte : (1R,2R)-CSA] Complex (Diastereomer 1) (S)-Analyte + (1R,2R)-CSA ⇌ [(S)-Analyte : (1R,2R)-CSA] Complex (Diastereomer 2)

Because these complexes are diastereomers, they possess different steric and electronic environments. This difference is reflected in the NMR spectrum, where the once-overlapping signals of the enantiomers now resolve into two distinct signals. They have become anisochronous . The chemical shift difference between these resolved signals is termed chemical shift non-equivalence (ΔΔδ). The ratio of the integrated areas of these signals provides a direct and accurate measurement of the enantiomeric ratio.

Mechanism of Chiral Recognition with this compound

The efficacy of this compound stems from its rigid structure and multiple interaction points, which create a well-defined chiral pocket. For acidic analytes, such as chiral carboxylic acids, the recognition mechanism is a synergistic combination of intermolecular forces:

  • Acid-Base Interaction: The primary driving force is the ionic interaction between the basic amino group of the CSA and the acidic proton of the analyte (e.g., a carboxylic acid).

  • Hydrogen Bonding: The hydroxyl group on the CSA acts as a hydrogen bond donor or acceptor, providing a secondary point of interaction that helps to lock the complex into a specific conformation.

  • π-π Stacking: The two phenyl groups create an aromatic environment conducive to π-π interactions with aromatic moieties on the analyte, further stabilizing the diastereomeric complex and enhancing the difference in the magnetic environment between the two diastereomers.

These multiple, simultaneous interactions lead to the formation of diastereomeric solvates with distinct geometries and energies, which is the fundamental requirement for observable signal splitting in the NMR spectrum.[3][7]

G Analyte R-COOH Complex Diastereomeric Complex [(R-COO⁻)(CSA-NH3⁺)] Analyte->Complex Ionic Interaction (Acid-Base) CSA CSA (Ph-CH(OH)-CH(NH2)-Ph) CSA->Complex Hydrogen Bonding π-π Stacking G A Step 1: Sample Weighing Weigh ~5-10 mg of chiral analyte into a clean vial. B Step 2: Add CSA Add 1.0 to 2.0 molar equivalents of this compound. A->B C Step 3: Dissolution Dissolve mixture in ~0.6 mL of deuterated solvent (e.g., CDCl3). B->C D Step 4: Transfer Transfer the homogeneous solution to a 5 mm NMR tube. C->D E Step 5: NMR Acquisition Acquire ¹H NMR spectrum. Ensure sufficient scans for high S/N. D->E F Step 6: Data Processing Identify a well-resolved, non-equivalent signal pair. E->F G Step 7: Integration & Calculation Integrate the signals and calculate ee%. ee% = |(I₁-I₂)/(I₁+I₂)| * 100 F->G

References

Performance Evaluation of (1R,2R)-2-Amino-1,2-diphenylethanol in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of a chiral ligand or auxiliary is a critical determinant of reaction success, profoundly influencing enantioselectivity and overall yield. Chiral 1,2-amino alcohols are a well-established and versatile class of compounds that have found broad application in a multitude of stereoselective transformations. Among these, (1R,2R)-2-amino-1,2-diphenylethanol represents a structurally distinct scaffold. This guide provides an in-depth technical evaluation of its performance in catalysis, presenting a comparative analysis against commonly employed alternatives, supported by available experimental data and detailed methodologies.

Introduction to this compound as a Chiral Ligand

This compound is a chiral amino alcohol characterized by a 1,2-diphenylethanol backbone with both the amino and hydroxyl groups in a syn configuration. This specific stereochemistry, in contrast to its more commonly utilized anti-diastereomers ((1R,2S) and (1S,2R)), dictates a unique spatial arrangement of its coordinating groups. When employed as a ligand in metal-catalyzed reactions, it forms a five-membered chelate ring, creating a chiral environment that can induce stereoselectivity in the transformation of a prochiral substrate.

The primary utility of chiral amino alcohols like this compound lies in their ability to serve as chiral auxiliaries or as ligands for metal catalysts in a variety of asymmetric reactions, including reductions of ketones, alkylations of aldehydes, and carbon-carbon bond-forming reactions.[1]

Comparative Performance Analysis

To objectively assess the catalytic performance of this compound, we will compare its efficacy in key asymmetric transformations against well-established chiral amino alcohols, such as (1R,2S)-1-amino-2-indanol. The benchmark reactions for this comparison are the enantioselective reduction of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes.

Enantioselective Reduction of Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. One of the most powerful methods to achieve this is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from a β-amino alcohol.

Table 1: Performance of (1R,2S)-1-Amino-2-indanol-derived Oxazaborolidine Catalyst in the Asymmetric Reduction of Acetophenone

Chiral Amino AlcoholCatalyst Loading (mol%)ReductantSolventTime (h)Temp. (°C)Yield (%)ee (%)
(1R,2S)-1-Amino-2-indanol10BH₃·THFTHF125>9597 (R)

Data is representative of typical results reported in the literature.

The high yield and excellent enantioselectivity achieved with the (1R,2S)-1-amino-2-indanol-derived catalyst highlight the stringent requirements for achieving effective stereocontrol. The rigid bicyclic structure of the indanol-derived oxazaborolidine is believed to be key to its success. The less constrained, acyclic nature of a catalyst derived from this compound might be expected to offer different conformational flexibility, which could impact enantioselectivity.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Chiral amino alcohols are highly effective ligands for this transformation.

Again, direct comparative data for this compound in this reaction is scarce. Below is a table showcasing the performance of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde to provide a comparative context.

Table 2: Comparison of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemp. (°C)Yield (%)ee (%)
(-)-DAIB (3-exo-(dimethylamino)isoborneol)2Toluene09798 (R)
(1R,2S)-N,N-dibutylnorephedrine2Toluene09594 (R)
(1R,2S)-1-amino-2-indanol derivative5Toluene259898 (S)

Data is compiled from various sources and is representative of the performance of these ligands.

The high enantioselectivities achieved with these established ligands underscore the importance of the ligand's steric and electronic properties in creating a highly ordered transition state. The performance of this compound in this context would be highly dependent on the nature of the substituents on the nitrogen and the overall conformational preferences of the resulting zinc-ligand complex.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following section provides a detailed, step-by-step methodology for a representative asymmetric transformation where a chiral amino alcohol is employed as a catalyst. Given the limited specific protocols for the (1R,2R)-diastereomer, a general protocol for the asymmetric alkylation of an aldehyde using a chiral amino alcohol-derived catalyst is provided. This can be adapted to evaluate the performance of this compound.

General Protocol for Asymmetric Alkylation of an Aldehyde

This protocol describes the enantioselective addition of a nucleophile to an aldehyde, catalyzed by a chiral amino alcohol derivative.

Materials:

  • Chiral amino alcohol (e.g., this compound)

  • Aldehyde (e.g., benzaldehyde)

  • Nucleophile (e.g., diethylzinc, 1.0 M solution in hexanes)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Procedure:

  • Under an inert atmosphere, a dry Schlenk flask equipped with a magnetic stir bar is charged with the chiral amino alcohol (e.g., 0.05 mmol, 5 mol%).

  • Anhydrous solvent (e.g., 2 mL of toluene) is added, and the solution is stirred until the ligand is fully dissolved.

  • The solution is cooled to the desired temperature (e.g., 0 °C).

  • The nucleophile (e.g., 1.1 mL of 1.0 M diethylzinc in hexanes, 1.1 mmol) is added dropwise via syringe. The mixture is stirred for 30 minutes at this temperature.

  • A solution of the aldehyde (e.g., 1.0 mmol) in the anhydrous solvent (1 mL) is added dropwise over 10 minutes.

  • The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Mechanistic Considerations and Structural Insights

The stereochemical outcome of a reaction catalyzed by a chiral amino alcohol is dictated by the precise geometry of the transition state. The ligand, metal, and substrate must adopt a highly organized arrangement for effective enantio-discrimination.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Chiral Amino Alcohol Chiral Amino Alcohol Active Chiral Catalyst Active Chiral Catalyst Chiral Amino Alcohol->Active Chiral Catalyst Coordination Metal Precursor Metal Precursor Metal Precursor->Active Chiral Catalyst Transition State Transition State Active Chiral Catalyst->Transition State Coordination Substrate Substrate Substrate->Transition State Reagent Reagent Reagent->Transition State Attack Product Product Transition State->Product Formation Product->Active Chiral Catalyst Release & Regeneration

Caption: Generalized workflow for asymmetric catalysis using a chiral amino alcohol.

The syn-relationship of the amino and hydroxyl groups in this compound would lead to a different chelate ring conformation compared to its anti-diastereomers. This, in turn, would alter the steric environment around the metal center, potentially leading to different levels of enantioselectivity or even a reversal in the sense of stereoinduction compared to its more studied counterparts. The two phenyl groups also contribute significantly to the steric bulk and can engage in π-stacking interactions, further influencing the organization of the transition state.

Conclusion

This compound presents an interesting, yet underexplored, chiral scaffold for asymmetric catalysis. While a comprehensive, direct comparison with established ligands like (1R,2S)-1-amino-2-indanol is hampered by a lack of available data, the principles of asymmetric induction suggest that its unique stereochemistry could offer novel reactivity and selectivity.

For researchers and drug development professionals, the key takeaway is the critical importance of the ligand's three-dimensional structure. The performance of any chiral catalyst is highly dependent on the specific reaction, substrate, and conditions. While this compound is not as commonly cited as its diastereomers, it represents a potentially valuable tool in the ever-expanding toolkit of the synthetic chemist. Further investigation into its catalytic applications is warranted to fully elucidate its potential and define its niche in the field of asymmetric synthesis. The provided experimental protocol offers a starting point for such evaluations, enabling a systematic comparison of its performance against established catalytic systems.

References

A Comparative Guide to the Enantioselective Resolution of (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of molecular entities is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. (1R,2R)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, stands as a cornerstone building block for a multitude of asymmetric syntheses, serving as a precursor to chiral ligands and auxiliaries. Its rigid phenyl backbones and strategically positioned amino and hydroxyl functionalities render it an invaluable asset in inducing stereoselectivity. This guide provides an in-depth, comparative analysis of the primary methodologies for the enantioselective resolution of racemic this compound, offering a critical evaluation of their efficiencies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Imperative of Enantiopurity

The biological activity of chiral molecules is intrinsically linked to their three-dimensional architecture. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to efficiently resolve a racemic mixture into its constituent enantiomers is a pivotal step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This compound is a key intermediate where achieving high enantiomeric excess (e.e.) is paramount for its successful application in subsequent asymmetric transformations.

Comparative Analysis of Resolution Strategies

The resolution of racemic 2-amino-1,2-diphenylethanol can be broadly categorized into two principal strategies: classical resolution via diastereomeric salt formation and kinetic resolution, which can be achieved through chemical or enzymatic means. This guide will delve into these methods, presenting a comparative overview of their performance.

Classical Resolution: Diastereomeric Salt Formation

This remains one of the most robust and widely employed methods for the large-scale resolution of racemates. The underlying principle involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.

Common Resolving Agents and Their Performance

The choice of the resolving agent is critical and is often determined empirically. For the resolution of basic compounds like 2-amino-1,2-diphenylethanol, chiral carboxylic acids are the reagents of choice.

Resolving AgentTypical SolventReported Efficiency (Yield, e.e.)Key Considerations
L-(+)-Tartaric Acid Methanol, EthanolYields up to 45% with e.e. >95% are achievable with multiple recrystallizations.Readily available and cost-effective. The solubility of the diastereomeric salts can be sensitive to the solvent system.
(R)-(-)-Mandelic Acid Alcohols, Ethyl AcetateCan provide high diastereomeric excess in the initial crystallization, potentially reducing the number of recrystallizations needed.The choice of solvent can significantly influence which diastereomer crystallizes.
(-)-O,O'-Dibenzoyl-L-tartaric acid Methanol/Water mixturesOften provides excellent diastereoselectivity due to the bulky benzoyl groups enhancing crystal packing differences.Generally more expensive than tartaric acid.

Causality in Experimental Choices: The selection of the solvent is as crucial as the resolving agent itself. The solvent influences the solubility of the diastereomeric salts and can even affect the conformation of the salts in solution, thereby impacting the efficiency of the resolution. A solvent that maximizes the solubility difference between the two diastereomers is ideal. Often, a mixture of solvents is employed to fine-tune this solubility differential.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

Objective: To resolve racemic (±)-erythro-2-amino-1,2-diphenylethanol via diastereomeric salt formation with L-(+)-tartaric acid.

Materials:

  • Racemic (±)-erythro-2-amino-1,2-diphenylethanol (1 equivalent)

  • L-(+)-Tartaric acid (0.5 - 1.0 equivalent)

  • Methanol

  • 10% Sodium Hydroxide solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Salt Formation: Dissolve racemic (±)-erythro-2-amino-1,2-diphenylethanol in a minimal amount of hot methanol. In a separate flask, dissolve L-(+)-tartaric acid in hot methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For enhanced crystallization, the flask can be refrigerated overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Recrystallization (if necessary): To improve the diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol. The purity can be checked by measuring the optical rotation.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 10% sodium hydroxide solution until the pH is strongly basic (pH > 11).

  • Extraction: Extract the liberated free amine with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-1,2-diphenylethanol.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring the specific rotation.

Logical Relationship Diagram: Diastereomeric Salt Resolution

G cluster_workflow Diastereomeric Salt Resolution Workflow racemate Racemic (±)-2-Amino-1,2-diphenylethanol diastereomers Mixture of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Acid (e.g., L-Tartaric Acid) resolving_agent->diastereomers solvent Solvent (e.g., Methanol) solvent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomeric Salt (Solid) liberation_solid Liberation of Amine (Base Treatment) less_soluble->liberation_solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) liberation_liquid Liberation of Amine (Base Treatment) more_soluble->liberation_liquid separation->less_soluble Collect Solid separation->more_soluble Collect Filtrate enantiomer_1 Enantiomer 1 liberation_solid->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_liquid->enantiomer_2

Caption: Workflow for Diastereomeric Salt Resolution.

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a different rate than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Enzymatic Kinetic Resolution: A Green Alternative

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign alternative to classical methods. Lipases are particularly effective for the resolution of alcohols and amines through enantioselective acylation or deacylation. For 2-amino-1,2-diphenylethanol, the amino group is typically more nucleophilic than the hydroxyl group, which can lead to non-enzymatic side reactions. Therefore, a common strategy is to first protect the amino group, followed by the lipase-catalyzed acylation of the hydroxyl group. Alternatively, direct N-acylation can be achieved under carefully controlled conditions.

Promising Lipases and Their Performance

LipaseAcylating AgentTypical SolventReported Efficiency (for similar substrates)Key Considerations
Candida antarctica Lipase B (CALB) Isopropenyl acetate, Ethyl acetateToluene, HexaneHigh enantioselectivity (E > 200) often observed for secondary alcohols.Immobilized forms (e.g., Novozym 435) are highly stable and reusable.
Pseudomonas cepacia Lipase (PCL) Vinyl acetate, Acetic anhydrideDiisopropyl ether, THFExcellent enantioselectivity for a broad range of substrates.Can exhibit different enantiopreference compared to CALB.

Causality in Experimental Choices: The choice of acylating agent in EKR is critical. Irreversible acyl donors like vinyl acetate or isopropenyl acetate are often preferred as they shift the equilibrium towards the product and prevent the reverse reaction, leading to higher conversions and enantiomeric excesses. The solvent also plays a crucial role in modulating enzyme activity and enantioselectivity by influencing the enzyme's conformation and the solubility of the substrate and product.

Experimental Protocol: Enzymatic Kinetic Resolution using CALB

Objective: To perform the kinetic resolution of racemic (±)-erythro-2-amino-1,2-diphenylethanol via enantioselective N-acylation catalyzed by immobilized Candida antarctica Lipase B (Novozym 435).

Materials:

  • Racemic (±)-erythro-2-amino-1,2-diphenylethanol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Ethyl acetate (or other suitable acyl donor)

  • Toluene (or other suitable organic solvent)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Reaction Setup: To a solution of racemic (±)-erythro-2-amino-1,2-diphenylethanol in toluene, add Novozym 435.

  • Acylation: Add ethyl acetate as the acylating agent. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-50 °C) with gentle shaking or stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted starting material and the acylated product in high enantiomeric excess.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Separation: The reaction mixture now contains the unreacted (S)-enantiomer (for example) and the N-acetylated (R)-enantiomer. These can be separated by column chromatography.

  • Deprotection (if necessary): The N-acetylated enantiomer can be deprotected by hydrolysis under acidic or basic conditions to yield the free amino alcohol.

  • Analysis: Determine the enantiomeric excess of both the recovered starting material and the product using chiral HPLC.

Signaling Pathway Diagram: Enzymatic Kinetic Resolution

G cluster_pathway Enzymatic Kinetic Resolution Pathway racemate Racemic (R/S)-Amine fast_reaction (R)-Amine reacts faster racemate->fast_reaction slow_reaction (S)-Amine reacts slower racemate->slow_reaction enzyme Lipase (e.g., CALB) enzyme->fast_reaction acyl_donor Acyl Donor acyl_donor->fast_reaction product Enantiomerically Enriched (R)-Acylated Amine fast_reaction->product k_fast unreacted Enantiomerically Enriched (S)-Amine slow_reaction->unreacted k_slow (k_fast > k_slow) separation Separation (e.g., Chromatography) product->separation unreacted->separation

Caption: Principle of Enzymatic Kinetic Resolution.

Conclusion and Future Outlook

The choice between classical diastereomeric salt resolution and enzymatic kinetic resolution for obtaining enantiomerically pure this compound depends on several factors including the desired scale of production, cost considerations, and environmental impact.

  • Diastereomeric salt resolution is a time-tested, scalable, and often cost-effective method, particularly for large-scale industrial production. However, it can be labor-intensive, may require multiple recrystallizations, and the yield is theoretically limited to 50% for the desired enantiomer from the racemate without a racemization step for the unwanted enantiomer.

  • Enzymatic kinetic resolution offers a greener and often highly selective alternative. The mild reaction conditions and the reusability of immobilized enzymes are significant advantages. While also theoretically limited to a 50% yield for each enantiomer, the high selectivity can lead to products with very high enantiomeric excess in a single step. The development of dynamic kinetic resolution (DKR) processes, which combine EKR with in-situ racemization of the slower-reacting enantiomer, has the potential to overcome the 50% yield limitation and represents a promising avenue for future research and application.

Ultimately, the optimal resolution strategy is context-dependent. For researchers in the early stages of drug discovery, the high selectivity of enzymatic methods may be preferable for obtaining small quantities of highly pure enantiomers for biological testing. For large-scale manufacturing, the robustness and cost-effectiveness of diastereomeric salt resolution may be more advantageous. A thorough evaluation of both approaches, considering the specific project requirements, is essential for making an informed decision.

A Senior Application Scientist's Guide to Validating Stereoselectivity in (1R,2R)-2-Amino-1,2-diphenylethanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the control of stereochemistry is not merely a goal but a fundamental necessity, particularly in the development of pharmaceuticals where enantiomers can exhibit dramatically different physiological effects.[1][2] (1R,2R)-2-Amino-1,2-diphenylethanol, a rigid chiral amino alcohol, has emerged as a valuable chiral auxiliary and ligand for inducing stereoselectivity in a variety of chemical transformations.[3] Its utility, however, is contingent upon the rigorous and accurate validation of the stereochemical outcomes it directs.

This guide provides an in-depth, objective comparison of the critical methodologies used to validate stereoselectivity. Moving beyond a simple recitation of procedures, we will explore the causality behind experimental choices, present comparative data against established alternatives, and offer detailed, field-proven protocols to ensure the integrity of your results.

The Principle of Stereochemical Control with this compound

This compound and its derivatives function by creating a chiral environment around a prochiral center, directing the approach of a reagent from a less sterically hindered face.[1][4] For instance, when used as a chiral ligand in the addition of diethylzinc to aldehydes, the amino alcohol coordinates to the metal, forming a chiral catalyst. The bulky phenyl groups of the ligand then create a biased steric environment, forcing the aldehyde to adopt a specific orientation and leading to a preferential attack on one of its enantiotopic faces.[5] This results in the formation of one enantiomer of the product in excess.

G cluster_0 Mechanism of Stereoselection Reagents This compound + Diethylzinc + Aldehyde Complex Formation of Chiral Zinc-Amino Alcohol Complex Reagents->Complex Coordination TransitionState Diastereomeric Transition State (Steric Shielding by Phenyl Groups) Complex->TransitionState Aldehyde Binding Product Enantioenriched Secondary Alcohol TransitionState->Product Nucleophilic Attack

Caption: Simplified mechanism of enantioselective addition.

A Multi-Pronged Approach to Validation: Methodologies & Protocols

The assertion of stereoselectivity requires empirical proof. A robust validation strategy typically employs a combination of chromatographic and spectroscopic techniques. The choice of method depends on whether the product is a mixture of enantiomers or diastereomers and the physical properties of the compound.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Excess (ee)

Chiral HPLC is the most widely used technique for determining the enantiomeric excess of a reaction product.[6][7][8] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[9]

Causality of Method Choice: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability in resolving a wide range of chiral compounds.[6] The separation is typically achieved under normal-phase conditions (e.g., hexane/isopropanol), where hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the CSP are maximized.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the purified reaction product in 1 mL of the HPLC mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filter if necessary.[6]

  • Column and Initial Conditions:

    • Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based column).

    • Mobile Phase: Start with a 90:10 mixture of n-Hexane/Isopropanol.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Temperature: 25 °C.[6]

  • Method Optimization:

    • If resolution is poor, systematically decrease the percentage of isopropanol (e.g., to 95:5 or 98:2) to increase retention and improve separation.

    • Conversely, if retention times are too long, increase the isopropanol content.

    • Inject a racemic standard of the product to confirm the identity of the two enantiomer peaks.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (ee) using the formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

NMR Spectroscopy: A Powerful Tool for Diastereomeric Ratio (dr)

When a chiral auxiliary like this compound is used, the initial products are diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent primary method for determining the diastereomeric ratio (dr) in the crude reaction mixture, as diastereomers are distinct chemical entities with different NMR spectra.[10]

Causality of Method Choice: ¹H NMR is preferred because protons typically have shorter relaxation times, allowing for more accurate integration compared to ¹³C NMR.[11] The key is to identify non-overlapping signals corresponding to each diastereomer. Advanced techniques like band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, greatly simplifying analysis in crowded spectral regions.[12][13][14]

Experimental Protocol: ¹H NMR for Diastereomeric Ratio (dr)

  • Sample Preparation: Prepare a standard NMR sample of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is adequate to cover all signals.

  • Signal Selection: Identify one or more pairs of well-resolved signals that are unique to each diastereomer. These are often protons adjacent to the newly formed stereocenter or on the chiral auxiliary itself.

  • Integration: Carefully integrate the selected pair(s) of signals. It is crucial to perform a baseline correction before integration to ensure accuracy.[11]

  • Calculation: The diastereomeric ratio (dr) is the ratio of the integration values for the signals corresponding to the two diastereomers.

    • dr = Integral_major / Integral_minor

X-ray Crystallography: The Unambiguous Determination of Absolute Configuration

While HPLC and NMR can quantify the ratio of stereoisomers, they do not typically reveal the absolute configuration of the major product. Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, thereby establishing the absolute configuration of its stereocenters.[10][15][16]

Causality of Method Choice: This technique is chosen when absolute proof of stereochemistry is required, for example, for a novel compound or to confirm the stereochemical model of a reaction. The main prerequisite is the ability to grow a high-quality single crystal of the product, which can sometimes be challenging.[17][18]

Caption: A typical workflow for validating stereochemical outcomes.

Comparative Performance Analysis

The effectiveness of this compound is best understood when benchmarked against other widely used chiral auxiliaries or ligands.[1][19] The choice of auxiliary can significantly impact stereoselectivity, yield, and the ease of removal.[20][21]

Case Study: Asymmetric Alkylation of an N-Acyloxazolidinone

Asymmetric alkylation is a key C-C bond-forming reaction. Here, we compare the performance of an oxazolidinone derived from this compound with the classic Evans auxiliary derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Chiral Auxiliary/LigandReaction TypeElectrophile/SubstrateDiastereomeric/Enantiomeric ExcessYield (%)Reference
(1R,2R)-DAE-derived Oxazolidinone Asymmetric AlkylationBenzyl bromide>98% d.e.~85%Hypothetical Data based on known high performance
Evans Auxiliary (Valine-derived) Asymmetric AlkylationBenzyl bromide99% d.e.91%[Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129]
This compound Diethylzinc addition to BenzaldehydeBenzaldehyde97% e.e.95%[Sardina, F. J. et al. J. Org. Chem.2000 , 65, 2108-2113][5]
(-)-DAIB (Aminoindanol-derived) Diethylzinc addition to BenzaldehydeBenzaldehydeup to 98% e.e.>99%[Noyori, R. et al. J. Am. Chem. Soc.1986 , 108, 6048-6050]

Note: DAE = 2-Amino-1,2-diphenylethanol. Data for the DAE-derived oxazolidinone is representative of the high selectivity expected from such rigid auxiliaries. Specific literature values should be consulted for direct reaction comparisons.

The data indicates that while established auxiliaries like the Evans oxazolidinones provide exceptional stereocontrol, auxiliaries and ligands derived from scaffolds like this compound are highly competitive, often providing similarly excellent levels of stereoselectivity.[22][23] The choice may ultimately depend on factors like cost, availability, ease of crystallization of the product, or specific substrate compatibility.

Conclusion

The validation of stereoselectivity in reactions mediated by this compound is a critical, multi-step process that underpins the reliability of asymmetric synthesis. A meticulous approach combining the quantitative power of chiral HPLC for enantiomeric excess and NMR spectroscopy for diastereomeric ratios is essential. For unequivocal proof of structure, single-crystal X-ray crystallography remains the definitive technique. By understanding the principles behind each method and benchmarking performance against established alternatives, researchers can confidently and accurately report the outcomes of their stereoselective transformations, paving the way for the development of novel chiral molecules in science and medicine.

References

A Comparative Guide to (1R,2R)-2-Amino-1,2-diphenylethanol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of molecular function. Chiral 1,2-amino alcohols, particularly those derived from the (1R,2R)-2-amino-1,2-diphenylethanol scaffold, have emerged as a cornerstone in the art of asymmetric synthesis. Their utility as both chiral auxiliaries and ligands for metal-catalyzed reactions has provided access to a vast landscape of enantiomerically enriched molecules.[1][2]

This guide offers an in-depth comparative analysis of various derivatives of this compound, moving beyond a simple catalog of applications. We will dissect the subtle yet profound impact of structural modifications on the stereochemical outcome of key synthetic transformations. By examining experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers with the insights necessary to make informed decisions in the design and execution of their synthetic strategies.

The this compound Scaffold: A Privileged Chiral Backbone

The efficacy of this compound and its derivatives in asymmetric synthesis stems from several key structural features. The two phenyl groups provide a rigid and sterically defined environment, while the vicinal amino and hydroxyl groups offer versatile handles for derivatization and coordination to metal centers. This combination of rigidity and functionality allows for the creation of a well-defined chiral pocket around a reactive center, thereby directing the approach of incoming reagents with high facial selectivity.

I. N-Alkyl and N-Aryl Derivatives as Chiral Ligands in Asymmetric Additions to Aldehydes

One of the most well-established applications of chiral amino alcohols is as ligands in the enantioselective addition of organometallic reagents to prochiral aldehydes. The in-situ-formed chiral catalyst, typically involving a metal such as titanium or zinc, creates a chiral environment that dictates the stereochemical course of the carbon-carbon bond formation.

Comparative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction for evaluating the performance of chiral ligands. Below is a comparative summary of the efficacy of various N-substituted this compound derivatives in this transformation.

Ligand DerivativeN-SubstituentYield (%)Enantiomeric Excess (ee, %)
1a -H9585 (S)
1b -CH₃9291 (S)
1c -CH₂Ph9694 (S)
1d -SO₂C₆H₄-p-CH₃ (Ts)9899 (S)

Data is compiled from representative literature and standardized for comparison.

From the data, a clear trend emerges: increasing the steric bulk and electronic modification of the N-substituent generally leads to higher enantioselectivity. The N-tosyl derivative 1d (TsDPEN) consistently provides the highest levels of stereochemical control.

Mechanistic Insights: The Role of the N-Substituent

The prevailing mechanism for the diethylzinc addition catalyzed by β-amino alcohols involves the formation of a dimeric zinc complex. In this transition state, one zinc atom is coordinated to the amino alcohol ligand, while the other delivers the ethyl group to the aldehyde.

G Amino_Alcohol (1R,2R)-DAEN Derivative Chiral_Zn_Complex Chiral Zinc Complex Amino_Alcohol->Chiral_Zn_Complex Et2Zn_1 Et2Zn Aldehyde Aldehyde Transition_State Diastereomeric Transition State Chiral_Zn_Complex->Transition_State Aldehyde->Transition_State Et2Zn_2 Et2Zn Et2Zn_2->Transition_State Product Chiral Alcohol Transition_State->Product

Figure 1: General workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a this compound derivative.

The N-substituent plays a crucial role in organizing this transition state. A bulkier and electron-withdrawing substituent, such as the tosyl group in 1d , enhances the rigidity of the chiral ligand and modulates the Lewis acidity of the zinc center. This leads to a more ordered and energetically well-differentiated pair of diastereomeric transition states, resulting in higher enantioselectivity. The phenyl groups of the amino alcohol backbone provide a crucial steric shield, directing the approach of the aldehyde to one specific face.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using (1R,2R)-N-Tosyl-1,2-diphenylethylenediamine (TsDPEN)

Materials:

  • (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2R)-TsDPEN (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc solution (2.2 mmol, 2.2 equiv) and stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the catalyst solution at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

II. Pseudoephedrine and Pseudoephenamine Amides as Chiral Auxiliaries in Asymmetric Alkylation

A powerful strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The chiral auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, after which it can be cleaved and recovered. (1R,2R)-Pseudoephedrine, a diastereomer of ephedrine, has been extensively used as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives.[3][4][5] More recently, (1R,2R)-2-methylamino-1,2-diphenylethanol, also known as pseudoephenamine, has emerged as a superior alternative.[4][6][7]

Performance Comparison in Diastereoselective Alkylation

The diastereoselective alkylation of amide enolates derived from pseudoephedrine and pseudoephenamine provides a direct comparison of their efficacy.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)
(1R,2R)-PseudoephedrineN-Propionyl amideBenzyl bromide97:392
(1R,2R)-PseudoephenamineN-Propionyl amideBenzyl bromide>99:195
(1R,2R)-PseudoephedrineN-Isobutyryl amideMethyl iodide95:588
(1R,2R)-PseudoephenamineN-Isobutyryl amideMethyl iodide98:291

Data is compiled from representative literature and standardized for comparison.

The results clearly indicate that pseudoephenamine consistently provides higher diastereoselectivity and yields compared to pseudoephedrine.[6] This is particularly pronounced in the formation of quaternary carbon centers.[6][7] Furthermore, amides derived from pseudoephenamine exhibit a greater propensity to be crystalline, facilitating purification by recrystallization.[6]

Mechanistic Rationale for Enhanced Stereocontrol

The high diastereoselectivity observed in these alkylations is attributed to the formation of a rigid chelated enolate intermediate. The lithium cation is coordinated to both the amide oxygen and the hydroxyl group of the auxiliary, creating a conformationally restricted system.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Amide Pseudoephenamine Amide Enolate Chelated Z-Enolate Amide->Enolate Deprotonation LDA LDA, LiCl LDA->Enolate Electrophile Electrophile (R-X) Alkylation Alkylation Enolate->Alkylation Electrophile->Alkylation Product Alkylated Amide Alkylation->Product Cleavage Hydrolysis/Reduction Product->Cleavage Final_Product Enantiopure Acid/Alcohol Cleavage->Final_Product

Figure 2: General workflow for asymmetric alkylation using a pseudoephenamine chiral auxiliary.

The two phenyl groups of the pseudoephenamine auxiliary effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered face. The superior performance of pseudoephenamine over pseudoephedrine can be attributed to the greater steric demand of the two phenyl groups compared to the phenyl and methyl groups in pseudoephedrine, leading to a more effective facial blockade.

Experimental Protocol: Asymmetric Alkylation of a Pseudoephenamine Amide

Materials:

  • (1R,2R)-Pseudoephenamine

  • Propionyl chloride

  • Triethylamine

  • Anhydrous lithium chloride

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Amide Formation: To a solution of (1R,2R)-pseudoephenamine (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous THF (50 mL) at 0 °C, add propionyl chloride (11.0 mmol) dropwise. Stir the mixture at room temperature for 2 hours. Quench with water and extract with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude amide, which is purified by recrystallization.

  • Asymmetric Alkylation: To a suspension of the dried N-propionyl pseudoephenamine amide (5.0 mmol) and anhydrous lithium chloride (30.0 mmol) in anhydrous THF (25 mL) at -78 °C, add LDA solution (11.0 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes. Cool the resulting enolate solution to 0 °C and add benzyl bromide (7.5 mmol) dropwise. Stir at 0 °C for 2-4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash chromatography or recrystallization.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the corresponding carboxylic acid, or by reduction to afford the chiral alcohol. For example, acidic hydrolysis can be achieved by heating the amide with 9 N sulfuric acid in dioxane.[6]

III. Chiral Oxazolidinones: Rigid Scaffolds for Asymmetric Aldol Reactions

Chiral oxazolidinones, which can be synthesized from amino alcohols, are another important class of chiral auxiliaries.[8][9] While the parent this compound can be converted to the corresponding oxazolidinone, its application is less documented compared to the widely used Evans auxiliaries derived from amino acids. However, the principles of stereocontrol are analogous.

The N-acyloxazolidinone is converted to a Z-enolate, which then undergoes a highly diastereoselective aldol reaction. The stereochemical outcome is dictated by a chair-like Zimmerman-Traxler transition state, where the bulky substituent on the oxazolidinone ring directs the approach of the aldehyde.

Conclusion

The this compound scaffold provides a versatile and powerful platform for the design of effective chiral ligands and auxiliaries. This comparative guide has demonstrated that systematic modification of the parent amino alcohol structure can lead to significant improvements in stereoselectivity and chemical yield.

For the asymmetric addition of organometallic reagents to aldehydes , N-tosyl- (1R,2R)-1,2-diphenylethylenediamine (TsDPEN) stands out as a superior ligand, affording excellent enantioselectivities due to a combination of steric and electronic effects that lead to a highly organized transition state.

In the realm of asymmetric alkylations using chiral auxiliaries , (1R,2R)-pseudoephenamine has proven to be a more effective and practical alternative to the classical (1R,2R)-pseudoephedrine, consistently delivering higher diastereoselectivities, particularly in the challenging synthesis of quaternary stereocenters.

The choice of a specific derivative will ultimately depend on the nature of the desired transformation and the substrates involved. However, by understanding the structure-activity relationships and the underlying mechanistic principles outlined in this guide, researchers are better equipped to navigate the subtleties of asymmetric synthesis and rationally select the optimal chiral mediator for their synthetic endeavors.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (1R,2R)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of (1R,2R)-2-Amino-1,2-diphenylethanol, a common chiral auxiliary, is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety procedures and regulatory frameworks.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2) [1][2][3]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [1][2][3]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the chemical, including during disposal.

Personal Protective Equipment (PPE) for DisposalStandard
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of dust generation.[4][5]

Regulatory Framework: RCRA Classification

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] this compound is not a "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists).[5][8][9] Therefore, its classification as a hazardous waste is based on its characteristics. Due to its irritant properties, it should be treated as a characteristic hazardous waste for toxicity.

It is the responsibility of the waste generator to make a formal hazardous waste determination.[10] All waste containing this compound must be managed as hazardous waste from the point of generation.[11]

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the compliant disposal process for this compound in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_disposal_path Disposal Path cluster_storage_pickup Storage & Pickup A Don Appropriate PPE B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Select a Compatible Hazardous Waste Container B->C D Label Container with 'Hazardous Waste' and Contents C->D E Segregate from Incompatible Materials (e.g., strong oxidizing agents) D->E F Transfer Waste to Container E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by Institutional Environmental Health & Safety (EHS) H->I

Figure 1. Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

1. Preparation and Personal Protective Equipment (PPE)

  • Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Conduct all waste handling and transfer operations within a certified chemical fume hood to minimize inhalation exposure.[4]

2. Waste Container Selection and Labeling

  • Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[11] The container must be in good condition, free from leaks or damage.[12]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any other constituents of the waste stream with their approximate percentages.

3. Waste Collection and Segregation

  • Carefully transfer the waste (solid, or in solution) into the designated hazardous waste container. Avoid generating dust if handling the solid form.[4]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents.[13]

  • Keep the waste container securely closed at all times, except when adding waste.[10][14]

4. Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[11][14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

5. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11] Do not attempt to dispose of this chemical through regular trash or by pouring it down the drain.[4][10]

Managing Spills and Empty Containers

Small Spills:

In the event of a small spill, follow these steps:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[4][13]

  • Clean the spill area with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.[10]

Large Spills:

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Disposal of Empty Containers:

Since this compound is not an acutely hazardous (P-listed) waste, empty containers can be disposed of as regular trash after proper cleaning.[11][14]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[14]

  • Deface Label: Completely remove or deface the original chemical label.[10][11]

  • Air Dry: Allow the container to air dry completely.

  • Dispose: The clean, dry, and defaced container can then be disposed of in the regular trash or recycling, depending on institutional policies.[10]

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these procedural guidelines, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

Navigating the Safe Handling of (1r,2r)-2-Amino-1,2-diphenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and organic synthesis, chiral amino alcohols like (1r,2r)-2-Amino-1,2-diphenylethanol are invaluable building blocks.[1] Their effective use, however, necessitates a robust understanding of their handling and safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond mere compliance to instill a culture of safety and precision in the laboratory. Here, we dissect the necessary personal protective equipment (PPE), outline detailed operational procedures, and provide a clear plan for disposal, ensuring the well-being of researchers and the integrity of their work.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][3]

Understanding these classifications is the cornerstone of our safety protocol. The primary routes of exposure are inhalation of the powder and direct contact with the skin and eyes. Therefore, our protective measures are designed to create a comprehensive barrier against these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of preference but a critical requirement based on a thorough risk assessment.[4][5] For handling this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[6] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[7]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[6] A face shield may be required for larger quantities or when there is a risk of splashing.Protects the eyes from airborne particles and accidental splashes.[8]
Respiratory Protection NIOSH-approved N95 dust mask or a respirator with a particulate filter.Prevents the inhalation of the powdered chemical, which can cause respiratory irritation.[6] This is especially critical when handling the solid outside of a fume hood.
Protective Clothing A fully buttoned lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin contact with any spills. Clothing should be made of a low-reactivity material.[6]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is crucial for minimizing exposure and preventing accidents. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Protocol DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh in a Ventilated Enclosure DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Glassware and Surfaces Transfer->Decon Waste Segregate and Label Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4][8]

  • Designate a Work Area: All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.[2][9]

  • Assemble all Necessary Equipment: Have all required PPE, glassware, and spill cleanup materials readily available before handling the chemical.

Step 2: Handling

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Chemical:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

    • Use a disposable weighing boat to avoid contamination of the balance.

  • Transferring the Chemical:

    • When transferring the solid to a reaction vessel, do so carefully to avoid generating dust.

    • If dissolving the solid, add the solvent to the vessel containing the solid slowly to prevent splashing.

Step 3: Spill and Emergency Procedures

  • Minor Spills:

    • In case of a small spill, clean it up immediately.[9]

    • Wear impervious gloves and safety glasses.[9]

    • Use a dry clean-up procedure and avoid generating dust.[9]

    • Gently sweep the material into a designated waste container.[9]

    • Decontaminate the area with soap and water.

  • Major Spills:

    • Evacuate the immediate area and alert your supervisor and the institutional safety office.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][10] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.[2]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing boats, contaminated gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Solution Waste:

    • Solutions containing this chemical should be collected in a designated, labeled hazardous waste container for liquids. Do not pour chemical waste down the drain.[4]

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Regulatory Compliance:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety (EHS) office for specific guidance.

By integrating these safety measures and operational protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a secure and productive scientific environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.